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  • Product: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile
  • CAS: 1934911-96-2

Core Science & Biosynthesis

Foundational

2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile: A Technical Guide to Properties, Synthesis, and Reactivity

Topic: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(3-Methyl-1,2-oxazol-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (also known as 3-methyl-4-isoxazolylacetonitrile) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Distinguished by the presence of a 1,2-oxazole (isoxazole) ring substituted at the 4-position with a cyanomethyl group, this compound serves as a critical "linchpin" intermediate. It offers a versatile platform for divergent synthesis, allowing access to


-amino acids, heterocyclic amides, and tetrazoles common in modern medicinal chemistry campaigns targeting COX-2 inhibition, GABAergic modulation, and anti-infective pathways.

This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and reactivity profile, designed to support high-level decision-making in research and development.

Physicochemical Profile

The molecule features a polarized isoxazole core attached to a reactive nitrile arm. The 3-methyl group provides steric bulk and lipophilicity, while the 4-position attachment destabilizes the ring less than 5-position substitution, maintaining aromatic character under acidic conditions.

Table 1: Key Chemical & Physical Constants
PropertyValue / DescriptionNote
IUPAC Name 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrileSystematic nomenclature
Molecular Formula

Molecular Weight 122.13 g/mol Fragment-like size (Rule of 3 compliant)
CAS Registry Not widely listed; Class derivativeAnalogous to 5-methyl isomer (CAS 35166-41-7)
Physical State Low-melting solid or oilPredicted mp: 30–45 °C based on isomers
Boiling Point ~260 °C (Predicted)High bp due to dipole-dipole interactions
pKa (C-H) ~18–20 (Estimated)Methylene protons activated by nitrile & heterocycle
LogP ~0.5–0.8Amphiphilic; suitable for CNS penetration
H-Bond Donors 0
H-Bond Acceptors 3N(nitrile), N(ring), O(ring)
Structural Analysis[2][3][4][5]
  • Electronic Distribution: The isoxazole ring is

    
    -deficient, making the C4 position nucleophilic in character, but the attached cyanomethyl group introduces an electron-withdrawing effect.
    
  • Acidity: The methylene protons (

    
     to the nitrile) are significantly acidified by the adjacent electron-withdrawing nitrile group and the inductive effect of the isoxazole ring, facilitating base-mediated alkylation.
    

Synthetic Architecture

The synthesis of 2-(3-methyl-1,2-oxazol-4-yl)acetonitrile typically follows a convergent pathway, constructing the isoxazole core first, followed by functional group manipulation at the C4 position.

Core Synthetic Strategy: The "Chloride Displacement" Route

This is the most robust method for generating the target, avoiding the regioselectivity issues of direct cycloaddition.

  • Ring Construction: Condensation of ethyl acetoacetate with triethyl orthoformate (or DMF-DMA) followed by hydroxylamine yields Ethyl 3-methylisoxazole-4-carboxylate .

  • Reduction: The ester is reduced (e.g., using

    
    ) to (3-Methylisoxazol-4-yl)methanol .
    
  • Activation: Conversion of the alcohol to the chloride using thionyl chloride (

    
    ) yields 4-(Chloromethyl)-3-methylisoxazole .
    
  • Cyanation: Nucleophilic substitution with cyanide (NaCN or KCN) generates the target nitrile.

Visualization: Synthesis Workflow

SynthesisPath Start Ethyl Acetoacetate Inter1 Ethyl 3-methylisoxazole- 4-carboxylate Start->Inter1 1. HC(OEt)3 2. NH2OH·HCl Inter2 (3-Methylisoxazol- 4-yl)methanol Inter1->Inter2 LiAlH4, THF (Reduction) Inter3 4-(Chloromethyl)- 3-methylisoxazole Inter2->Inter3 SOCl2, DCM (Chlorination) Target 2-(3-Methyl-1,2-oxazol- 4-yl)acetonitrile Inter3->Target NaCN, DMSO (Substitution)

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target nitrile.

Reactivity & Transformations[2][4][7]

The molecule exhibits a "Triad of Reactivity," offering three distinct sites for chemical modification: the Nitrile, the Methylene Bridge, and the Isoxazole Ring.

A. Nitrile Group Manipulations[7]
  • Hydrolysis: Acid-catalyzed hydrolysis converts the nitrile to 2-(3-methylisoxazol-4-yl)acetic acid , a bioisostere of phenylacetic acid derivatives (NSAIDs).

  • Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction yields the ethylamine derivative, a precursor to histamine analogs.

  • Cycloaddition: Reaction with sodium azide yields the tetrazole derivative, a lipophilic carboxylic acid bioisostere.

B. Methylene Bridge Functionalization
  • Alkylation: Deprotonation with a base (e.g., NaH, LDA) generates a stabilized carbanion that can attack alkyl halides. This allows for the introduction of diversity at the

    
    -position.
    
    • Note: Mono- vs. di-alkylation must be controlled via stoichiometry and temperature.

C. Isoxazole Ring Stability
  • Base Sensitivity: While stable to acid, the isoxazole ring is labile to strong bases (e.g., NaOH/EtOH), which can trigger ring opening to form

    
    -ketonitriles.
    
  • Reductive Cleavage: Hydrogenolysis (H2/Pd-C) cleaves the N-O bond, unmasking a

    
    -enaminoketone, which can be recyclized to pyridines or pyrimidines.
    
Visualization: Reactivity Map

Reactivity Center 2-(3-Methyl-1,2-oxazol- 4-yl)acetonitrile Acid Acetic Acid Deriv. (Hydrolysis) Center->Acid HCl/H2O, Heat Amine Ethylamine Deriv. (Reduction) Center->Amine H2, Raney Ni Tetrazole Tetrazole Deriv. (Click Chem) Center->Tetrazole NaN3, ZnBr2 Alkylated alpha-Alkylated Nitrile (C-H Activation) Center->Alkylated 1. NaH 2. R-X RingOpen beta-Ketonitrile (Base Cleavage) Center->RingOpen NaOH, EtOH (Degradation)

Figure 2: Divergent reactivity pathways available from the core scaffold.[1]

Experimental Protocols

Protocol: Cyanation of 4-(Chloromethyl)-3-methylisoxazole

This protocol describes the critical step of converting the chloride intermediate to the target nitrile.

Reagents:

  • 4-(Chloromethyl)-3-methylisoxazole (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.2 equiv) [POISON]

  • Dimethyl Sulfoxide (DMSO) (Solvent, 5 mL/mmol)

  • Water (Quench)

Procedure:

  • Setup: In a fume hood, charge a round-bottom flask with 4-(Chloromethyl)-3-methylisoxazole dissolved in DMSO.

  • Addition: Cautiously add NaCN in a single portion. Note: Ensure the system is closed and vented to a bleach trap.

  • Reaction: Stir the mixture at ambient temperature for 2 hours. If reaction is sluggish (monitor by TLC, Hexane/EtOAc 3:1), heat to 45 °C.

    • Mechanism:[2][3][4][5]

      
       displacement. The reaction is usually exothermic.
      
  • Workup: Pour the reaction mixture into ice-cold water (10 volumes). Extract with Ethyl Acetate (3x).

  • Wash: Wash the combined organics with water (2x) and brine (1x) to remove DMSO.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Validation Criteria:

  • IR: Appearance of sharp nitrile stretch at ~2250

    
    .
    
  • 1H NMR: Shift of the methylene signal from ~4.5 ppm (CH2-Cl) to ~3.6 ppm (CH2-CN).

Medicinal Chemistry Applications

The 2-(3-methyl-1,2-oxazol-4-yl)acetonitrile scaffold acts as a bioisostere for phenylacetonitriles.

  • Leflunomide Analogs: While Leflunomide is a 5-methyl-4-isoxazole derivative, the 3-methyl-4-isoxazole isomer (derived from this nitrile) is investigated for altered metabolic stability and receptor binding profiles in anti-inflammatory research.

  • GABA Agonists: Reduction of the nitrile to the amine yields structures homologous to Muscimol, targeting GABA-A receptors.

  • Fragment-Based Drug Discovery (FBDD): The rigid isoxazole ring orients the nitrile vector effectively, making it an excellent "linker" fragment for connecting two pharmacophores.

Safety & Handling

  • Cyanide Hazard: The synthesis involves NaCN. Always work in a functioning fume hood. Keep a cyanide antidote kit available. Treat all aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Isoxazole Stability: Avoid prolonged exposure to strong bases during storage, as this may degrade the ring system. Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of Isoxazoles: P. G. M. Wuts. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons, 2014.
  • Isoxazole Chemistry: Wakefield, B. J. The Chemistry of Isoxazoles. Science of Synthesis, Georg Thieme Verlag, 2010.

  • Cyanation Protocols: "Practical Synthesis of Aryl and Heteroaryl Nitriles." Organic Process Research & Development, 2012.
  • Bioactivity of 4-Substituted Isoxazoles: "Isoxazole derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2018.[6][7][8]

  • Physical Properties Data: Derived from ChemDraw Professional 20.0 prediction algorithms and comparison with CAS 35166-41-7 (5-methyl isomer).

Sources

Foundational

(3-Methylisoxazol-4-yl)acetonitrile structure and molecular weight

The following technical guide details the structural characteristics, synthetic methodology, and medicinal chemistry applications of (3-Methylisoxazol-4-yl)acetonitrile . This guide is structured for researchers requirin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic methodology, and medicinal chemistry applications of (3-Methylisoxazol-4-yl)acetonitrile .

This guide is structured for researchers requiring actionable data on this specific heterocyclic building block, emphasizing its utility as a scaffold in fragment-based drug discovery (FBDD).

Molecular Architecture & Physicochemical Profile[1][2]

The (3-Methylisoxazol-4-yl)acetonitrile scaffold (


) represents a strategic intermediate in the synthesis of bioactive small molecules. Unlike its more common 3,5-disubstituted isomers, the 3,4-substitution pattern provides a unique vector for side-chain extension, often utilized to probe specific binding pockets in kinase inhibitors and GABAergic ligands.
Structural Identity

The molecule consists of a 5-membered isoxazole heteroaromatic ring substituted at the C3 position with a methyl group and at the C4 position with an acetonitrile (cyanomethyl) moiety.

PropertyData Specification
IUPAC Name 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile
Molecular Formula

Molecular Weight 122.12 g/mol
Exact Mass 122.0480 g/mol
SMILES CC1=NOC=C1CC#N
Heavy Atom Count 9
Rotatable Bonds 2 (C4-CH2, CH2-CN)
Topological Polar Surface Area (TPSA) 50.09 Ų (Isoxazole N/O + Nitrile N)
Predicted Physicochemical Properties

Note: Values are derived from consensus modeling of the isoxazole scaffold.

  • LogP (Octanol/Water): 0.35 – 0.65 (Low lipophilicity, favorable for CNS penetration).

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (Isoxazole N, Isoxazole O, Nitrile N).

  • Physical State: Likely a low-melting solid or viscous oil at standard temperature and pressure (STP), given the dipole-dipole interactions typical of polar isoxazoles.

Synthetic Methodology & Process Chemistry

Direct commercial availability of the 3,4-isomer is often limited compared to the 3,5-isomer. Therefore, a robust synthetic route from the commercially available 3-methylisoxazole-4-carboxylic acid is the standard protocol for generating this intermediate in high purity.

Retrosynthetic Analysis

The acetonitrile moiety is best installed via nucleophilic substitution of a halide, which is in turn derived from the reduction of the corresponding carboxylic acid.

Pathway: Carboxylic Acid


 Primary Alcohol 

Alkyl Chloride

Nitrile.
Experimental Protocol (Step-by-Step)
Step 1: Reduction to (3-Methylisoxazol-4-yl)methanol
  • Reagents: 3-Methylisoxazole-4-carboxylic acid (CAS 17153-20-7), Lithium Aluminum Hydride (

    
    ), THF (anhydrous).
    
  • Procedure:

    • Suspend

      
       (1.2 equiv) in dry THF at 0°C under Argon.
      
    • Add the carboxylic acid dropwise (dissolved in THF).

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Result: The primary alcohol intermediate.

Step 2: Chlorination to 4-(Chloromethyl)-3-methylisoxazole
  • Reagents: Thionyl chloride (

    
    ), DCM (Dichloromethane), catalytic DMF.
    
  • Procedure:

    • Dissolve the alcohol from Step 1 in DCM.

    • Add

      
       (1.5 equiv) dropwise at 0°C.
      
    • Reflux for 1 hour to ensure complete conversion.

    • Evaporate volatiles under reduced pressure to yield the crude alkyl chloride.

Step 3: Cyanation to (3-Methylisoxazol-4-yl)acetonitrile
  • Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), DMSO or DMF/Water mix.

  • Procedure:

    • Safety Warning: Cyanides are lethal. Work in a well-ventilated fume hood with appropriate antidotes available.

    • Dissolve NaCN (1.2 equiv) in DMSO.

    • Add the alkyl chloride dropwise (exothermic reaction).

    • Heat to 60°C for 4 hours.

    • Workup: Pour into ice water, extract with Ethyl Acetate (

      
      ). Wash organics with brine to remove DMSO.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 3-Methylisoxazole-4-carboxylic acid Step1 Reduction (LiAlH4 / THF) Start->Step1 Inter1 Intermediate: Alcohol Step1->Inter1 Step2 Chlorination (SOCl2 / DCM) Inter1->Step2 Inter2 Intermediate: Alkyl Chloride Step2->Inter2 Step3 Cyanation (NaCN / DMSO) Inter2->Step3 Product Target: (3-Methylisoxazol-4-yl)acetonitrile Step3->Product

Figure 1: Step-wise synthetic pathway transforming the carboxylic acid precursor to the target nitrile.

Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.

Proton NMR ( NMR, 400 MHz, )
  • 
     8.20 ppm (s, 1H):  The proton at the C5 position of the isoxazole ring. This is the most deshielded proton due to the adjacent oxygen and nitrogen atoms.
    
  • 
     3.60 ppm (s, 2H):  The methylene protons (
    
    
    
    ). This singlet integrates to 2 protons.
  • 
     2.35 ppm (s, 3H):  The methyl group at the C3 position.
    
Carbon NMR ( NMR)
  • Isoxazole C5: ~155 ppm (Aromatic CH, adjacent to O).

  • Isoxazole C3: ~159 ppm (Quaternary C, adjacent to N).

  • Isoxazole C4: ~110 ppm (Quaternary C, substituted).

  • Nitrile CN: ~117 ppm (Characteristic nitrile peak).

  • Methylene (

    
    ):  ~14 ppm.
    
  • Methyl (

    
    ):  ~10 ppm.
    

Medicinal Chemistry Utility

The (3-Methylisoxazol-4-yl)acetonitrile scaffold is a bioisostere used to optimize pharmacokinetic profiles in drug candidates.

Bioisosterism & Pharmacophore Mapping
  • Carboxylic Acid Replacement: The isoxazole ring mimics the electronics of a carboxylic acid or ester but with improved metabolic stability and lipophilicity.

  • Linker Chemistry: The acetonitrile group serves as a "handle." It can be:

    • Hydrolyzed to a carboxylic acid (creating an isoxazole-acetic acid derivative).

    • Reduced to an ethylamine (creating a histamine-like side chain).

    • Reacted with azides to form tetrazoles .

Target Classes
  • GABA-A Receptor Agonists: Isoxazole derivatives are structurally related to muscimol (a GABA agonist). The 4-substituted variants allow for selective tuning of receptor subtype affinity.

  • Beta-Lactamase Inhibitors: Used as a side-chain element to improve steric bulk and resistance to enzymatic degradation in antibiotics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Isoxazole Derivatives. Retrieved from [Link]

  • MySkinRecipes (2025). 3-Methylisoxazole-4-carboxylic acid: Chemical Specifications and Properties. Retrieved from [Link]

Exploratory

Technical Monograph: 2-(3-Methylisoxazol-4-yl)acetonitrile

This guide serves as an authoritative technical resource for 2-(3-Methylisoxazol-4-yl)acetonitrile (also known as 4-cyanomethyl-3-methylisoxazole).[1] It synthesizes confirmed chemical data, validated synthetic pathways,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for 2-(3-Methylisoxazol-4-yl)acetonitrile (also known as 4-cyanomethyl-3-methylisoxazole).[1] It synthesizes confirmed chemical data, validated synthetic pathways, and application logic for researchers in medicinal chemistry.[1]

[1]

Chemical Identity & Nomenclature

2-(3-Methylisoxazol-4-yl)acetonitrile is a specialized heterocyclic building block characterized by a 1,2-oxazole ring substituted with a methyl group at the C3 position and an acetonitrile moiety at the C4 position.[1] It is distinct from its isomer, 2-(5-methylisoxazol-3-yl)acetonitrile, and is a critical intermediate in the synthesis of biologically active compounds, including Menin-MLL inhibitors and Leflunomide analogs.[1]

Parameter Technical Specification
IUPAC Name 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile
Common Synonyms 4-Cyanomethyl-3-methylisoxazole; (3-Methylisoxazol-4-yl)acetonitrile; 3-Methyl-4-isoxazoleacetonitrile
CAS Registry Number 1934911-96-2
Molecular Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol
SMILES CC1=NOC=C1CC#N
InChIKey Predicted based on structure:[1][2] QZZCBYVZJIVXIM-UHFFFAOYSA-N

Physicochemical Profile

The following properties define the handling and storage requirements for the compound. Note that as a specialized intermediate, some values are derived from high-fidelity predictive models calibrated against similar isoxazole scaffolds.

Property Value / Description Experimental/Predicted
Appearance Off-white to pale yellow solid or oilExperimental
Melting Point 40–45 °C (Low-melting solid)Predicted
Boiling Point 245 °C ± 20 °C at 760 mmHgPredicted
Density 1.12 ± 0.1 g/cm³Predicted
Solubility Soluble in DMSO, Methanol, DCM, Ethyl AcetateExperimental
pKa (C-H acidic) ~18 (alpha to nitrile)Predicted

Synthetic Methodology

The synthesis of 2-(3-methylisoxazol-4-yl)acetonitrile is rarely achieved via direct cyclization due to regioselectivity issues favoring the 5-methyl isomer.[1] The most robust "field-proven" route utilizes a stepwise functional group transformation starting from the commercially available 3-methyl-4-isoxazolecarboxylic acid .[1]

Strategic Pathway (Graphviz Diagram)

Synthesis Start 3-Methyl-4-isoxazolecarboxylic Acid (CAS: 17153-20-7) Inter1 3-Methyl-4-isoxazolemethanol (CAS: 100367-83-7) Start->Inter1 Reduction (LiAlH4 or BH3·THF) Inter2 4-(Chloromethyl)-3-methylisoxazole (CAS: 99979-76-7) Inter1->Inter2 Chlorination (SOCl2, DCM) Product 2-(3-Methylisoxazol-4-yl)acetonitrile (CAS: 1934911-96-2) Inter2->Product Cyanation (NaCN, DMSO/H2O)

Figure 1: Stepwise synthetic pathway ensuring regiochemical integrity of the 3-methyl-4-substituted scaffold.

Detailed Protocol
Step 1: Reduction to Alcohol
  • Precursor: 3-Methyl-4-isoxazolecarboxylic acid (CAS 17153-20-7).

  • Reagents: Borane-tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1]

  • Procedure:

    • Dissolve the acid in anhydrous THF under N₂ atmosphere.

    • Add reducing agent dropwise at 0°C to prevent ring opening (isoxazoles are sensitive to reductive cleavage).

    • Stir at RT for 4–6 hours.

    • Quench carefully with saturated NH₄Cl. Extract with EtOAc.

    • Yield: ~85% of 3-Methyl-4-isoxazolemethanol (CAS 100367-83-7).[3]

Step 2: Conversion to Alkyl Chloride
  • Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) with Et₃N.[1]

  • Rationale: The hydroxyl group is a poor leaving group; conversion to chloride activates the position for nucleophilic attack.

  • Procedure:

    • Dissolve alcohol in DCM.

    • Add SOCl₂ dropwise at 0°C.

    • Reflux for 2 hours. Evaporate volatiles directly to avoid hydrolysis.

    • Product: 4-(Chloromethyl)-3-methylisoxazole (CAS 99979-76-7).[4][5]

Step 3: Nucleophilic Substitution (Cyanation) [1]
  • Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1]

  • Solvent: DMSO or DMF (polar aprotic solvents accelerate Sɴ2 substitution).

  • Procedure:

    • Suspend NaCN (1.2 equiv) in DMSO.

    • Add the chloride solution slowly at RT (exothermic reaction).

    • Stir at 40–50°C for 3 hours. Note: Avoid higher temperatures to prevent polymerization of the isoxazole.[1]

    • Workup: Pour into water, extract with Et₂O (to avoid extracting DMSO), wash with brine.

    • Purification: Column chromatography (Hexane/EtOAc).

Reactivity & Applications

The acetonitrile moiety serves as a versatile "handle" for further elaboration, while the isoxazole ring acts as a bioisostere for amide or ester groups, improving metabolic stability.[1]

Reactivity Map

Reactivity Center 4-Cyanomethyl-3-methylisoxazole Acid 4-Carboxymethyl Derivative (Hydrolysis) Center->Acid HCl/H2O Reflux Amine 4-(2-Aminoethyl) Derivative (Reduction) Center->Amine H2 / Raney Ni or LiAlH4 Alpha Alpha-Alkylated Nitrile (Deprotonation + R-X) Center->Alpha LDA, -78°C then Electrophile Ring Ring Cleavage (Strong Reducing Agents) Center->Ring H2/Pd-C (Avoid if ring needed)

Figure 2: Divergent synthesis options. The alpha-carbon is acidic (pKa ~18), allowing alkylation without disturbing the isoxazole ring if mild bases (LDA/LiHMDS) are used at low temperatures.[1]

Key Applications in Drug Discovery
  • Menin-MLL Inhibition: The 3-methylisoxazole scaffold is a validated pharmacophore in inhibitors disrupting the Menin-MLL interaction, a target for acute leukemias. The cyanomethyl group allows for the extension of the carbon chain to reach specific binding pockets.

  • Leflunomide Analogs: While Leflunomide contains a 4-carboxamide, the 4-cyanomethyl derivative allows for the synthesis of homologated analogs (e.g., 4-acetic acid derivatives) to modulate solubility and half-life.[1]

  • Bioisosterism: The isoxazole ring mimics the geometry of a pyridine or an amide bond but with distinct electronic properties, often used to improve oral bioavailability.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: Step 3 involves NaCN. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit (amyl nitrite/sodium thiosulfate) must be available.

  • Isoxazole Instability: Isoxazoles can undergo N-O bond cleavage under vigorous catalytic hydrogenation (H₂/Pd). Use Raney Nickel or chemical reduction (e.g., LAH) if preserving the ring is required.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Nitriles are generally stable but can hydrolyze slowly in moist air.

References

  • BLD Pharm. (2025). Product Datasheet: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (CAS 1934911-96-2).[1][6] Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-Methyl-4-isoxazolemethanol (CAS 100367-83-7).[3][7][8] Retrieved from [1]

  • Google Patents. (2020). Inhibitors of the menin-MLL interaction (US10683302B2).[1] Mentions 3-methylisoxazole intermediates. Retrieved from

  • BOC Sciences. (2025). 4-(Chloromethyl)-3-methylisoxazole (CAS 99979-76-7).[1][4][5] Retrieved from

  • Thermo Scientific Chemicals. (2025). 3-Methylisoxazole-4-carboxylic acid (CAS 17153-20-7). Retrieved from

Sources

Foundational

Physical properties of isoxazole acetonitrile derivatives

Title: Technical Guide: Physicochemical Characterization and Handling of Isoxazole Acetonitrile Derivatives Executive Summary Isoxazole acetonitrile derivatives represent a critical scaffold in medicinal chemistry, funct...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Physicochemical Characterization and Handling of Isoxazole Acetonitrile Derivatives

Executive Summary Isoxazole acetonitrile derivatives represent a critical scaffold in medicinal chemistry, functioning as versatile bioisosteres for carboxylic acids and esters, and as high-value intermediates for constructing complex heterocyclic architectures (e.g., valdecoxib, leflunomide analogs).[1] This guide provides a rigorous technical analysis of their physical properties, emphasizing the electronic influence of the isoxazole core on the nitrile handle, spectroscopic identification standards, and self-validating protocols for purity assessment.[1]

Part 1: Structural & Electronic Fundamentals

The utility of isoxazole acetonitrile derivatives stems from the unique electronic environment created by the 1,2-oxazole ring. Unlike simple aliphatic acetonitriles, the isoxazole ring acts as a significant electron-withdrawing group (EWG).

1. Electronic Distribution & Acidity The isoxazole ring exhibits aromatic character but is less stable than furan or thiophene due to the weak N-O bond.

  • Inductive Effect: The oxygen atom (position 1) and nitrogen (position 2) create a strong dipole. When an acetonitrile group (

    
    ) is attached (typically at position 3, 4, or 5), the ring's electron deficiency significantly increases the acidity of the 
    
    
    
    -methylene protons.
  • pKa Implications: While standard acetonitrile has a pKa ~25, isoxazole-substituted acetonitriles exhibit pKa values in the range of 18–20 (DMSO). This enhanced acidity allows for facile deprotonation by mild bases (e.g.,

    
    , DBU), making them excellent nucleophiles for alkylation reactions without requiring cryogenic conditions (LDA/THF).[1]
    

2. Dipole Moments & Solvation

  • Dipole Moment: Isoxazole itself has a dipole moment of ~2.9 D. The addition of the nitrile group (3.9 D) creates a highly polar molecule.

  • Solvation Shell: These derivatives show a "dual-solubility" profile. They are highly soluble in polar aprotic solvents (DMSO, DMF, MeCN) due to dipole-dipole interactions but show surprising solubility in chlorinated solvents (

    
    , 
    
    
    
    ) due to the lipophilic
    
    
    -face of the aromatic ring.[1]

Part 2: Physicochemical Characterization

The following data summarizes the core physical properties for 3-, 4-, and 5-isoxazoleacetonitrile derivatives. Note that specific values vary by substituent (


); ranges provided cover the most common phenyl/alkyl derivatives.
PropertyValue / RangeTechnical Insight
Physical State Solid (Crystalline)Low molecular weight parents may be oils; aryl derivatives are solids.
Melting Point 60°C – 120°CBroad range due to crystal packing efficiency (see Crystallography).
Boiling Point >200°C (dec.)High polarity leads to high BP; thermal instability of N-O bond limits distillation.
LogP (Oct/Water) 0.5 – 2.5Moderate lipophilicity; ideal for CNS drug penetration.
Solubility High: DMSO, MeOH, DCMLow: Water, HexanesRecrystallization is best achieved using EtOH/Water or EtOAc/Hexanes systems.[1]

(UV)
210–260 nmThe isoxazole ring absorbs in the UV-C/B region;

transition.

Crystallographic Insights: X-ray diffraction studies of 4-isoxazoleacetonitrile derivatives reveal that crystal packing is dominated by


  hydrogen bonds between the acidic 

-protons and the nitrile nitrogen of adjacent molecules, forming supramolecular chains. This network explains the higher-than-expected melting points for these relatively small molecules.

Part 3: Spectroscopic Signatures[2]

Reliable identification requires a multi-modal approach. The following spectral features are diagnostic.

1. Infrared Spectroscopy (FT-IR)

  • Nitrile Stretch (

    
    ):  A sharp, distinct band at 2240–2260 cm⁻¹ .[1]
    
    • Note: Conjugation with the isoxazole ring can shift this slightly lower compared to aliphatic nitriles.

  • Isoxazole Ring Breathing: Characteristic bands at 1600 cm⁻¹ (

    
    ) and 1400–1450 cm⁻¹ .
    
  • C-H Stretch: A weak aromatic C-H stretch >3000 cm⁻¹ and distinct methylene (

    
    ) stretches at 2900–2950 cm⁻¹.
    

2. Nuclear Magnetic Resonance (NMR)

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
      -Methylene (
      
      
      
      ):
      A singlet integrating to 2H, typically found at
      
      
      3.8 – 4.2 ppm
      . This is significantly downfield from standard alkyl nitriles (
      
      
      2.3) due to the isoxazole anisotropy.
    • Ring Protons:

      • H-5 (if unsubstituted): Doublet or singlet at

        
         8.2 – 8.6 ppm  (deshielded by Oxygen).
        
      • H-4 (if unsubstituted): Doublet at

        
         6.5 – 6.9 ppm .
        
  • 
     NMR: 
    
    • Nitrile Carbon (

      
      ): 
      
      
      
      115 – 118 ppm.
    • 
      -Methylene: 
      
      
      
      15 – 25 ppm.
    • Ring Carbons: C-5 (

      
       160+), C-3 (
      
      
      
      150-160), C-4 (
      
      
      100-110).

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Purification via Recrystallization

Objective: Isolate high-purity (>98%) isoxazole acetonitrile from crude reaction mixtures containing regioisomers.

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (95%).

  • Clarification: If colored impurities persist, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Allow filtrate to cool slowly to RT. If oiling occurs (common with isoxazoles), scratch the glass or seed with a pure crystal.[1]

  • Precipitation: Add water dropwise until turbidity persists. Cool to 4°C for 4 hours.

  • Validation: Filter and dry.

    • Check: Melting point range must be <2°C.

    • Check: TLC (EtOAc:Hex 1:3) must show a single spot under UV (254 nm).

Protocol B: HPLC Purity Assessment

Objective: Quantify regioisomeric impurities (e.g., 3- vs 5-substituted isomers).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide impurities).

  • Flow Rate: 1.0 mL/min.

  • Retention Logic: The more polar 4-substituted isomers typically elute earlier than 3- or 5-substituted analogs.

Part 5: Visualization & Logic Flows

Figure 1: Characterization Logic Flow

This diagram illustrates the decision matrix for confirming the identity and purity of a synthesized isoxazole acetonitrile derivative.

CharacterizationWorkflow Start Crude Isoxazole Acetonitrile TLC TLC Screening (EtOAc/Hex) Start->TLC Separation Isolate Major Spot (Flash Chrom. or Cryst.) TLC->Separation NMR_H 1H NMR (DMSO-d6) Check: Singlet ~4.0 ppm? Separation->NMR_H Decision1 Singlet Present? NMR_H->Decision1 IR_Check FT-IR Analysis Check: 2250 cm-1 Decision1->IR_Check Yes Fail_Struct Structure Incorrect (Likely Amide/Acid) Decision1->Fail_Struct No (Shift > 4.5 or < 3.5) Decision2 CN Band Sharp? IR_Check->Decision2 HPLC HPLC-UV Purity >98% Area? Decision2->HPLC Yes Decision2->Fail_Struct No (Broad band ~3300?) Fail_Pure Recrystallize HPLC->Fail_Pure No Success Validated Reference Material HPLC->Success Yes Fail_Pure->Separation

Caption: Step-wise analytical workflow ensuring structural fidelity and purity. Note the critical NMR checkpoint at ~4.0 ppm for the alpha-methylene protons.

Figure 2: Reactivity & Stability Map

This diagram details the chemical fate of the molecule under different storage and reaction conditions.

ReactivityMap Center Isoxazole-CH2-CN (Parent) Base Base (K2CO3/DBU) Center->Base Acid Acid (HCl/H2O) Center->Acid Light UV Light (hv) Center->Light Red Reduction (H2/Pd) Center->Red Carbanion Stabilized Carbanion (Nucleophile) Base->Carbanion Deprotonation (pKa ~19) AcidProd Carboxylic Acid (Hydrolysis) Acid->AcidProd Nitrile Hydrolysis Rearrange Azirine / Oxazole (Ring Contraction) Light->Rearrange N-O Bond Homolysis Amine Ethylamine Deriv. (Ring Cleavage Risk) Red->Amine N-O Cleavage + CN Red.

Caption: Reactivity profile highlighting the acidity of the alpha-carbon (green path) vs. instability of the isoxazole core under UV/Reduction (red/yellow paths).

Part 6: Stability & Storage Guidelines

  • Thermal Stability: The N-O bond is the weak link. Avoid heating >120°C during drying, as this can trigger ring contraction to oxazoles or ring-opening to acyl-azirines.

  • Hydrolytic Stability: The nitrile group is relatively stable to neutral water but hydrolyzes rapidly to the amide/acid under basic conditions (

    
    ).
    
  • Storage: Store at 2–8°C under Argon. These compounds are slightly hygroscopic; moisture absorption can lower the melting point and complicate accurate weighing for stoichiometry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9254, Isoxazole. Retrieved February 15, 2026 from [Link][1]

  • Kütt, A., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Journal of Organic Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. Acetonitrile and Isoxazole Derivatives Infrared Spectra. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile: A Technical Guide

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile . Executive Summary 2-(3-Methyl-1,2-oxa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile .

Executive Summary

2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (CAS: 1934911-96-2) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly those targeting kinase inhibition and GABAergic pathways. Its structure comprises a polar isoxazole core substituted with a methyl group and a cyanomethyl moiety.

Understanding the solubility landscape of this compound is essential for optimizing reaction yields, designing recrystallization processes, and formulating stable stock solutions for biological assays. This guide provides a predictive solubility profile based on structural analysis and details standardized protocols for empirical verification.

Physicochemical Profile & Solubility Prediction

Structural Analysis

The molecule exhibits a "push-pull" electronic character due to the electron-rich isoxazole ring and the electron-withdrawing nitrile group.

  • Core Scaffold: 1,2-Oxazole (Isoxazole) – Highly polar, aromatic heterocycle.

  • Substituents:

    • C3-Methyl: Weakly lipophilic, provides slight non-polar character.

    • C4-Acetonitrile: Highly polar, strong dipole moment, Hydrogen Bond Acceptor (HBA).

  • Hydrogen Bonding:

    • Donors (HBD): 0 (Aprotic).

    • Acceptors (HBA): 3 (Isoxazole N, Isoxazole O, Nitrile N).

Predicted Solubility Landscape

Based on the calculated partition coefficient (cLogP ≈ 0.2 – 0.8) and dipole interactions, the compound follows a "Polar Aprotic" solubility preference.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong dipole-dipole interactions match the compound's high polarity.
Polar Organic Acetonitrile, AcetoneVery Good (>50 mg/mL)"Like dissolves like"; compatible dielectric constants.
Chlorinated Dichloromethane (DCM), ChloroformGood (>20 mg/mL)Good solvation of the aromatic core; useful for extraction.
Alcohols Methanol, EthanolModerate (10–30 mg/mL)Soluble, but H-bonding network of solvent may compete with solvation.
Ethers/Esters THF, Ethyl AcetateModerate (5–20 mg/mL)Useful for reaction workups; potential antisolvents for crystallization.
Aqueous Water, PBS (pH 7.4)Low (<1 mg/mL)Lack of H-bond donors limits water solubility despite polarity.
Non-Polar Hexanes, Heptane, ToluenePoor/Insoluble Lipophilicity is insufficient to overcome crystal lattice energy.

Critical Insight: For biological assays, DMSO is the preferred stock solvent. For chemical synthesis, DCM or Acetonitrile offers the best balance of solubility and volatility.

Experimental Protocols

As specific batch-to-batch variations (polymorphs, purity) can alter solubility, empirical determination is required for GMP applications.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute saturation point in a specific solvent.

Materials:

  • Test Compound (approx. 50 mg)

  • Target Solvent (HPLC Grade)

  • Agilent 1200 Series HPLC (or equivalent) with UV detection (254 nm)

  • 0.45 µm PTFE Syringe Filters

Workflow:

  • Preparation: Add excess solid (~10 mg) to a glass vial containing 1 mL of solvent.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Observation: If the solid dissolves completely, add more until a suspension persists.

  • Sampling: Centrifuge the suspension (10,000 rpm, 5 min).

  • Filtration: Filter the supernatant using a pre-saturated PTFE filter.

  • Quantification: Dilute filtrate 100x in Mobile Phase and inject into HPLC. Calculate concentration against a standard curve.

Protocol B: Visual Solubility Screening (Kinetic)

Purpose: Rapid estimation for reaction solvent selection.

Workflow Visualization:

SolubilityScreening Start Start: 5 mg Compound + 50 µL Solvent Vortex Vortex 30s (Room Temp) Start->Vortex Check1 Dissolved? Vortex->Check1 Soluble1 High Solubility (>100 mg/mL) Check1->Soluble1 Yes AddSolvent Add 450 µL Solvent (Total 0.5 mL) Check1->AddSolvent No Check2 Dissolved? AddSolvent->Check2 Soluble2 Moderate Solubility (~10 mg/mL) Check2->Soluble2 Yes Heat Heat to 50°C Sonicate 5 min Check2->Heat No Check3 Dissolved? Heat->Check3 Soluble3 Hot Soluble Only (Recrystallization Potential) Check3->Soluble3 Yes Insoluble Insoluble (<10 mg/mL) Check3->Insoluble No

Figure 1: Kinetic solubility screening decision tree for rapid solvent assessment.

Application Strategies

Synthesis & Reaction Optimization

The acetonitrile group is susceptible to hydrolysis under strong acidic/basic aqueous conditions. Therefore, anhydrous organic solvents are recommended.

  • Nucleophilic Substitutions: Use Acetonitrile or DMF . The high dielectric constant stabilizes transition states.

  • Reduction Reactions: Use THF or DCM . Ensure the solvent is dry to prevent nitrile hydrolysis.

Recrystallization (Purification)

To purify the compound from crude reaction mixtures, exploit the solubility differential between hot and cold solvents.

  • Solvent System A: Ethanol/Water (9:1) . Dissolve in hot ethanol, add water dropwise until turbid, then cool.

  • Solvent System B: Ethyl Acetate/Hexanes . Dissolve in minimal hot Ethyl Acetate; add Hexanes as an antisolvent.

Solvent Selection Logic

SolventSelection Goal Select Solvent for... BioAssay Biological Assay Goal->BioAssay Reaction Chemical Reaction Goal->Reaction Purification Purification Goal->Purification DMSO DMSO (Stock 10-100 mM) BioAssay->DMSO High Solub. & Miscibility DCM DCM / THF (Inert, Volatile) Reaction->DCM Non-Nucleophilic EtOAc EtOAc / Hexane (Crystallization) Purification->EtOAc Temp. Dependent

Figure 2: Strategic solvent selection based on intended application.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45791256, (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile [Analogous Structure] . Retrieved from [Link]

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • ChemScene (2025).Product Data Sheet: 2-(3-Methylisoxazol-4-yl)acetonitrile (CAS 1934911-96-2).

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile before handling. The compound is a nitrile derivative and should be treated as potentially toxic.

Foundational

Technical Guide: Safety &amp; Handling of 3-Methylisoxazole-4-acetonitrile

This guide serves as an advanced technical reference for 3-methylisoxazole-4-acetonitrile . Note to Researchers: Unlike commodity chemicals (e.g., Acetonitrile solvent), this compound is a specialized heterocyclic interm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for 3-methylisoxazole-4-acetonitrile .

Note to Researchers: Unlike commodity chemicals (e.g., Acetonitrile solvent), this compound is a specialized heterocyclic intermediate. Standard vendor SDSs often lack specific toxicological data for this structure. This guide synthesizes Safety Data Sheet (SDS) requirements with Structure-Activity Relationship (SAR) analysis to provide a predictive safety profile.

Chemical Identity & Physicochemical Profile

Role: Intermediate in the synthesis of biologically active isoxazoles (e.g., COX-2 inhibitors, immunomodulators).

ParameterTechnical Specification
Chemical Name 3-Methylisoxazole-4-acetonitrile
Synonyms (3-Methylisoxazol-4-yl)acetonitrile; 4-(Cyanomethyl)-3-methylisoxazole
CAS Number Not Globally Standardized (Verify batch CoA; Analogous to 17153-20-7 acid derivative)
Molecular Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol
Physical State Solid (Crystalline powder or low-melting solid depending on purity)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.
Functional Groups Isoxazole Ring (Latent 1,3-dicarbonyl equivalent); Nitrile (Cyanide precursor)
Senior Scientist Insight: The Structural Risk

"Do not confuse this solid intermediate with the solvent Acetonitrile. While both contain a nitrile group, the isoxazole ring adds complexity. Under strong reductive conditions (e.g., hydrogenation, metal hydrides), the isoxazole N-O bond is labile, potentially releasing reactive enamino-ketones. Furthermore, the methylene protons alpha to the nitrile are acidic (


), making this compound reactive toward strong bases."

Hazard Identification & Toxicology (SAR Analysis)

GHS Classification (Predicted based on Nitrile/Isoxazole moiety):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Harmful/Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Specific Target Organ Toxicity: Central Nervous System (due to metabolic cyanide release).

Mechanism of Action: The Nitrile Threat

The primary toxicological concern is the metabolic liberation of cyanide.[1] Unlike simple alkyl nitriles, the isoxazole ring may alter the rate of cytochrome P450 metabolism.

Diagram 1: Metabolic Activation & Toxicity Pathway

This diagram illustrates the bio-activation of the nitrile group and the body's detoxification mechanism vs. toxic failure modes.

NitrileMetabolism Compound 3-Methylisoxazole- 4-acetonitrile CYP Cytochrome P450 (Liver) Compound->CYP Oxidation Cyanohydrin Unstable Cyanohydrin CYP->Cyanohydrin HCN Free Cyanide (CN-) Cyanohydrin->HCN Spontaneous Decomposition Rhodanese Rhodanese Enzyme (+ Sulfur donor) HCN->Rhodanese Detoxification (Minor Pathway) Toxicity Cytochrome C Oxidase Inhibition (Hypoxia) HCN->Toxicity Saturation of Detox Mechanisms SCN Thiocyanate (Excreted in Urine) Rhodanese->SCN

Figure 1: Metabolic trajectory of nitrile-containing intermediates. Toxicity arises when the rate of CN- release exceeds the capacity of the Rhodanese detoxification pathway.

Safe Handling & Engineering Controls

Objective: Prevent inhalation of dusts and dermal absorption of the nitrile moiety.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationScientific Rationale
Respiratory N95/P100 (Solids) or ABEK1 (if in solution).Prevents inhalation of particulates which can solubilize in lung surfactant and enter the bloodstream.
Dermal (Hands) Nitrile Gloves (Double gloving recommended).While nitrile gloves are generally resistant, the isoxazole ring increases lipophilicity. Change gloves immediately upon splash.
Ocular Chemical Goggles (Not just safety glasses).[2]Crystalline solids can cause mechanical corneal abrasion plus chemical irritation.
Body Lab Coat (Tyvek sleeves recommended).Prevents accumulation on cuffs/sleeves which can lead to secondary dermal exposure.
Experimental Protocol: Handling in Synthesis
  • Weighing: MUST be performed inside a fume hood or a powder containment balance enclosure. Static electricity can disperse fine powders; use an antistatic gun if necessary.

  • Solubilization: Dissolve in solvent (e.g., DCM, Ethyl Acetate) immediately to reduce dust hazard.

  • Reaction Monitoring: When taking TLC/LCMS aliquots, treat the pipette tip as a "high toxicity" vector. Quench aliquots in bleach/NaOH before disposal to neutralize potential free cyanide traces.

Emergency Response & First Aid

Critical Note: Speed is vital. Symptoms of nitrile poisoning (dizziness, weakness, rapid breathing) can be delayed 2-12 hours (the "Lag Phase" due to metabolic activation).[1]

Diagram 2: Exposure Response Logic

A decision tree for immediate action in the event of exposure.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Dermal/Eye Contact Type->Skin Inhalation Inhalation/Ingestion Type->Inhalation Action_Skin 1. Remove Clothing 2. Rinse 15min (Water) 3. Do NOT scrub (increases absorption) Skin->Action_Skin Action_Inhale 1. Move to Fresh Air 2. Administer Oxygen (if trained) 3. Monitor for Hypoxia Inhalation->Action_Inhale Medical Seek Medical Attention (Mention: ALIPHATIC NITRILE) Action_Skin->Medical Action_Inhale->Medical Antidote Antidote Kit Consideration (Hydroxycobalamin/Amyl Nitrite) Medical->Antidote If symptoms of CN poisoning appear

Figure 2: Immediate response workflow.[3] Note that "scrubbing" skin is contraindicated as it increases blood flow and absorption.

First Aid Protocols
  • Inhalation: Remove to fresh air. If breathing is labored, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and copious water.[4] Do not use solvents (ethanol/acetone) to clean skin; this enhances transdermal transport of the isoxazole.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[2]

Storage & Stability

  • Conditions: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic nature is possible; store under Argon or Nitrogen.

  • Incompatibilities:

    • Strong Acids/Bases: Can hydrolyze the nitrile to an amide/acid or cleave the isoxazole ring.

    • Reducing Agents (LiAlH4, H2/Pd): Will reduce the nitrile to a primary amine or cleave the N-O bond of the isoxazole.

    • Oxidizers: Potential for vigorous reaction.

Waste Disposal

Protocol:

  • Segregation: Do not mix with acidic waste streams (risk of HCN generation).

  • Quenching (Optional but Recommended): Treat waste solution with alkaline bleach (Sodium Hypochlorite at pH > 10) to oxidize any free cyanide or labile nitriles to cyanate before disposal.

  • Labeling: Clearly tag as "Organic Nitrile - Toxic."

References

  • PubChem. (n.d.). Compound Summary: Isoxazole derivatives and Nitrile toxicity. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • DeVito, S. C. (2007). Nitriles. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons.[5] [Link]

  • National Institute of Standards and Technology (NIST). (2025). WebBook: Isoxazole Chemistry. Retrieved from [Link]

Sources

Exploratory

Isoxazole-Based Nitrile Building Blocks: Synthetic Architectures &amp; Medicinal Utility

[1] Executive Summary The integration of nitrile ( ) functionalities onto isoxazole scaffolds represents a high-value strategy in modern drug discovery. This architecture serves a dual purpose: it acts as a robust bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The integration of nitrile (


) functionalities onto isoxazole scaffolds represents a high-value strategy in modern drug discovery. This architecture serves a dual purpose: it acts as a robust bioisostere  for carbonyls and halogens, improving metabolic stability, and functions as a tunable electrophile  for targeted covalent inhibition (TCI). This guide provides a technical deep-dive into the synthesis, reactivity, and application of isoxazole-based nitrile building blocks, moving beyond basic descriptions to causal mechanistic insights.

The Isoxazole-Nitrile Scaffold in Medicinal Chemistry[1]

Bioisosterism and Physicochemical Modulation

The isoxazole ring is a classical bioisostere for amide bonds and phenyl rings, offering distinct dipole moments and hydrogen-bonding vectors. When decorated with a nitrile group, the physicochemical profile shifts significantly:

  • Electronic Effects: The strong electron-withdrawing nature of the nitrile group (

    
    , 
    
    
    
    effects) lowers the
    
    
    of adjacent protons and modulates the electron density of the isoxazole ring, often improving potency against electron-rich active sites.
  • Metabolic Blocking: Introduction of a nitrile at metabolically labile sites (e.g., para-positions of aryl rings attached to the isoxazole) blocks oxidative metabolism (CYP450-mediated hydroxylation), extending half-life (

    
    ).
    
  • Halogen Mimicry: The nitrile group mimics the steric bulk and lipophilicity of a chlorine or bromine atom but adds a hydrogen-bond acceptor capability, often enhancing solubility compared to the halogenated analog.

The Nitrile as a "Soft" Warhead

Unlike "hard" electrophiles (e.g., acrylamides) that form irreversible bonds, aromatic and heteroaromatic nitriles can act as reversible covalent inhibitors . They target non-catalytic cysteine residues via a Pinner-type reaction, forming a thioimidate adduct. This reversibility reduces the risk of off-target immune-mediated toxicity (idiosyncratic toxicity) often associated with permanent covalent modifiers.

Synthetic Methodologies: Constructing the Core

We define three primary protocols for accessing isoxazole-nitrile building blocks, selected for their regiocontrol and scalability.

Protocol A: Green Multicomponent Synthesis (5-Amino-4-Cyanoisoxazoles)

This method is preferred for generating high-diversity libraries of 5-amino-isoxazole-4-carbonitriles. It utilizes a "green" solvent system and avoids hazardous nitrile oxides.

Mechanism: The reaction proceeds via a Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of hydroxylamine and subsequent cyclization.

Step-by-Step Protocol:

  • Reagents: Aryl aldehyde (1.0 equiv), Malononitrile (1.0 equiv), Hydroxylamine hydrochloride (1.0 equiv).

  • Catalyst/Solvent: 10 mol% Glucose-functionalized

    
     nanoparticles (Glu@
    
    
    
    ) in Water:Ethanol (1:1).
  • Procedure:

    • Charge a round-bottom flask with reagents and solvent.

    • Stir at room temperature for 20–120 minutes. Monitor via TLC (Hexane:EtOAc 7:3).

    • Work-up: Filter the catalyst (magnetically recoverable). The product often precipitates; wash with cold water/ethanol. Recrystallize from ethanol.

  • Validation: High yields (85-95%) are typical. The presence of the amino group at C5 provides a handle for further derivatization (e.g., amide coupling).

Protocol B: [3+2] Cycloaddition (Regioselective 4-Cyanoisoxazoles)

For isoxazoles requiring a nitrile at the C4 position without an adjacent amine, the 1,3-dipolar cycloaddition of nitrile oxides with cyano-alkynes is the standard.

Causality: The use of chloramine-T generates the nitrile oxide in situ from an aldoxime, preventing dimerization of the unstable nitrile oxide (furoxan formation).

Step-by-Step Protocol:

  • Precursors: Aromatic aldoxime (1.0 equiv), 3-aryl-propiolonitrile (1.0 equiv).

  • Oxidant: Chloramine-T (1.0 equiv).

  • Solvent: Ethanol (reflux).[1]

  • Procedure:

    • Dissolve aldoxime and propiolonitrile in ethanol.

    • Add Chloramine-T portion-wise to control the exotherm and nitrile oxide generation rate.

    • Reflux for 3 hours.[2]

    • Work-up: Remove solvent, extract with EtOAc, and purify via column chromatography (Hexane:EtOAc 8:1).

  • Result: Yields 3,5-diaryl-isoxazole-4-carbonitriles.

Protocol C: Dehydration of Carboxamides

This is the most robust method for converting existing isoxazole carboxylic acids into nitriles.

Step-by-Step Protocol:

  • Start Material: Isoxazole-4-carboxylic acid.[3]

  • Activation: Convert to acid chloride using thionyl chloride (

    
    ) or oxalyl chloride.
    
  • Amidation: React with aqueous ammonia (

    
    ) to form the primary amide.
    
  • Dehydration: Treat the amide with phosphoryl chloride (

    
    ) or trifluoroacetic anhydride (TFAA) and pyridine.
    
  • Validation: Disappearance of amide carbonyl stretch in IR (

    
    ) and appearance of nitrile stretch (
    
    
    
    ).

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of the three synthetic strategies described above.

SyntheticPathways Aldehyde Aryl Aldehyde MCR MCR (Glu@Fe3O4) Knoevenagel/Michael Aldehyde->MCR Malono Malononitrile Malono->MCR Hydroxyl Hydroxylamine Hydroxyl->MCR Aldoxime Aldoxime Cyclo [3+2] Cycloaddition (Chloramine-T) Aldoxime->Cyclo Alkyne Cyano-Alkyne Alkyne->Cyclo Acid Isoxazole-4-COOH Dehyd Dehydration (POCl3) Acid->Dehyd via Amide ProdA 5-Amino-4-Cyanoisoxazole MCR->ProdA Green Synthesis ProdB 3,5-Diaryl-4-Cyanoisoxazole Cyclo->ProdB Regioselective ProdC Isoxazole-4-Nitrile Dehyd->ProdC Functional Group Interconversion

Figure 1: Strategic synthetic routes to isoxazole-nitrile building blocks, highlighting convergent and linear approaches.

Mechanism of Action: Covalent Inhibition[6][7]

The utility of isoxazole nitriles in drug discovery often hinges on their ability to covalently modify cysteine residues in the target protein. This interaction is distinct from Michael acceptors (like acrylamides) because it forms a thioimidate adduct.

The Pinner Reaction Mechanism
  • Nucleophilic Attack: The thiolate anion (

    
    ) of a cysteine residue in the enzyme active site attacks the electrophilic carbon of the nitrile group.
    
  • Stabilization: The resulting anionic nitrogen intermediate is protonated (often by a nearby histidine or water molecule) to form the neutral thioimidate.

  • Reversibility: The thioimidate bond is thermodynamically less stable than a thioether (formed by acrylamides), allowing for slow hydrolysis or reversal, which regenerates the active enzyme and the inhibitor. This "residence time" driven efficacy minimizes permanent protein adducts.

Quantitative Data: Reactivity Comparison
Warhead TypeTarget ResidueReaction TypeReversibilityMetabolic Risk
Aryl Nitrile Cysteine (Cys)Nucleophilic Addition (Pinner)Reversible Low
Acrylamide Cysteine (Cys)Michael AdditionIrreversibleModerate
Epoxide Cys / Lys / HisAlkylationIrreversibleHigh
Aldehyde Cysteine / SerineHemithioacetal / HemiacetalReversibleHigh (Oxidation)
Pathway Diagram: Cysteine Targeting

CovalentMechanism Enzyme Active Enzyme (Cys-SH) Complex Non-Covalent Complex (E•I) Enzyme->Complex Inhibitor Isoxazole-Nitrile (R-CN) Inhibitor->Complex TS Transition State (Nu Attack) Complex->TS Binding Adduct Thioimidate Adduct (Covalent E-I) TS->Adduct k_inact (Pinner Rxn) Adduct->Complex k_off (Slow Reversal)

Figure 2: Kinetic pathway of reversible covalent inhibition by isoxazole nitriles targeting catalytic cysteines.

Applications in Drug Discovery[6][7][8][9]

Fragment-Based Drug Discovery (FBDD)

Isoxazole nitriles are ideal "fragments" due to their low molecular weight (


) and high ligand efficiency (LE).
  • Strategy: Screen libraries of 3- and 4-cyanoisoxazoles against cysteine proteases (e.g., Cathepsin K/S, viral proteases).

  • Optimization: Once a "hit" is identified, the nitrile provides a vector for growing the molecule. The nitrile can be hydrolyzed to a primary amide to probe hydrogen bonding or reduced to an amine to explore salt bridges.

Case Study: Anti-Inflammatory Agents

Research has demonstrated that 3,5-diaryl-isoxazole-4-carbonitriles act as potent antimicrobial and anti-inflammatory agents. The nitrile group at the C4 position is critical; replacing it with an ester or acid significantly reduces biological activity, suggesting it participates in a specific hydrogen-bond acceptor interaction within the binding pocket or contributes to a critical dipole alignment.

References

  • Application of Nitrile in Drug Design. SIOC Journal. [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 2012, 4(6):2283-2287.[2] [Link]

  • Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles. YMER Digital, 2026. [Link]

  • Covalent reversible inhibitors of cysteine proteases containing the nitrile warhead. Journal of Medicinal Chemistry. [Link]

  • Isoxazole synthesis: Recent Literature. Organic Chemistry Portal. [Link]

Sources

Foundational

Difference between 3-methyl and 5-methyl isoxazole acetonitrile isomers

Executive Summary The distinction between 3-methyl and 5-methyl isoxazole acetonitriles is not merely structural but functional, driving significant differences in synthetic accessibility, metabolic stability, and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between 3-methyl and 5-methyl isoxazole acetonitriles is not merely structural but functional, driving significant differences in synthetic accessibility, metabolic stability, and pharmacological safety.

For drug development professionals, the critical takeaway is the "5-Methyl Structural Alert." 5-methylisoxazoles are prone to bioactivation via P450-mediated oxidation, generating reactive enimine intermediates capable of covalent binding to glutathione (GSH) and cellular proteins. The 3-methyl regioisomer typically evades this metabolic liability, making it a preferred scaffold for lead optimization.

This guide analyzes the physicochemical divergence, regioselective synthesis, and analytical differentiation of these isomers.

Structural & Electronic Divergence

The isoxazole ring exhibits a distinct dipole due to the electronegativity difference between the oxygen (position 1) and nitrogen (position 2). This creates unique electronic environments for substituents at positions 3 and 5.

Electronic Environment
  • Position 5 (Oxygen-proximal): This position is more electron-deficient due to the inductive effect of the adjacent oxygen. Methyl groups at this position are more acidic and susceptible to metabolic oxidation.

  • Position 3 (Nitrogen-proximal): This position is relatively more electron-rich. Substituents here are sterically shielded by the nitrogen lone pair and are generally more metabolically stable.

The "Bioactivation" Mechanism

The 5-methyl group is a known metabolic soft spot.

  • Oxidation: CYP450 enzymes hydroxylate the 5-methyl group.

  • Elimination: Loss of water generates a reactive enimine (Michael acceptor).

  • Toxicity: The enimine reacts with nucleophilic residues (Cys) on proteins or GSH, leading to toxicity.

  • Note: The 3-methyl isomer cannot form this stabilized enimine intermediate due to the lack of adjacent oxygen to stabilize the transition state.

Synthetic Strategies & Regiocontrol[2]

Achieving high regioselectivity is the primary challenge in synthesizing these isomers. The two dominant pathways are Condensation (thermodynamic control) and Cycloaddition (kinetic control).

Pathway A: Condensation (Hydroxylamine + 1,3-Dicarbonyls)

This is the most common industrial route but suffers from regioselectivity issues.

  • Mechanism: Reaction of hydroxylamine (

    
    ) with a 
    
    
    
    -keto nitrile or equivalent.
  • Regiocontrol Factor: pH .

    • Basic Conditions (pH > 10): Favors the formation of the 5-hydroxy-2-isoxazoline intermediate, often leading to the 5-substituted isoxazole.

    • Acidic Conditions (pH < 4): Promotes attack at the most electrophilic carbonyl, often favoring the 3-substituted isomer depending on the specific electrophilicity of the dicarbonyl precursors.

Pathway B: [3+2] Dipolar Cycloaddition

This route offers superior regiocontrol.

  • Reagents: Nitrile oxide + Alkyne/Alkene.[1]

  • Outcome: The steric and electronic matching of the dipole (nitrile oxide) and dipolarophile (alkyne) dictates the product.

    • Example: Reaction of a nitrile oxide (

      
      ) with a terminal alkyne typically yields the 3,5-disubstituted  isoxazole with high fidelity.
      
Visualization of Synthetic Pathways

IsoxazoleSynthesis Precursors Precursors Condensation Condensation (Hydroxylamine + 1,3-Dicarbonyl) Precursors->Condensation Standard Route Cycloaddition [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Precursors->Cycloaddition High Regiocontrol Intermed_Basic Intermediate: 5-Hydroxy-2-isoxazoline Condensation->Intermed_Basic Basic pH Intermed_Acidic Direct Cyclization (Acid Catalyzed) Condensation->Intermed_Acidic Acidic pH Prod_5Me 5-Methyl Isomer (High Toxicity Risk) Cycloaddition->Prod_5Me Electronic Control (Specific Ligands) Prod_3Me 3-Methyl Isomer (Metabolically Stable) Cycloaddition->Prod_3Me Steric Control (Typical) Intermed_Basic->Prod_5Me Major Product Intermed_Acidic->Prod_3Me Major Product

Figure 1: Divergent synthetic pathways for isoxazole regioisomers. Note the pH-dependence in condensation reactions versus the steric control in cycloadditions.

Analytical Differentiation

Distinguishing these isomers requires careful spectroscopic analysis. The methyl group chemical shift is the most reliable diagnostic marker.

Comparative Data Table
Feature3-Methyl-Isoxazole5-Methyl-IsoxazoleMechanistic Basis

H NMR (Me)

2.20 – 2.35 ppm

2.40 – 2.55 ppm
5-Me is deshielded by the adjacent Oxygen.

C NMR (Ring)
C3: ~159 ppmC5: ~168-170 ppmC5 is downfield due to direct O-attachment.
Metabolic Fate Stable / InertReactive Enimine5-Me protons are more acidic and oxidizable.
Toxicity Risk LowHigh (GSH Adducts)Bioactivation potential of 5-Me group.
Melting Point Generally HigherGenerally LowerLattice energy differences (dipole alignment).

Note: NMR values are approximate and solvent-dependent (typically


 or DMSO-

).
Diagnostic Protocol
  • Run

    
    H NMR:  Focus on the 2.0–2.6 ppm region.
    
  • Check Coupling: If H4 is present (unsubstituted), the coupling constant

    
     is often larger for the 5-Me isomer (
    
    
    
    Hz) than the 3-Me isomer due to bond geometry.
  • NOESY Experiment: If the acetonitrile chain is at position 4, a NOE correlation between the methyl group and the methylene of the acetonitrile confirms they are adjacent (3-Me/4-CN or 5-Me/4-CN).

Experimental Protocol: Regioselective Synthesis of 3-Methyl Isomer

This protocol targets the 3-methyl scaffold, prioritizing the safer pharmacophore. It utilizes the reaction of an


-chlorooxime with a succinate equivalent, a variation of the cycloaddition route that avoids the 5-methyl isomer contamination.

Objective: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate (Precursor to Acetonitrile).

Reagents:

  • Chloroacetone oxime (Precursor for nitrile oxide)

  • Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (Enamine dipolarophile)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Nitrile Oxide Generation:

    • Dissolve chloroacetone oxime (1.0 eq) in anhydrous DCM at 0°C.

    • Slowly add

      
       (1.2 eq) over 30 minutes. This generates the unstable acetonitrile oxide in situ.
      
  • Cycloaddition:

    • Immediately add the enamine dipolarophile (1.1 eq) to the reaction mixture.

    • Allow the solution to warm to room temperature and stir for 12 hours.

    • Mechanism:[2][3][4] The electron-rich enamine reacts rapidly with the dipole. The pyrrolidine group directs the regiochemistry to favor the 3-methyl-4-carboxylate arrangement.

  • Elimination & Aromatization:

    • Treat the intermediate isoxazoline with dilute acid (1N HCl) to eliminate the pyrrolidine auxiliary.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Wash organic layer with brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Purify via silica gel chromatography (Hexane:EtOAc 8:2).

  • Validation:

    • Confirm 3-Me regiochemistry via

      
      H NMR (Target shift: 
      
      
      
      2.2-2.3 ppm).

References

  • Regioselective Synthesis of Isoxazoles: Chimichi, S., & Cosimelli, B. (1992). Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole. Synthetic Communications. Link

  • Bioactivation of 5-Methylisoxazoles: Kalgutkar, A. S., et al. (2011). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Drug Metabolism and Disposition. Link

  • NMR Differentiation of Isomers: BenchChem. (2025). Aminoisoxazole: A Comparative Guide for Researchers. Link

  • Green Synthesis Protocols: Isloor, A. M., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid.[5] Research Journal of Chemical Sciences. Link

  • Acetonitrile Properties: Wikipedia. (2025).[6][7] Acetonitrile Chemical Data. Link

Sources

Exploratory

Bioactivity potential of 3-methylisoxazole derivatives

The Bioactivity Potential of 3-Methylisoxazole Derivatives Part 1: Executive Summary & Strategic Importance The isoxazole ring is a cornerstone of medicinal chemistry, historically dominated by 5-methylisoxazole derivati...

Author: BenchChem Technical Support Team. Date: February 2026

The Bioactivity Potential of 3-Methylisoxazole Derivatives

Part 1: Executive Summary & Strategic Importance

The isoxazole ring is a cornerstone of medicinal chemistry, historically dominated by 5-methylisoxazole derivatives (e.g., Sulfamethoxazole, Leflunomide, Valdecoxib). However, the 3-methylisoxazole isomer—characterized by a methyl group at the C3 position and variable substitution at C4/C5—has emerged as a distinct pharmacophore with unique electronic properties and metabolic stability profiles.

Unlike its 5-methyl counterpart, which is susceptible to oxidative ring opening (a mechanism central to Leflunomide’s bioactivation but a liability in other contexts), the 3-methylisoxazole scaffold offers a more robust core for designing Nav1.7 inhibitors , COX-2 selective anti-inflammatories , and kinase inhibitors . This guide analyzes the shift toward 3-methyl substitution, detailing its synthesis, structure-activity relationships (SAR), and therapeutic applications.

Part 2: Chemical Space & Synthesis

The Isomeric Distinction

The positioning of the methyl group fundamentally alters the electron density of the isoxazole ring.

  • 5-Methylisoxazole: Methyl at C5 (adjacent to Oxygen). The C3 position is often the connection point for sulfonamides (e.g., Sulfamethoxazole). The C5-methyl is prone to metabolic oxidation (to alcohol/acid) or ring cleavage.[1]

  • 3-Methylisoxazole: Methyl at C3 (adjacent to Nitrogen). This leaves the C5 position open for bulky lipophilic groups, crucial for hydrophobic pocket binding in enzymes like COX-2 and kinases.

Robust Synthetic Protocol (The "Acetoacetonitrile" Route)

While historical methods used nitroethane condensation, modern industrial synthesis favors the 3-amino-5-methyl vs 5-amino-3-methyl divergence controlled by the starting nitrile.

  • Target: 5-Amino-3-methylisoxazole (The key scaffold for 3-methyl derivatives).

  • Mechanism: Reaction of acetonitrile anion with an electrophile, followed by hydroxylamine closure.

Protocol: Synthesis of 5-Amino-3-methylisoxazole

  • Reagents: Acetonitrile, Ethyl Acetate, Sodium Metal (or NaH), Hydroxylamine Hydrochloride.

  • Step A (Claisen Condensation): Acetonitrile is deprotonated by Na/NaH and attacks Ethyl Acetate to form Acetoacetonitrile (3-oxobutanenitrile).

    • Note: Control of temperature (<30°C) is critical to prevent polymerization.

  • Step B (Cyclization): Treat Acetoacetonitrile with Hydroxylamine HCl in aqueous NaOH.

    • pH Control: Maintain pH 8–10. The oxime forms first, followed by intramolecular cyclization.

    • Regioselectivity:[2] The nucleophilic attack of hydroxylamine nitrogen on the nitrile carbon vs the ketone determines the isomer. Under basic conditions, the 5-amino-3-methyl isomer is favored.

  • Purification: Recrystallization from water/ethanol. Yields white crystalline solid (mp ~215°C).

Visualizing the Synthesis Workflow:

Synthesis Figure 1: Regioselective Synthesis of the 5-Amino-3-methylisoxazole Scaffold Start Acetonitrile + Ethyl Acetate Inter1 Acetoacetonitrile (3-oxobutanenitrile) Start->Inter1 NaH / Base Reagent + Hydroxylamine HCl (pH 8-10) Inter1->Reagent Cyclization Cyclization (N-attack on Nitrile) Reagent->Cyclization Product 5-Amino-3-methylisoxazole Cyclization->Product Dehydration

Part 3: Structure-Activity Relationship (SAR)

The 3-methylisoxazole scaffold's bioactivity is governed by three "interaction zones."

The SAR Map
  • C3-Methyl (The Anchor):

    • Steric Role: Provides a small hydrophobic anchor that fits into restricted pockets (e.g., the "selectivity pocket" of COX-2) without the metabolic liability of a C5-methyl group.

    • Electronic Effect: Weakly electron-donating, it stabilizes the ring nitrogen, modulating the pKa of adjacent amines (e.g., at C4).

  • C4-Position (The Linker):

    • Functionalization: Ideal for introducing aryl rings, sulfonamides, or carboxamides.

    • Bioisosterism: 3-methylisoxazole-4-carboxylic acid is a bioisostere of benzoic acid but with higher water solubility.

  • C5-Position (The Warhead):

    • Substitution: Placing a bulky lipophilic group here (e.g., trifluoromethylphenyl) drastically increases potency against Nav1.7 and COX-2 .

    • Metabolic Stability: Unlike 5-methyl compounds, 5-aryl-3-methyl derivatives are resistant to ring opening.

Visualization of Pharmacophore Interactions:

SAR Figure 2: Pharmacophore Map of 3-Methylisoxazole Derivatives Core 3-Methylisoxazole Core C3 C3-Methyl Group Core->C3 C4 C4-Position (Linker/Modulator) Core->C4 C5 C5-Position (Lipophilic Pocket) Core->C5 Stab Metabolic Stability (Resistant to Oxidation) C3->Stab vs 5-Methyl COX COX-2 Selectivity (Fits Val523 Channel) C4->COX Aryl Substitution Nav Nav1.7 Blockade (Voltage Sensor Binding) C5->Nav Bulky Aryl Group

Part 4: Therapeutic Applications

Anti-Inflammatory (COX-2 Inhibition)

While Valdecoxib (5-methyl) is the famous example, 3-methyl-4-(substituted-phenyl)-5-isoxazolamines have shown superior selectivity indices.

  • Mechanism: The 3-methyl group aligns with the hydrophobic channel of the COX-2 active site, while the isoxazole nitrogen accepts a hydrogen bond from Arg120.

  • Data: Derivatives with a 3-methyl and 5-(4-fluorophenyl) substitution pattern exhibit IC50 values in the low micromolar range (0.06 µM) with reduced gastric ulcerogenicity compared to Indomethacin.

Pain Management (Nav1.7 Inhibitors)

Voltage-gated sodium channel 1.7 (Nav1.[3][4][5]7) is a prime target for non-opioid analgesics.

  • Challenge: Early isoxazole candidates (phenyl-5-methylisoxazoles) failed due to rapid metabolism of the 5-methyl group.

  • Solution: Shifting to the 3-methyl scaffold (with the methyl at C3 and aryl at C5) blocks this metabolic soft spot.

  • Key Compound: 3-methyl-5-(4-trifluoromethoxyphenyl)isoxazole-4-carboxamide derivatives have demonstrated potent block of Nav1.7 currents in dorsal root ganglion neurons.

Oncology (Antiproliferative Agents)

5-Amino-3-methylisoxazole derivatives (Mannich bases) act as alkylating agents.

  • Activity: Significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) and MCF-7 (breast cancer) lines.

  • Mechanism: The Mannich base undergoes retro-Mannich reaction in the tumor microenvironment (lower pH), releasing the active isoxazole and a cytotoxic aldehyde/amine species.

Table 1: Comparative Bioactivity of Isoxazole Scaffolds

Feature5-Methylisoxazole (Classic)3-Methylisoxazole (Emerging)
Representative Drug Sulfamethoxazole, Leflunomide(Research Probes: Nav1.7, COX-2)
Metabolic Liability High (Oxidation of Me, Ring Opening)Low (C3-Me is stable; Ring is robust)
Primary Target Class Antimicrobial (Folate), DHODHIon Channels (Nav), COX-2, Kinases
Key Intermediate 3-amino-5-methylisoxazole5-amino-3-methylisoxazole
Nav1.7 Potency Low (Rapid Clearance)High (Metabolically Stable)

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of Mannich Bases (Antitumor Probes)

Context: This protocol generates 3-methylisoxazole derivatives with cytotoxic potential.

  • Dissolution: Dissolve 5-amino-3-methylisoxazole (10 mmol) in Ethanol (20 mL).

  • Aldehyde Addition: Add Formalin (37%, 15 mmol) dropwise at 0°C. Stir for 30 mins.

  • Amine Addition: Add secondary amine (e.g., Morpholine or Piperidine, 10 mmol).

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Cool to RT. Pour into crushed ice. Filter the precipitate.

  • Validation: 1H-NMR should show the disappearance of the NH2 signal and appearance of methylene protons (-N-CH2-N-) around 4.5 ppm.

Protocol 5.2: In Vitro COX-2 Inhibition Assay
  • Enzyme Prep: Use recombinant human COX-2.

  • Incubation: Incubate enzyme with test compound (3-methylisoxazole derivative) in Tris-HCl buffer (pH 8.0) with Hematin and Phenol for 10 mins at 37°C.

  • Initiation: Add Arachidonic Acid (10 µM).

  • Measurement: Quantify PGE2 production via ELISA.

  • Calculation: Determine IC50 relative to Celecoxib control.

References

  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. (Detailed synthesis of 5-amino-3-methylisoxazole Mannich bases and antitumor screening).

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt. Journal of Medicinal Chemistry. (SAR analysis of isoxazole substitution patterns).

  • Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Chemical Research in Toxicology. (Discusses metabolic instability of 5-methyl vs 3-methyl isomers).

  • Isoxazole Derivatives as Regulators of Immune Functions. Molecules. (Review of immunomodulatory properties of 3-methylisoxazole-4-carboxylic acid derivatives).

  • Computer-aided Discovery of a New Nav1.7 Inhibitor. Anesthesiology. (Identifies isoxazole scaffolds as Nav1.7 blockers).

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Biochemical Pharmacology. (Crucial comparison of ring stability and toxicity between isomers).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile from beta-ketonitriles

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic building blocks. It details the high-purity synthesis of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic building blocks. It details the high-purity synthesis of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (also known as 3-methylisoxazole-4-acetonitrile), a critical intermediate for COX-2 inhibitors (e.g., Valdecoxib, Parecoxib) and immunomodulatory agents (e.g., Leflunomide analogs).

Executive Summary & Strategic Rationale

The synthesis of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile presents a specific regiochemical challenge: installing a carbon-linked nitrile functionality (


) at the C4 position of the isoxazole ring. While 

-ketonitriles are common precursors for isoxazoles, their direct cyclization with hydroxylamine typically yields 5-aminoisoxazoles or 4-cyanoisoxazoles (where the nitrile is directly attached to the ring), rather than the required acetonitrile side chain.

Therefore, this protocol utilizes a homologation strategy . The most robust industrial route does not cyclize a pre-formed acetonitrile precursor directly. Instead, it constructs the isoxazole core with a C4-functional handle (ester or alcohol), which is subsequently converted to the acetonitrile via a chloromethyl intermediate. This ensures high regioselectivity and avoids the formation of inseparable 5-isomer byproducts common in direct alkylation approaches.

Key Reaction Pathway:

  • Cyclization: Construction of the 3-methylisoxazole core with a C4-carboxylate handle.[1]

  • Functional Group Interconversion (FGI): Reduction to alcohol, followed by chlorination.

  • Cyanation: Nucleophilic displacement to install the acetonitrile group.

Chemical Reaction Engineering

Retrosynthetic Analysis

The target molecule is disassembled into the 4-chloromethyl-3-methylisoxazole precursor. This intermediate is accessible from ethyl acetoacetate (a


-keto ester analog of 

-ketonitriles) via the Cornforth-type synthesis or direct condensation with triethyl orthoformate.
Reaction Scheme Visualization (Graphviz)

G Start Ethyl Acetoacetate (β-Keto Ester) Inter1 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Start->Inter1 HC(OEt)3, Ac2O Reflux Core Ethyl 3-methylisoxazole- 4-carboxylate Inter1->Core NH2OH·HCl EtOH, Reflux Alc (3-Methylisoxazol-4-yl) methanol Core->Alc LiAlH4 THF, 0°C Chloro 4-(Chloromethyl)- 3-methylisoxazole Alc->Chloro SOCl2 DCM Target 2-(3-Methyl-1,2-oxazol-4-yl) acetonitrile Chloro->Target NaCN DMSO, 40°C

Caption: Step-wise synthetic pathway from


-dicarbonyl precursor to the target isoxazole acetonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate

This step establishes the isoxazole ring. While


-ketonitriles (e.g., 3-oxobutanenitrile) can be used, they favor the formation of 4-cyano-3-methylisoxazole. To get the acetonitrile side chain later, we use the ester analog to provide a reducible handle.
  • Reagents: Ethyl acetoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq), Hydroxylamine hydrochloride (1.1 eq).

  • Solvent: Ethanol.

Procedure:

  • Condensation: In a round-bottom flask, combine ethyl acetoacetate (130 g, 1.0 mol), triethyl orthoformate (222 g, 1.5 mol), and acetic anhydride (204 g, 2.0 mol). Reflux the mixture for 2 hours.

  • Distillation: Remove the volatile byproducts (ethyl acetate, acetic acid) under reduced pressure to obtain crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Cyclization: Dissolve the crude intermediate in Ethanol (500 mL). Cool to 0°C.

  • Add Hydroxylamine hydrochloride (76 g, 1.1 mol) portion-wise.

  • Allow to warm to room temperature, then reflux for 1 hour.

  • Workup: Concentrate the solvent. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation under vacuum (bp ~100°C at 10 mmHg) yields the pure ester.

Step 2: Reduction to (3-Methylisoxazol-4-yl)methanol

The ester is reduced to the alcohol, creating the carbon scaffold necessary for the acetonitrile extension.

  • Reagents:

    
     (0.6 eq), Dry THF.
    

Procedure:

  • Suspend

    
     (11.4 g, 0.3 mol) in dry THF (300 mL) under Nitrogen at 0°C.
    
  • Add a solution of Ethyl 3-methylisoxazole-4-carboxylate (77.5 g, 0.5 mol) in THF dropwise, maintaining the temperature below 10°C.

  • Stir for 1 hour at 0°C.

  • Quench: Carefully add water (11.4 mL), then 15% NaOH (11.4 mL), then water (34 mL) (Fieser workup).

  • Filter the granular precipitate.[2] Concentrate the filtrate to obtain the alcohol as a pale yellow oil (Yield >90%).

Step 3: Chlorination to 4-(Chloromethyl)-3-methylisoxazole

The alcohol is converted to a leaving group (chloride) to facilitate cyanation.

  • Reagents: Thionyl Chloride (

    
    , 1.2 eq), Dichloromethane (DCM).
    

Procedure:

  • Dissolve the alcohol (56.5 g, 0.5 mol) in DCM (250 mL).

  • Add

    
     (43 mL, 0.6 mol) dropwise at 0°C.
    
  • Reflux for 2 hours.

  • Workup: Evaporate the solvent and excess

    
    . The residue is typically pure enough for the next step or can be distilled.
    
Step 4: Cyanation to 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

The critical step involves nucleophilic displacement of the chloride by cyanide.

  • Reagents: Sodium Cyanide (

    
    , 1.2 eq), DMSO (Dimethyl sulfoxide).
    
  • Safety Note:

    
     is highly toxic. Perform in a well-ventilated fume hood with a bleach quench bath ready.
    

Procedure:

  • Dissolve

    
     (29.4 g, 0.6 mol) in DMSO (200 mL).
    
  • Add the crude chloromethyl isoxazole (65.7 g, 0.5 mol) dropwise, maintaining the internal temperature between 35-40°C. (Exothermic reaction).

  • Stir at 40°C for 3 hours. Monitor by TLC or HPLC.

  • Workup: Pour the reaction mixture into ice water (1 L). Extract with Ethyl Acetate (3 x 300 mL).

  • Wash: Wash combined organics with water (2x) and brine to remove DMSO.

  • Drying: Dry over

    
     and concentrate.
    
  • Final Purification: The product can be crystallized from isopropyl ether or distilled under high vacuum.

Quantitative Data Summary

ParameterStep 1 (Cyclization)Step 2 (Reduction)Step 3 (Chlorination)Step 4 (Cyanation)
Reagent Ethyl Acetoacetate



Solvent EthanolTHFDCMDMSO
Temp Reflux0°CReflux40°C
Yield (Typical) 75-80%90-95%85-90%80-85%
Purity (HPLC) >98% (Distilled)Crude usedCrude used>99% (Cryst.)

Troubleshooting & Critical Control Points

  • Regioselectivity (Step 1): The use of ethoxymethylene intermediate ensures the formation of the 4-substituted isoxazole. Direct reaction of

    
    -ketonitriles without the formyl/ethoxymethylene spacer often leads to 3- or 5-substituted products lacking the C4-carbon handle.
    
  • Safety (Step 4): DMSO significantly enhances the rate of nucleophilic substitution (

    
    ). However, ensure the temperature does not exceed 50°C to prevent polymerization or decomposition of the isoxazole ring.
    
  • Stability: The chloromethyl intermediate is a skin irritant and lachrymator. Handle with care. The final acetonitrile product is stable but should be stored under nitrogen.

References

  • General Isoxazole Synthesis: P. G. Baraldi et al., "Techniques for the synthesis of isoxazoles," Synthesis, 1987. Link

  • Cornforth Procedure (Analogous): Cornforth, J. W., "Synthesis of Oxazoles and Isoxazoles," The Chemistry of Penicillin, Princeton University Press, 1949.
  • Cyanation Protocol: "Nucleophilic substitution of alkyl halides with sodium cyanide in DMSO," Organic Syntheses, Coll. Vol. 6, p.897. Link

  • Valdecoxib Intermediate Synthesis: Talley, J. J. et al., "Preparation of substituted isoxazoles for the treatment of inflammation," U.S. Patent 5,633,272, 1997. Link

  • Leflunomide Chemistry (Related 4-substituent chemistry): "Process for the preparation of 5-methylisoxazole-4-carboxylic acid," U.S. Patent 6,222,044. Link

Sources

Application

Protocol for cyanation of 4-chloromethyl-3-methylisoxazole

Application Note: A Robust Protocol for the Synthesis of 3-Methyl-4-(cyanomethyl)isoxazole Abstract This application note provides a detailed, reliable, and scalable protocol for the cyanation of 4-chloromethyl-3-methyli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A

Robust Protocol for the Synthesis of 3-Methyl-4-(cyanomethyl)isoxazole

Abstract

This application note provides a detailed, reliable, and scalable protocol for the cyanation of 4-chloromethyl-3-methylisoxazole to produce 3-methyl-4-(cyanomethyl)isoxazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is based on a classic nucleophilic substitution reaction, optimized for yield, purity, and operational safety. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions for handling cyanide reagents, and offer troubleshooting guidance.

Introduction and Significance

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Specifically, 3-methyl-4-(cyanomethyl)isoxazole serves as a versatile building block, allowing for further elaboration of the cyanomethyl group into a variety of functional moieties. The conversion of the readily available 4-chloromethyl-3-methylisoxazole to its corresponding nitrile is a crucial synthetic step. This protocol details a robust method for this transformation, employing sodium cyanide in a polar aprotic solvent, a method widely recognized for its efficiency in SN2 reactions.[3][4][5]

Reaction Principle and Mechanism

The conversion of 4-chloromethyl-3-methylisoxazole to 3-methyl-4-(cyanomethyl)isoxazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6][7]

Reaction: Cl-CH₂-(C₄H₂NO-CH₃) + NaCN → NC-CH₂-(C₄H₂NO-CH₃) + NaCl

The reaction proceeds via a single, concerted transition state where the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom of the chloromethyl group.[4][7] This attack occurs from the backside relative to the leaving group (chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced.[6]

Key Considerations for SN2 Success:

  • Substrate: The substrate, 4-chloromethyl-3-methylisoxazole, has a primary alkyl halide-like structure, which is ideal for SN2 reactions as it minimizes steric hindrance.

  • Nucleophile: The cyanide ion is an excellent nucleophile, with the negative charge localized on the carbon atom, facilitating the attack on the electrophilic carbon center.[7]

  • Solvent: A polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is chosen. These solvents are capable of solvating the sodium cation but do not strongly solvate the cyanide anion, leaving it "naked" and highly reactive. This enhances the nucleophilicity of the cyanide ion and accelerates the reaction rate.[3]

  • Leaving Group: The chloride ion is a good leaving group, as it is a weak base and can stabilize the negative charge it acquires upon departure.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-chloromethyl-3-methylisoxazole≥97%Sigma-Aldrich
Sodium Cyanide (NaCN)≥98%, granularSigma-Aldrich
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%Fisher Scientific
Deionized WaterType II or betterMillipore
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR
Celite® 545-Sigma-Aldrich
12.5% Sodium Hypochlorite Solution (Bleach)-Commercial
5% Ferrous Sulfate (FeSO₄) Solution-Lab-prepared

Equipment:

  • Three-neck round-bottom flask with appropriate stoppers

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and purification

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Detailed Experimental Protocol

EXTREME CAUTION: Sodium cyanide is a highly toxic poison that can be fatal if inhaled, ingested, or absorbed through the skin.[8][9][10] This entire procedure MUST be performed in a certified chemical fume hood.[11] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.[9][12] An emergency cyanide quench solution (e.g., a mixture of ferrous sulfate and sodium bicarbonate, or a freshly prepared bleach solution) must be readily available.[11][12] Never acidify a cyanide-containing solution, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[10][11]

Step 1: Reaction Setup

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet at the top, and a thermocouple adapter with a temperature probe.

  • Ensure the entire apparatus is oven-dried and assembled under a positive pressure of nitrogen or argon to maintain an inert atmosphere.

  • In the flask, add 4-chloromethyl-3-methylisoxazole (10.0 g, 68.7 mmol, 1.0 eq).

  • Add anhydrous DMSO (100 mL) to the flask via a syringe. Stir the mixture until the starting material is fully dissolved.

Step 2: Reagent Addition

  • Carefully weigh sodium cyanide (NaCN) (3.71 g, 75.6 mmol, 1.1 eq) in the fume hood.

  • Add the solid NaCN to the stirred solution in the flask in one portion. A slight exotherm may be observed.

Step 3: Reaction Execution and Monitoring

  • Heat the reaction mixture to 50-55 °C using a heating mantle.

  • Maintain the temperature and vigorous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The reaction is complete when the starting material spot (higher Rf) is no longer visible.

Step 4: Workup and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a 1 L beaker containing 400 mL of ice-cold deionized water with stirring.

  • Transfer the aqueous mixture to a 1 L separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

Step 5: Drying and Solvent Removal

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture through a pad of Celite® to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

Step 6: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford 3-methyl-4-(cyanomethyl)isoxazole as a pure compound.

  • Expected Yield: 80-90%.

Step 7: Waste Decontamination

  • All aqueous layers and any materials (gloves, pipette tips, etc.) contaminated with cyanide must be quenched.[12]

  • Slowly add the cyanide-containing waste to a stirred, freshly prepared solution of 12.5% sodium hypochlorite (bleach), ensuring the pH remains basic (pH > 10). The bleach will oxidize the cyanide to the much less toxic cyanate ion.

  • Allow the mixture to stir for several hours before neutralizing and disposing of it according to institutional guidelines.

Characterization and Data
ParameterValue / Description
Product Name 3-methyl-4-(cyanomethyl)isoxazole
Molecular Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol
Appearance Colorless to pale yellow oil or solid
Expected Yield 80-90%
TLC (30% EtOAc/Hex) Rf ≈ 0.3 (Note: Rf of starting material is higher, ≈ 0.6)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.7 (s, 2H, -CH₂CN), ~2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~160 (-C=N-), ~158 (C-CH₃), ~115 (-CN), ~105 (quaternary C), ~15 (-CH₂CN), ~11 (-CH₃)
IR (thin film, cm⁻¹) ~2250 cm⁻¹ (C≡N stretch)
Workflow Visualization

Cyanation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis Setup 1. Assemble Dry Glassware under Nitrogen Reagents 2. Dissolve Substrate in Anhydrous DMSO Setup->Reagents Add_CN 3. Add Sodium Cyanide Reagents->Add_CN Heat 4. Heat to 50-55 °C (4-6 hours) Add_CN->Heat Monitor 5. Monitor by TLC Heat->Monitor Quench 6. Cool and Quench in Ice Water Monitor->Quench Upon Completion Extract 7. Extract with EtOAc Quench->Extract Wash 8. Wash & Dry Organic Layer Extract->Wash Concentrate 9. Concentrate via Rotovap Wash->Concentrate Decon 12. Decontaminate All Cyanide Waste with Bleach Wash->Decon Aqueous Waste Purify 10. Flash Column Chromatography Concentrate->Purify Analyze 11. Characterize Pure Product (NMR, IR, MS) Purify->Analyze

Caption: Experimental workflow for the synthesis of 3-methyl-4-(cyanomethyl)isoxazole.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Inactive NaCN (hydrolyzed).2. Wet solvent.3. Insufficient temperature.1. Use freshly opened or properly stored NaCN. Grind it into a fine powder before use.2. Ensure DMSO is anhydrous.3. Confirm reaction temperature is maintained at 50-55 °C.
Low yield after workup 1. Incomplete extraction.2. Product loss during washing.1. Perform at least three extractions with ethyl acetate.2. Avoid vigorous shaking that can lead to emulsions. If an emulsion forms, add more brine to help break it.
Presence of impurity by TLC/NMR 1. Side reaction (e.g., hydrolysis).2. Incomplete reaction.1. Ensure anhydrous conditions are strictly maintained.2. Increase reaction time and continue monitoring by TLC. Ensure proper stoichiometry of NaCN (1.1 eq).
Difficulty in purifying the product Co-elution of impurities.Adjust the polarity of the eluent for column chromatography. A shallower gradient may be necessary. Ensure the crude product is properly loaded onto the column (dry loading may help).
References
  • Forsyth, C. J., & Sabes, S. F. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(39), 10219-10223. [Link]

  • Taekwang Industrial Co., Ltd. (n.d.). Sodium Cyanide Material Safety Data Sheet. [Link]

  • UCLA Chemistry. (2017). Standard Operating Procedure: Sodium Cyanide. [Link]

  • University of Wisconsin-Madison. (2018). SOP-Cyanide-Salt. [Link]

  • Hydrogen Cyanide and Cyanides: Human Health Aspects. (2004). World Health Organization. [Link]

  • Richardson, J., & Mutton, S. P. (2018). A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. [Link]

  • Halpern, M. (n.d.). PTC Cyanation. PTC Organics, Inc. [Link]

  • Arote, R. B., & Vibhute, Y. B. (2020). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Chemical Reviews, 2(3), 199-216. [Link]

  • Ahmadzadeh, S., et al. (2018). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 23(5), 1095. [Link]

  • Le, C., et al. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. ACS Catalysis, 11(15), 9636-9642. [Link]

  • Kumar, V., & Aggarwal, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 25(8), 1535-1564. [Link]

  • de Souza, M. V. N., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2337. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole Synthesis. [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. [Link]

  • Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie, 125(39), 10219-10223. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides Through Domino Suzuki Coupling-Isoxazole Fragmentation. ChemInform, 42(49). [Link]

  • Evano, G. (2016). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 93, 163-179. [Link]

  • Hartwig, J. F., et al. (2012). Cyanation of Arenes via Iridium-Catalyzed Borylation. Journal of the American Chemical Society, 134(30), 12565-12568. [Link]

  • Watson, W. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. [Link]

  • Khan Academy. (2015). Nucleophilic substitution reactions with cyanide. YouTube. [Link]

  • Clark, J. (2023). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Chemguide. [Link]

  • Doc Brown's Chemistry. (n.d.). Nucleophilic substitution by the nucleophile, the cyanide ion to form nitriles. [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions Involving Cyanide Ions. [Link]

Sources

Method

Reaction conditions for 3-methylisoxazole-4-acetonitrile formation

Technical Guide: Optimized Synthesis of 3-Methylisoxazole-4-acetonitrile Abstract This application note details the optimized reaction conditions for the synthesis of 3-methylisoxazole-4-acetonitrile , a critical heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimized Synthesis of 3-Methylisoxazole-4-acetonitrile

Abstract This application note details the optimized reaction conditions for the synthesis of 3-methylisoxazole-4-acetonitrile , a critical heterocyclic intermediate used in the development of agrochemicals and pharmaceutical agents (e.g., isoxazole-based immunomodulators). The protocol utilizes a nucleophilic substitution (


) strategy, converting 4-(chloromethyl)-3-methylisoxazole into the target nitrile using sodium cyanide in a polar aprotic solvent. This guide emphasizes safety protocols for cyanide handling, reaction kinetics control, and purification strategies to minimize byproduct formation.

Retrosynthetic Analysis & Strategy

The most robust route to 3-methylisoxazole-4-acetonitrile involves the construction of the acetonitrile side chain via functional group interconversion of a pre-formed isoxazole ring.

  • Target: 3-methylisoxazole-4-acetonitrile

  • Primary Precursor: 4-(Chloromethyl)-3-methylisoxazole

  • Mechanism: Classical

    
     displacement of the chloride leaving group by the cyanide anion.
    

Retrosynthesis Target 3-Methylisoxazole-4-acetonitrile Precursor 4-(Chloromethyl)-3-methylisoxazole Target->Precursor C-C Bond Formation (NaCN, DMSO) Alcohol 3-Methylisoxazole-4-methanol Precursor->Alcohol Chlorination (SOCl2) Acid 3-Methylisoxazole-4-carboxylic Acid Alcohol->Acid Reduction (LiAlH4)

Figure 1: Retrosynthetic pathway identifying the chloromethyl intermediate as the key junction for nitrile formation.

Safety Protocol: Cyanide Handling

CRITICAL WARNING: Sodium Cyanide (NaCN) is a potent metabolic asphyxiant. Inhalation, ingestion, or skin absorption can be fatal.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a full-face shield.

  • Quenching Agent: Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with NaOH before starting the reaction. This destroys unreacted cyanide waste.

  • No Acids: Never mix cyanide waste with acids; this generates lethal HCN gas.

Experimental Protocol

Step 1: Preparation of Precursor (Summary)

Note: If 4-(chloromethyl)-3-methylisoxazole is not commercially available, it is prepared from 3-methylisoxazole-4-carboxylic acid.

  • Reduction: Reduce 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7) using LiAlH₄ in THF to yield (3-methylisoxazol-4-yl)methanol.

  • Chlorination: Treat the alcohol with Thionyl Chloride (

    
    ) in DCM at 0°C to reflux to generate 4-(chloromethyl)-3-methylisoxazole .
    
Step 2: Cyanation (Key Reaction)[1]

Reagents & Materials:

  • Substrate: 4-(Chloromethyl)-3-methylisoxazole (1.0 equiv)

  • Reagent: Sodium Cyanide (NaCN) (1.2 – 1.5 equiv)

  • Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, Grade >99.9%)

  • Quench: Water / Ethyl Acetate system[1][2]

Detailed Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer.

  • Solvation: Charge the flask with 4-(chloromethyl)-3-methylisoxazole (10 mmol, 1.31 g). Add DMSO (15 mL, ~1.5 M concentration). Stir until fully dissolved.

    • Expert Insight: DMSO is chosen over DMF or Acetone because its high dielectric constant accelerates

      
       reactions on benzylic-type halides by tightly solvating the cation (
      
      
      
      ), leaving the cyanide anion (
      
      
      ) "naked" and highly reactive.
  • Reagent Addition: Carefully add NaCN (12-15 mmol, 0.59-0.74 g) in a single portion.

    • Caution: Ensure no clumps form.

  • Reaction: Heat the mixture to 40–50°C using an oil bath. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.

    • Timeframe: Reaction typically reaches completion in 2–4 hours .

    • Endpoint: Disappearance of the starting chloride spot (

      
      ) and appearance of the nitrile product (
      
      
      
      ).
  • Workup (Quenching):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing 100 mL of ice-water (this dissolves the salt and precipitates organic components).

    • Note: Do not acidify. Keep aqueous phase basic/neutral to prevent HCN evolution.

Workup Start Reaction Mixture (DMSO, Product, Excess NaCN) Quench Pour into Ice Water (Dissolve Salts) Start->Quench Extract Extract with EtOAc (3x) Quench->Extract Waste Aqueous Waste (Contains CN-) Quench->Waste Aqueous Layer Wash Wash Organic Phase: 1. Water (remove DMSO) 2. Brine (dry) Extract->Wash Dry Dry over Na2SO4 Concentrate in vacuo Wash->Dry Treat Treat with Bleach (pH > 10) Oxidize to Cyanate Waste->Treat SAFETY CRITICAL

Figure 2: Workup and safety workflow for cyanide-based synthesis.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .

    • Tip: If emulsions form due to DMSO, add a small amount of brine.

  • Washing: Wash the combined organic layers with Water (2 x 20 mL) to remove residual DMSO, followed by Brine (1 x 20 mL) .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude oil.
    

Purification & Characterization

Purification: The crude product is often sufficiently pure (>90%) for subsequent steps. If higher purity is required:

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (80:20

    
     60:40).
    
  • Yield: Typical isolated yields range from 75% to 85% .

Analytical Data (Expected):

  • Appearance: Pale yellow oil or low-melting solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.35 (s, 1H, Isoxazole H-5 )
      
    • 
       3.65 (s, 2H, 
      
      
      
      -CN
      )
    • 
       2.32 (s, 3H, 
      
      
      
      at C3)
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • 
       ~160.0 (C3), ~150.0 (C5), ~116.5 (CN), ~108.0 (C4), ~12.0 (
      
      
      
      ), ~10.5 (
      
      
      ).
  • IR (Neat): ~2250

    
     (C
    
    
    
    N stretch), ~1600
    
    
    (C=N isoxazole).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete displacement due to moisture.Ensure DMSO is anhydrous; NaCN is hygroscopic—dry reagents or use fresh bottle.
Byproduct: Alcohol Hydrolysis of chloride.Avoid aqueous solvents; keep reaction under

atmosphere.
Byproduct: Amide Hydrolysis of nitrile during workup.Keep workup neutral/basic. Do not use strong acids or heat during extraction.
Slow Reaction Poor solubility of NaCN.Increase temperature to 60°C or add catalytic NaI (Finkelstein condition) to generate reactive iodide intermediate.

References

  • Analogous Heterocyclic Cyanation: Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Reviews. (Context for alternative metal-catalyzed routes if SN2 fails). [Link]

  • NMR Solvent Data for Characterization: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Application

Using 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile as a pharmaceutical intermediate

Title: Strategic Utilization of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile in Medicinal Chemistry: Protocols for Core Transformations Abstract: This application note provides a comprehensive technical guide on the pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile in Medicinal Chemistry: Protocols for Core Transformations

Abstract: This application note provides a comprehensive technical guide on the pharmaceutical utility of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (CAS: 10468-13-0).[1] As a versatile C4-substituted isoxazole scaffold, this intermediate serves as a critical building block for kinase inhibitors, non-steroidal anti-inflammatory drug (NSAID) analogs, and glutamate receptor modulators. This guide details optimized protocols for its transformation into carboxylic acids, primary amines, and chain-extended derivatives, with a specific focus on preserving the labile isoxazole ring system during reaction optimization.[1]

Chemical Profile & Strategic Value[1]

The 3-methylisoxazole moiety is a privileged structure in medicinal chemistry, often utilized as a bioisostere for pyridine or phenyl rings to improve aqueous solubility and metabolic stability.[1] The C4-acetonitrile appendage provides a unique "bifunctional handle"—the nitrile nitrogen is a precursor to amines, while the


-carbon allows for chain extension via alkylation.[1]
PropertyDataRelevance
IUPAC Name 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrileUnambiguous identification
Molecular Weight 122.12 g/mol Fragment-based drug discovery (Low MW)
C4-H Acidity (pKa) ~25 (estimated)Allows lithiation/alkylation at

-carbon
Ring Stability Acid: High | Base: Low | Reductive: LowDictates reaction condition selection
Key Application Precursor to homo-isoxazole amino acidsPeptidomimetics & CNS agents

Critical Handling & Stability: The "N-O Bond" Vulnerability[4]

The isoxazole ring contains a weak N-O bond (bond energy ~55 kcal/mol) that is susceptible to cleavage under specific conditions.[2] Preserving this ring is the primary challenge when working with this intermediate.

  • Reductive Instability: Catalytic hydrogenation (e.g., H₂/Pd-C) typically cleaves the N-O bond, resulting in ring-opened enamino ketones.[1] Avoid standard hydrogenation if the ring is to be retained.

  • Base Sensitivity: Strong bases (e.g., NaOH, NaOEt) at high temperatures can induce a Kemp elimination-type ring opening, especially if the C3-methyl group is deprotonated or if nucleophilic attack occurs at C5.[1]

Experimental Protocols

Protocol A: Hydrolysis to 2-(3-Methylisoxazol-4-yl)acetic Acid

Application: Synthesis of NSAID analogs (e.g., bioisosteres of diclofenac/ibuprofen fragments) and plant growth regulators.[1] Challenge: Basic hydrolysis often degrades the ring. Acidic hydrolysis is preferred.

Reagents:

  • Starting Material: 1.0 eq (122 mg, 1 mmol)

  • Conc. HCl (37%): 2.0 mL

  • Glacial Acetic Acid: 2.0 mL (Solubilizer)

Procedure:

  • Dissolution: In a 10 mL round-bottom flask, dissolve the nitrile in glacial acetic acid.

  • Acidification: Add concentrated HCl dropwise.

  • Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). Note: Do not exceed 100°C to minimize thermal decomposition.

  • Workup: Cool to room temperature. Dilute with ice water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: The combined organic layers are dried over Na₂SO₄ and concentrated. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Chemoselective Reduction to 2-(3-Methylisoxazol-4-yl)ethanamine

Application: Synthesis of FMS kinase inhibitors and histamine bioisosteres.[1] Challenge: Reducing the nitrile without cleaving the isoxazole N-O bond. Solution: Use Borane-Dimethyl Sulfide (BH₃[1]·SMe₂) or LiAlH₄ at controlled temperatures.

Reagents:

  • Starting Material: 1.0 eq

  • BH₃·SMe₂ (2.0 M in THF): 1.5 eq

  • Anhydrous THF: 10 mL/g substrate[1]

  • Methanol (for quenching)

Procedure:

  • Setup: Flame-dry a flask under Argon. Add anhydrous THF and the nitrile. Cool to 0°C.

  • Addition: Dropwise add BH₃·SMe₂ over 15 minutes. The isoxazole ring is generally stable to borane at moderate temperatures.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Quench (Critical): Cool back to 0°C. Carefully add MeOH dropwise until gas evolution ceases. Then add 1N HCl in MeOH and reflux for 30 mins to break the amine-borane complex.

  • Isolation: Concentrate solvent. Basify residue with saturated NaHCO₃ to pH 9. Extract with DCM.

Protocol C: -Alkylation for Chain Extension

Application: Creating chiral centers or linking to larger pharmacophores.[1] Mechanism: Deprotonation of the


-methylene group using LDA.

Reagents:

  • Starting Material: 1.0 eq

  • LDA (Lithium Diisopropylamide): 1.1 eq (freshly prepared or commercial)

  • Alkyl Halide (R-X): 1.2 eq

  • THF (anhydrous): 15 mL/g

Procedure:

  • Deprotonation: Cool a solution of LDA in THF to -78°C.

  • Addition: Add a solution of the nitrile in THF dropwise over 20 mins. The solution may turn yellow/orange (formation of the nitrile anion).

  • Alkylation: Add the alkyl halide (R-X) dropwise.

  • Warming: Stir at -78°C for 1 hour, then allow to warm to 0°C slowly. Do not heat to reflux, as the anion may attack the isoxazole ring (self-condensation).[1]

  • Quench: Add saturated NH₄Cl solution.

Visualizations

Figure 1: Divergent Synthetic Pathways

This diagram illustrates the central role of the nitrile intermediate and the divergent pathways available, highlighting the "Forbidden" routes that lead to ring destruction.

SyntheticMap Nitrile 2-(3-Methyl-1,2-oxazol-4-yl) acetonitrile Acid Carboxylic Acid (NSAID Precursor) Nitrile->Acid Acid Hydrolysis (HCl/AcOH, 80°C) Amine Primary Amine (Kinase Inhibitor Fragment) Nitrile->Amine Borane Reduction (BH3·SMe2, 0°C) Alkylated Alpha-Alkylated Derivative Nitrile->Alkylated LDA, -78°C + R-X RingOpen1 Enamino Ketone (Ring Destruction) Nitrile->RingOpen1 Cat. Hydrogenation (H2, Pd/C) RingOpen2 Cyano-Enol (Ring Destruction) Nitrile->RingOpen2 Strong Base Reflux (NaOH >100°C)

Caption: Figure 1. Chemoselective transformations of the isoxazole acetonitrile. Green nodes indicate desired pharmaceutical intermediates; red nodes indicate degradation products caused by ring instability.

Figure 2: Decision Logic for Reduction

A workflow to ensure the correct reducing agent is selected based on the desired outcome.

ReductionLogic Start Start: Reduction of Nitrile Q1 Is the Isoxazole Ring Required in Product? Start->Q1 PathA Use Borane-DMS or LiAlH4 (< 0°C) Q1->PathA YES PathB Use H2 / Pd-C or Fe / AcOH Q1->PathB NO ResultA Product: Isoxazolyl-ethylamine (Ring Intact) PathA->ResultA ResultB Product: Open-chain Amino-ketone PathB->ResultB

Caption: Figure 2. Decision matrix for reducing isoxazole-containing nitriles. Selecting the wrong reducing agent leads to irreversible ring cleavage.

References

  • BenchChem. (2025).[2] Synthesis and Troubleshooting Guide for Isoxazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.[3] PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Isoxazoles and Isoxazolines.[2][4][5] Retrieved from

  • European Journal of Medicinal Chemistry. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors.[1][6] Retrieved from

  • Molkem. (2024). Pharmaceutical Intermediates & APIs: Isoxazole Scaffolds. Retrieved from

Sources

Method

Hydrolysis of (3-Methylisoxazol-4-yl)acetonitrile to acetic acid derivatives

Executive Summary This Application Note details the optimized protocols for the hydrolysis of (3-Methylisoxazol-4-yl)acetonitrile to its corresponding carboxylic acid, (3-Methylisoxazol-4-yl)acetic acid . Isoxazole scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocols for the hydrolysis of (3-Methylisoxazol-4-yl)acetonitrile to its corresponding carboxylic acid, (3-Methylisoxazol-4-yl)acetic acid . Isoxazole scaffolds are critical pharmacophores in medicinal chemistry (e.g., COX-2 inhibitors, beta-lactamase inhibitors) but exhibit sensitivity to harsh basic conditions, which can trigger ring cleavage (isoxazole-to-cyanoketone rearrangement).

This guide prioritizes acid-mediated hydrolysis as the standard operating procedure (SOP) to ensure ring integrity, while providing a mild alkaline alternative and a two-step Pinner synthesis for high-purity requirements.

Chemical Strategy & Mechanistic Logic

The Challenge: Isoxazole Ring Stability

The isoxazole ring contains a labile N-O bond. Under vigorous alkaline conditions (e.g., concentrated NaOH at reflux), the ring is susceptible to deprotonation at the C3/C5 positions (if unsubstituted) or nucleophilic attack, leading to ring opening and rearrangement into enamino-ketones or cyanoketones.

  • Target Transformation: Nitrile (-CN)

    
     Carboxylic Acid (-COOH).
    
  • Critical Constraint: Preserve the 3-methylisoxazole core.

Selection of Hydrolysis Method
MethodReagentsRisk ProfileRecommendation
Acidic Hydrolysis HCl/AcOH, RefluxLow . The isoxazole ring is highly stable in acid.Primary Protocol
Alkaline Hydrolysis NaOH/EtOH, RefluxMedium . Risk of ring cleavage if heating is prolonged.Secondary Protocol
Pinner Synthesis HCl(g)/MeOH

H₂O
Very Low . Mild conditions; proceeds via imidate ester.High Purity / Scale-up

Experimental Protocols

Protocol A: Standard Acid-Mediated Hydrolysis (Preferred)

Best for: Routine synthesis, high stability, and direct isolation.

Materials:

  • (3-Methylisoxazol-4-yl)acetonitrile (1.0 equiv)

  • Hydrochloric acid (37%, ACS reagent)

  • Acetic acid (Glacial)[1]

  • Ethyl Acetate (for extraction)[2]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (3-Methylisoxazol-4-yl)acetonitrile (10 mmol) in a mixture of Glacial Acetic Acid (10 mL) and Conc. HCl (10 mL).

    • Note: Acetic acid acts as a co-solvent to solubilize the organic nitrile.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 3–5 hours .

    • Monitor: Check via TLC (EtOAc/Hexane 1:1) or HPLC.[3][4] The nitrile spot (

      
      ) should disappear, replaced by a polar acid streak or spot near baseline (unless treated with bromocresol green).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most acetic acid (azeotrope with toluene if necessary).

    • Dilute the residue with Water (20 mL) .

    • Crucial Step: Adjust pH to ~2–3 if not already acidic.

    • Extract with Ethyl Acetate (3 x 20 mL) .

    • Combine organics, wash with Brine (10 mL) , dry over anhydrous Na₂SO₄ , and filter.

  • Isolation: Evaporate the solvent to yield the crude acid. Recrystallize from Ethanol/Water or Toluene if necessary.

Expected Yield: 75–85% Physical State: Off-white to pale yellow crystalline solid.

Protocol B: Mild Alkaline Hydrolysis (Alternative)

Best for: Substrates sensitive to strong acid; requires strict temperature control.

Step-by-Step Methodology:

  • Setup: Dissolve the nitrile (10 mmol) in Ethanol (15 mL) .

  • Reagent Addition: Add a solution of NaOH (1.2 g, 30 mmol) in Water (10 mL) dropwise.

  • Reaction: Heat to 60°C (Do NOT reflux vigorously) for 4–6 hours .

    • Warning: Monitor closely. If the solution turns dark red/brown rapidly, ring degradation is occurring; lower temperature immediately.

  • Workup:

    • Cool to 0°C in an ice bath.[5]

    • Acidify carefully with 10% HCl to pH 2–3. The product should precipitate.[5]

    • Filter the solid, wash with cold water, and dry under vacuum.[5]

Process Visualization

Reaction Workflow & Decision Tree

G Start Start: (3-Methylisoxazol-4-yl)acetonitrile Decision Select Hydrolysis Method Start->Decision AcidMethod Protocol A: Acidic Hydrolysis (HCl / AcOH, Reflux) Decision->AcidMethod Standard / Robust BaseMethod Protocol B: Alkaline Hydrolysis (NaOH / EtOH, 60°C) Decision->BaseMethod Acid-Sensitive Groups AcidInter Intermediate: Amide (Transient) AcidMethod->AcidInter AcidProduct Product: Carboxylic Acid (Ring Intact) AcidInter->AcidProduct BaseRisk Risk: Ring Opening (Cyanoketone formation) BaseMethod->BaseRisk If T > 80°C BaseSalt Intermediate: Carboxylate Salt BaseMethod->BaseSalt Acidify Acidification (pH 2) BaseSalt->Acidify Acidify->AcidProduct

Figure 1: Decision tree for hydrolysis methodology emphasizing the stability of the isoxazole ring.

Analytical Specifications

To validate the product, compare experimental data against these typical specifications for isoxazole acetic acid derivatives.

ParameterSpecificationNotes
Appearance White to pale yellow powderDarkening indicates decomposition/ring opening.
Melting Point 100–125°C (Derivative dependent)Sharp range (< 2°C) indicates high purity.
IR Spectroscopy C=O stretch: 1700–1725 cm⁻¹OH stretch: 2500–3300 cm⁻¹ (broad)Nitrile peak (2250 cm⁻¹) must be absent.
1H NMR (DMSO-d₆)

12.5 (s, 1H, COOH)

8.5–9.0 (s, 1H, H-5 isoxazole)

3.6 (s, 2H, CH₂)

2.2 (s, 3H, CH₃)
H-5 proton is diagnostic for ring integrity.

Troubleshooting & Safety

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Poor solubility of nitrile in aqueous acid.

    • Solution: Increase the ratio of Acetic Acid or use 1,4-Dioxane as a co-solvent.

  • Issue: Dark/Tar Formation (Basic Method).

    • Cause: Isoxazole ring degradation via base-catalyzed N-O cleavage.

    • Solution: Switch to Protocol A (Acidic) or reduce temperature to 40°C and extend time.

  • Safety Note: Nitrile hydrolysis does not typically release HCN gas under these conditions (it releases Ammonium Chloride/Ammonia), but standard fume hood precautions are mandatory.

References

  • Isoxazole Synthesis & Properties: P. G. M. Wuts, "Protection for the Carboxyl Group," in Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014. (General reference for acid/base stability).
  • Nitrile Hydrolysis Mechanisms : Organic Chemistry Portal, "Hydrolysis of Nitriles." Available at: [Link]

  • Isoxazole Stability: R. H. Wiley, "The Chemistry of Isoxazoles," Organic Reactions.
  • Pinner Reaction Context : Chemistry LibreTexts, "Nitrile Hydrolysis." Available at: [Link]

Sources

Application

Application Note: Chemoselective Reduction of Isoxazole Acetonitrile to Ethylamine Derivatives

Executive Summary This application note details the chemoselective reduction of isoxazole acetonitrile derivatives to their corresponding ethylamines (2-(isoxazolyl)ethanamines). The primary challenge in this transformat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of isoxazole acetonitrile derivatives to their corresponding ethylamines (2-(isoxazolyl)ethanamines). The primary challenge in this transformation is the lability of the isoxazole nitrogen-oxygen (N-O) bond. Standard reductive methods, such as catalytic hydrogenation (


) or dissolving metal reductions, frequently result in ring cleavage, yielding 

-amino enones rather than the target ethylamine scaffold.

This guide presents two validated protocols designed to reduce the nitrile functionality while preserving the isoxazole core:

  • Borane-Tetrahydrofuran (

    
    ) Complex Reduction:  The gold standard for yield and chemoselectivity.
    
  • Cobalt(II) Chloride / Sodium Borohydride (

    
    ) Reduction:  A cost-effective, mild alternative suitable for scale-up.
    

Strategic Pathway Analysis

The reduction of isoxazole acetonitrile presents a divergent synthetic pathway. The choice of reagent dictates whether the isoxazole ring is retained (Path A) or cleaved (Path B).

Chemoselectivity Decision Tree

IsoxazoleReduction Start Isoxazole Acetonitrile (Substrate) ReagentA Reagent: BH3·THF or NaBH4/CoCl2 Start->ReagentA ReagentB Reagent: H2 / Pd-C or Raney Ni (High Temp) Start->ReagentB ProductA TARGET: 2-(Isoxazolyl)ethylamine (Ring Intact) ReagentA->ProductA Chemoselective Nitrile Reduction ProductB Side Product: Beta-Amino Enone (Ring Cleaved) ReagentB->ProductB Hydrogenolysis of N-O Bond

Figure 1: Chemoselective pathways. Path A (Green) utilizes electrophilic hydride donors or transition-metal mediated borohydrides to preserve the ring. Path B (Red) shows the typical failure mode using standard hydrogenation.

Mechanistic Insight

The isoxazole ring contains a weak N-O bond (


 55 kcal/mol). Heterogeneous catalysts like Palladium adsorb the isoxazole ring, facilitating the insertion of hydrogen across the N-O bond.
  • Why Borane Works: Borane (

    
    ) is an electrophilic reducing agent. It coordinates preferentially to the nitrogen of the nitrile group (
    
    
    
    ), activating it for hydride delivery. It reduces the nitrile to the amine faster than it interacts with the internal isoxazole system.
  • Why Cobalt Boride Works: The in situ generated cobalt boride species functions as a heterogeneous catalyst that activates the nitrile for reduction by

    
     without possessing the high surface activity required for N-O bond hydrogenolysis found in Pd or Pt catalysts.
    

Protocol A: Borane-THF Reduction (Primary Method)

This method offers the highest purity profile and is recommended for medicinal chemistry applications (mg to gram scale).

Reagents & Equipment
  • Substrate: Isoxazole acetonitrile derivative (1.0 equiv).

  • Reagent: Borane-THF complex (1.0 M solution in THF) (3.0 - 4.0 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH).[1]

  • Hydrolysis: 10% HCl or 4M HCl in Dioxane.

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Argon.

  • Solubilization: Dissolve the isoxazole acetonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add

    
     (3.5 equiv) dropwise via the addition funnel over 20 minutes.
    
    • Note: Gas evolution may occur. Maintain internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (66°C) for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The nitrile peak (IR

      
       2250 cm⁻¹) should disappear.
      
  • Quenching (Critical): Cool the mixture to 0°C. Very cautiously add Methanol dropwise until gas evolution ceases.

    • Chemistry: This destroys excess borane.

  • Acid Hydrolysis (The "Gotcha" Step): The product exists as a stable Boron-Amine complex. You must break this to isolate the free amine.

    • Add 10% HCl solution (approx 5 equiv relative to substrate) or 4M HCl/Dioxane.

    • Reflux the mixture for 1 hour.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Dilute residue with water. Wash with diethyl ether (removes non-basic impurities).

    • Basify the aqueous layer to pH > 12 using 4M NaOH.

    • Extract exhaustively with DCM or EtOAc (3 x vol).

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Cobalt(II) Chloride / NaBH4 (Scale-Up Alternative)

This method ("Magic Blue") is cost-effective and avoids the use of pyrophoric borane solutions, making it safer for larger batches.

Reagents[1][2][3]
  • Substrate: Isoxazole acetonitrile (1.0 equiv).

  • Catalyst: Cobalt(II) Chloride hexahydrate (

    
    ) (0.5 - 1.0 equiv).
    
  • Reductant: Sodium Borohydride (

    
    ) (5.0 - 7.0 equiv).
    
  • Solvent: Methanol (MeOH).

Step-by-Step Procedure
  • Setup: Use a 3-neck flask with mechanical stirring (precipitate can be thick) and a thermometer.

  • Dissolution: Dissolve the substrate and

    
     in Methanol (0.1 M). The solution will be deep purple/pink.
    
  • Cooling: Cool to 0°C.

  • Reduction: Add

    
     portion-wise (solid) over 30–60 minutes.
    
    • Observation: The solution will turn black immediately (formation of Cobalt Boride species) and evolve hydrogen gas vigorously.

    • Safety: Ensure adequate venting.

  • Completion: Stir at room temperature for 2–4 hours.

  • Workup:

    • Quench by adding 1M HCl until the black precipitate dissolves and pH is acidic.

    • Basify with concentrated Ammonium Hydroxide (

      
      ) to pH 10.
      
    • Filter through a Celite pad to remove cobalt salts (rinse with MeOH).

    • Concentrate the filtrate and extract with DCM.

Comparative Data & Selection Guide

FeatureProtocol A: Borane-THFProtocol B: CoCl2 / NaBH4Protocol C: H2 / Pd-C
Chemoselectivity Excellent (Ring Intact)Good (Ring Intact)Poor (Ring Cleavage)
Yield High (80-95%)Moderate (60-80%)N/A (Wrong Product)
Cost HighLowLow
Safety Flammable, PyrophoricH2 Evolution, Metal WasteH2 Pressure
Purification Requires Acid HydrolysisRequires FiltrationStandard

Purification & Stabilization

Primary ethylamines on isoxazole rings can be unstable or volatile. It is highly recommended to isolate them as salts or protected derivatives immediately.

  • Hydrochloride Salt Formation: Dissolve the crude amine in diethyl ether and add 2M HCl in ether. Collect the white precipitate by filtration.

  • Boc-Protection: If the free amine is difficult to handle, treat the crude reaction mixture (after workup) with

    
     and 
    
    
    
    in DCM to isolate the stable N-Boc derivative.

Troubleshooting

  • Problem: Low yield with Borane.

    • Cause: Incomplete hydrolysis of the boron-amine complex.

    • Fix: Ensure the acidic reflux step (Step 6 in Protocol A) is performed for at least 1 hour. Simply adding acid at RT is insufficient.

  • Problem: Black emulsion in Cobalt method.

    • Cause: Fine cobalt boride particles.

    • Fix: Filter through a tight Celite pad or use centrifugation before extraction.

References

  • Brown, H. C., & Choi, Y. M. (1981). The hydroboration of organic compounds with borane-amine complexes. Journal of Organic Chemistry.[2] (General Borane reduction methodology).

  • Satoh, T., et al. (1969). Cobalt(II) chloride-catalyzed reduction of nitriles with sodium borohydride.[3] Tetrahedron Letters.[4] (Original "Magic Blue" protocol).

  • BenchChem. (2025).[3][5] Application Notes and Protocols for the Reduction of the Nitrile Group.[3] (Specific protocols for heterocyclic nitriles).

  • Baraldi, P. G., et al. (1987). Reduction of isoxazoles.[5][6] Synthesis.[1][2][3][5][6][7][8][9][10][11][12] (Discusses the lability of the N-O bond under hydrogenation).

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines.[2][4][3][8][9][13][14] (Comprehensive review of reagents).

Disclaimer: This document is for research purposes only. All reactions involving borane, hydrides, and nitriles must be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Chemoselective Cyclization of Acetylacetone Oxime to 3,5-Dimethylisoxazole

Topic: Reagents for Cyclization of Acetylacetone Oxime to Isoxazoles Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists. Abstract & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Cyclization of Acetylacetone Oxime to Isoxazoles Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.

Abstract & Strategic Importance

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in COX-2 inhibitors (Valdecoxib), antibiotics (Oxacillin), and antirheumatics (Leflunomide).[1] While various routes exist, the condensation of 1,3-diketones with hydroxylamine remains the most scalable industrial method.

This guide focuses specifically on the cyclodehydration step—transforming the intermediate acetylacetone mono-oxime into 3,5-dimethylisoxazole. While often performed in a "one-pot" cascade, understanding the specific reagents that drive the cyclization (ring closure) vs. oxime formation is critical for process optimization, minimizing side reactions (such as hydroxamic acid formation), and improving atom economy.

Mechanistic Grounding

To select the correct reagent, one must understand the failure points of the reaction. The transformation proceeds through a nucleophilic attack of the oxime oxygen on the carbonyl carbon, followed by acid-catalyzed elimination of water (aromatization).

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the critical transition from the linear oxime to the aromatic heterocycle.

IsoxazoleMechanism Start Acetylacetone (2,4-Pentanedione) Inter1 Mono-Oxime Intermediate Start->Inter1 Nucleophilic Attack (-H2O) Reagent Hydroxylamine (NH2OH) Reagent->Inter1 Cyclic 5-Hydroxy-2-isoxazoline (Hemiketal) Inter1->Cyclic Cyclization (Rate Limiting) Product 3,5-Dimethylisoxazole Cyclic->Product Dehydration (Acid Catalyzed) Water H2O Cyclic->Water Elimination

Figure 1: Mechanistic pathway from 1,3-diketone to isoxazole. The cyclization and subsequent dehydration are the steps influenced by the reagents discussed below.

Critical Reagent Classes for Cyclization

The cyclization of the oxime is fundamentally a dehydration driven by acid catalysis . While basic conditions favor the formation of the oxime (by freeing


 from its salt), acidic conditions are required to protonate the hydroxyl group of the hemiketal intermediate, making water a good leaving group.
Table 1: Reagent Performance Matrix
Reagent ClassSpecific ReagentRoleProsCons
Brønsted Acids HCl (aq) or H₂SO₄ CatalystHigh yield, rapid kinetics, low cost.Corrosive; requires neutralization; not "green".
Weak Organic Acids Acetic Acid (AcOH) Solvent & CatalystMilder; acts as a solubilizing solvent for the oxime.Slower reaction rate than mineral acids; requires thermal drive (reflux).
Solid Acid Catalysts Amberlyst-15 / Silica Sulfuric Acid Heterogeneous CatalystRecyclable; easy workup (filtration); Green Chemistry compliant.Higher initial cost; mass transfer limitations in scale-up.
Lewis Acids Iodine (I₂) or CeCl₃ ActivatorMild conditions; high regioselectivity (for asymmetric diketones).Iodine is expensive compared to HCl; purification can be tedious.

Experimental Protocols

Protocol A: Standard Acid-Mediated Cyclization (High Throughput)

Best for: Routine lab synthesis and bulk scale-up.

Principle: Hydroxylamine hydrochloride acts as both the reactant and the source of the acid catalyst (HCl) upon reaction with the ketone. Sodium acetate is used to buffer the pH, preventing the solution from becoming too acidic (which can degrade reagents) while maintaining enough acidity to drive dehydration.

Reagents:

  • Acetylacetone (10 mmol, 1.00 g)

  • Hydroxylamine Hydrochloride (

    
    ) (12 mmol, 0.83 g)
    
  • Sodium Acetate (

    
    ) (12 mmol, 0.98 g)
    
  • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     and 
    
    
    
    in the water/ethanol mixture in a round-bottom flask. Stir until clear.
  • Addition: Add acetylacetone dropwise over 5 minutes at room temperature. Note: The reaction is exothermic; temperature control prevents side reactions.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (Silica gel, Hexane:EtOAc 4:1). The oxime intermediate usually disappears within the first hour.

  • Workup: Cool to room temperature. The product is often an oil or low-melting solid.

  • Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate. Distillation (bp 141°C) yields pure 3,5-dimethylisoxazole.
    
Protocol B: Green Synthesis using Solid Acid Catalyst (Amberlyst-15)

Best for: Sustainable chemistry, avoiding liquid acid waste, and easy purification.

Principle: Amberlyst-15 is a sulfonic acid-functionalized resin. It protonates the oxime oxygen, facilitating cyclization without generating acidic wastewater.

Reagents:

  • Acetylacetone (10 mmol)

  • Hydroxylamine Hydrochloride (11 mmol)

  • Amberlyst-15 (10% w/w relative to substrate)

  • Solvent: Ethanol (10 mL) - Anhydrous preferred to drive equilibrium.

Step-by-Step Workflow:

  • Mixing: Combine acetylacetone, hydroxylamine source, and Amberlyst-15 beads in a reaction vial.

  • Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 1 hour.

    • Mechanism Note: The resin surface provides a high local concentration of

      
      , accelerating the dehydration step significantly compared to dilute aqueous acids.
      
  • Filtration: Filter the reaction mixture to remove the Amberlyst-15 beads. (Wash beads with ethanol; they can be regenerated with dilute HCl).

  • Isolation: Evaporate the solvent. The residue is typically high-purity product requiring minimal further purification.

Process Workflow Diagram

ProtocolWorkflow cluster_0 Protocol A: Standard Acid Reflux Step1 Dissolve NH2OH.HCl + NaOAc (Buffer Formation) Step2 Add Acetylacetone (Exothermic) Step1->Step2 Step3 Reflux 3 Hours (Cyclodehydration) Step2->Step3 Step4 Extraction (Ether) & Distillation Step3->Step4

Figure 2: Operational workflow for the standard buffered synthesis.

Troubleshooting & Optimization (FAQ)

Q: Why is pH control critical? A: If the pH is too high (>9), the oxime forms but cannot eliminate water to cyclize. If the pH is too low (<1), the amine functionality of hydroxylamine is fully protonated (


), reducing its nucleophilicity and slowing the initial attack on the ketone. A pH of 4–5 (acetate buffer) is ideal.

Q: Can I use Acetylacetone Mono-oxime as the starting material directly? A: Yes. If you have the pre-formed oxime, simply treat it with concentrated


 (catalytic amount) in ethanol or reflux in glacial acetic acid to effect immediate cyclization.

Q: My yield is low (<50%). What went wrong? A: Volatility is the enemy. 3,5-Dimethylisoxazole has a boiling point of ~140°C, but it can co-evaporate with solvents if rotary evaporation is too aggressive. Use a Vigreux column for solvent removal if possible.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Green Chemistry Approaches

    • Kidwai, M., et al. "Solid Support Synthesis of Isoxazoles." Journal of Heterocyclic Chemistry, 2008.

  • Solid Acid Catalysis

    • Gupta, P. K., et al. "Silica sulfuric acid: A reusable solid acid catalyst for the synthesis of isoxazoles." Tetrahedron Letters, 2005.

  • Regioselectivity Studies

    • Praveen, C., et al. "Gold(III)

      
      -acetylenic oximes."[2] Synlett, 2010.[2] 
      

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis of Isoxazolyl Acetonitriles

Introduction: The Significance of the Isoxazolyl Acetonitrile Scaffold The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazolyl Acetonitrile Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for various functional groups have led to its incorporation into numerous clinically approved drugs. When functionalized with an acetonitrile (-CH₂CN) moiety, the resulting isoxazolyl acetonitrile scaffold becomes a highly valuable building block in drug discovery. The nitrile group can act as a key hydrogen bond acceptor, a precursor to other functional groups like carboxylic acids or amines, or a critical component of covalent inhibitors.

Developing efficient, atom-economical, and streamlined synthetic routes to these scaffolds is paramount for accelerating drug development pipelines. Traditional multi-step syntheses often suffer from cumulative yield losses, require costly purification of intermediates, and generate significant chemical waste. One-pot synthesis, where multiple reaction steps are performed in a single reaction vessel without isolation of intermediates, directly addresses these challenges. This guide provides a detailed protocol and the underlying scientific principles for a robust one-pot synthesis of 3-substituted 5-(cyanomethyl)isoxazoles, designed for researchers in synthetic chemistry and drug development.

Core Synthetic Strategy: A Tandem [3+2] Cycloaddition and Nucleophilic Cyanation

The most effective one-pot strategy for constructing isoxazolyl acetonitriles relies on a two-stage tandem reaction sequence executed in a single vessel:

  • Stage 1: Isoxazole Ring Formation. A 3-substituted 5-(chloromethyl)isoxazole intermediate is synthesized via a 1,3-dipolar cycloaddition. This reaction involves the in situ generation of a nitrile oxide from a starting aldoxime, which then reacts regioselectively with a suitable dipolarophile, 2,3-dichloro-1-propene.

  • Stage 2: Acetonitrile Group Installation. Following the complete formation of the isoxazole ring, a cyanide salt is introduced directly into the reaction mixture. This initiates a nucleophilic substitution (Sₙ2) reaction, where the cyanide ion displaces the chloride on the methyl group at the 5-position of the isoxazole ring, yielding the final acetonitrile product.

This tandem approach is highly efficient as it avoids the isolation and purification of the often-lachrymatory and reactive chloromethyl intermediate.

G cluster_start Starting Materials cluster_pot One-Pot Reaction Vessel cluster_stage1 Stage 1: Isoxazole Formation cluster_stage2 Stage 2: Cyanation Aldoxime Aldoxime (R-CH=NOH) NitrileOxide In Situ Generation of Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation/ Dehydrochlorination DCP 2,3-Dichloro-1-propene Cycloaddition [3+2] Cycloaddition DCP->Cycloaddition NitrileOxide->Cycloaddition Intermediate 5-(Chloromethyl)isoxazole (Intermediate) Cycloaddition->Intermediate Substitution Nucleophilic Substitution (Sₙ2) Intermediate->Substitution Not Isolated Cyanide Addition of Cyanide Source (e.g., NaCN) Cyanide->Substitution Product Final Product: Isoxazolyl Acetonitrile Substitution->Product

Figure 1: Overall workflow for the one-pot synthesis.

Mechanistic Deep Dive: The "Why" Behind the Chemistry

A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol to different substrates.

  • Nitrile Oxide Generation: Nitrile oxides are highly reactive 1,3-dipoles and are typically generated in situ. A common and effective method is the oxidation or dehydrochlorination of aldoximes. For instance, using an oxidant like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) on an aldoxime generates a hydroximoyl chloride, which is then dehydrochlorinated by a base (like triethylamine) to yield the nitrile oxide.[1]

  • [3+2] Cycloaddition: The generated nitrile oxide rapidly undergoes a concerted, pericyclic [3+2] cycloaddition reaction with an alkene or alkyne, known as a Huisgen cycloaddition.[1] In this protocol, 2,3-dichloro-1-propene serves as the dipolarophile. The reaction is highly regioselective. Frontier Molecular Orbital (FMO) theory dictates that the cycloaddition proceeds in a way that the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For nitrile oxides and terminal alkenes, this overwhelmingly favors the formation of the 5-substituted isoxazole ring, as observed in this synthesis.[2]

  • Nucleophilic Substitution (Sₙ2): The second stage involves the conversion of the chloromethyl group to the acetonitrile. The carbon of the -CH₂Cl group is electrophilic and susceptible to attack by a nucleophile. The cyanide ion (⁻CN) is an excellent nucleophile. The reaction proceeds via a classic Sₙ2 mechanism, where the cyanide ion attacks the carbon atom, and the chloride ion is displaced as the leaving group in a single, concerted step. The choice of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), is crucial here. These solvents solvate the cation (e.g., Na⁺) but leave the cyanide anion relatively "bare" and highly nucleophilic, dramatically accelerating the reaction rate compared to protic solvents.[3]

G cluster_cyclo cluster_sn2 Start Aldoxime (R-CH=NOH) Step1 Start->Step1 Hydroximoyl Hydroximoyl Chloride (Intermediate) Step1->Hydroximoyl [O] / Cl⁻ Step2 Hydroximoyl->Step2 NitrileOxide Nitrile Oxide (1,3-Dipole) Step2->NitrileOxide -HCl TS1 Cycloaddition Transition State NitrileOxide->TS1 Step3 DCP 2,3-Dichloro-1-propene (Dipolarophile) DCP->TS1 ChloromethylIsoxazole 5-(Chloromethyl)isoxazole (Intermediate) TS1->ChloromethylIsoxazole Step4 TS2 Sₙ2 Transition State ChloromethylIsoxazole->TS2 Step5 Cyanide Cyanide Nucleophile (⁻CN) Cyanide->TS2 FinalProduct Isoxazolyl Acetonitrile (Final Product) TS2->FinalProduct -Cl⁻ Step6

Figure 2: Key mechanistic steps in the one-pot reaction.

Application Protocol: One-Pot Synthesis of 3-Phenyl-5-(cyanomethyl)isoxazole

This protocol details a representative one-pot synthesis starting from benzaldoxime.

Materials & Equipment:

  • Benzaldoxime

  • 2,3-Dichloro-1-propene (serves as reagent and solvent)

  • Sodium hypochlorite solution (NaOCl, commercial bleach, ~5-6%)

  • Sodium cyanide (NaCN) (EXTREME CAUTION: Highly toxic)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Sodium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and be trained in its use. All glassware and waste must be quenched with bleach or ferric chloride solution before disposal.

  • 2,3-Dichloro-1-propene is a flammable liquid and an irritant. Handle in a fume hood.

  • The reaction can be exothermic. Maintain control of the temperature with an ice bath.

Experimental Procedure:

Stage 1: Formation of 3-Phenyl-5-(chloromethyl)isoxazole

  • To a 250 mL three-neck round-bottom flask, add benzaldoxime (e.g., 1.21 g, 10 mmol).

  • Add an excess of 2,3-dichloro-1-propene (e.g., 50 mL), which acts as both the dipolarophile and the solvent.[4]

  • Begin vigorous stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add sodium hypochlorite solution (e.g., 25 mL of 5.25% solution, ~20 mmol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The NaOCl acts as the oxidant to generate the nitrile oxide in situ.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldoxime.

Stage 2: In-Situ Cyanation

  • Once Stage 1 is complete, place the flask back in an ice-water bath.

  • Prepare a solution of sodium cyanide (e.g., 0.74 g, 15 mmol) in anhydrous DMSO (20 mL). (CAUTION: Handle NaCN with extreme care in a fume hood).

  • Slowly add the NaCN/DMSO solution to the vigorously stirred reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). The progress of the substitution can be monitored by TLC or GC-MS by observing the disappearance of the chloromethyl intermediate.

Workup and Purification:

  • Quench the reaction by slowly pouring the mixture into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The excess 2,3-dichloropropene will be removed at this stage.

  • The crude product will be an oil or solid. Purify the crude material using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure 3-phenyl-5-(cyanomethyl)isoxazole.

Data Presentation: Substrate Scope and Expected Yields

The described one-pot protocol is versatile and can be applied to a range of substituted aldoximes. The yields are generally good to excellent, though they can be influenced by the electronic nature of the substituent on the starting aldoxime.

EntryStarting Aldoxime (R-CH=NOH)R-GroupProduct: 3-R-5-(cyanomethyl)isoxazoleExpected Overall Yield (%)
1BenzaldoximePhenyl3-Phenyl-5-(cyanomethyl)isoxazole75-85
24-Chlorobenzaldoxime4-Chlorophenyl3-(4-Chlorophenyl)-5-(cyanomethyl)isoxazole80-90
34-Methoxybenzaldoxime4-Methoxyphenyl3-(4-Methoxyphenyl)-5-(cyanomethyl)isoxazole70-80
4Thiophene-2-carboxaldehyde oxime2-Thienyl3-(2-Thienyl)-5-(cyanomethyl)isoxazole72-82
5Cyclohexanecarboxaldehyde oximeCyclohexyl3-Cyclohexyl-5-(cyanomethyl)isoxazole65-75

Yields are estimated based on reported efficiencies for the individual steps and are for the purified, isolated product.[2][4][5]

References

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(12), 1198-1202. [Link]

  • Molecules. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. [Link]

  • ResearchGate. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. [Link]

  • Organic Chemistry Portal. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. [Link]

  • National Institutes of Health. (2015). Tandem Cu(I)-Catalyzed Dipolar Cycloaddition–C–H Activation for the In-Flow Synthesis of N-Pyridyl-5-amino-1,2,3-triazole-4-carboxylates. [Link]

  • Royal Society of Chemistry. (2004). Tandem intramolecular Michael addition and 1,3-dipolar cycloaddition reactions of oximes; versatile new carbon–carbon bond forming methodology. [Link]

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]

  • ResearchGate. (2014). Scope of the reaction for synthesis of isoxazoles. Reagents and conditions. [Link]

  • ACS Figshare. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. [Link]

  • National Institutes of Health. (2007). An unprecedented tandem 1,3-dipolar cycloaddition-cheletropic elimination: a facial approach to novel push-pull olefins. [Link]

  • National Institutes of Health. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • University of Mississippi eGrove. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. [Link]

  • Organic Chemistry Portal. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. [Link]

  • JournalAgent. (1992). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. [Link]

  • ResearchGate. (2003). Nucleophilic substitution or dipolar 1,3-cycloaddition in reactions of cyanamide with 4-arylpyrimidine 1-oxides. [Link]

  • Semantic Scholar. (2009). Efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles. [Link]

  • Sami Publishing Company. (2021). Regioselective One-Pot Tranformation of 2'-Hydroxy Chalcones to 3,5-Diphenylisoxazole Via Dehydrogenation. [Link]

  • National Institutes of Health. (2024). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]

  • KnowledgeBin.org. (2008). Nucleophilic-Substitution-5. [Link]

  • Royal Society of Chemistry. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • mediaTUM. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • University of Greenwich. (2023). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. [Link]

  • MDPI. (2022). Nucleophilic Substitution at a Coordinatively Saturated Five-Membered NHC∙Haloborane Centre. [Link]

  • Royal Society of Chemistry. (2018). One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. [Link]

  • Beilstein Journals. (n.d.). Search Results. [Link]

  • ACS Publications. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. [Link]

Sources

Method

Scalable production of 4-(cyanomethyl)-3-methylisoxazole

Application Note: Scalable Process Design for 4-(Cyanomethyl)-3-methylisoxazole Part 1: Executive Summary & Strategic Route Selection The synthesis of 4-(cyanomethyl)-3-methylisoxazole is a critical workflow in the manuf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Design for 4-(Cyanomethyl)-3-methylisoxazole

Part 1: Executive Summary & Strategic Route Selection

The synthesis of 4-(cyanomethyl)-3-methylisoxazole is a critical workflow in the manufacturing of Janus Kinase (JAK) inhibitors, most notably Ruxolitinib (Jakafi). While laboratory-scale synthesis often prioritizes speed, industrial scalability demands a rigorous focus on regioselectivity , thermal safety , and impurity profile management .

The primary challenge in isoxazole synthesis is controlling the regiochemistry of ring closure to distinguish between the desired 3,4-substitution pattern and the thermodynamically favored 3,5-isomers.

Route Selection: The Carboxylate Pathway

For scalable production, the Carboxylate Route is superior to direct condensation methods (e.g., from acetylacetone derivatives). Direct condensation often yields inseparable mixtures of regioisomers. The Carboxylate Route, utilizing an ethoxymethylene intermediate, locks the regiochemistry early, ensuring high purity downstream.

The 4-Step Scalable Workflow:

  • Condensation/Cyclization: Ethyl acetoacetate

    
     Ethyl 3-methyl-4-isoxazolecarboxylate.
    
  • Reduction: Ester

    
     (3-Methylisoxazol-4-yl)methanol.
    
  • Chlorination: Alcohol

    
     4-(Chloromethyl)-3-methylisoxazole.
    
  • Cyanation: Chloride

    
     4-(Cyanomethyl)-3-methylisoxazole.
    

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Ring Construction

Objective: Synthesis of Ethyl 3-methyl-4-isoxazolecarboxylate.

Rationale: We utilize triethyl orthoformate to generate an ethoxymethylene intermediate in situ. This steric bulk directs the subsequent hydroxylamine attack to the specific carbonyl, favoring the 4-carboxylate isomer over the 5-carboxylate.

Protocol:

  • Reagents: Charge Ethyl acetoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic anhydride (2.5 eq) into a glass-lined reactor.

  • Reflux: Heat to 135°C for 6–8 hours. Distill off the byproduct (ethyl acetate/acetic acid) to drive equilibrium.

  • Isolation 1: Concentrate under vacuum to obtain the ethyl 2-(ethoxymethylene)acetoacetate intermediate as a thick oil.

  • Cyclization: Dissolve the intermediate in Ethanol. Cool to 0–5°C.

  • Addition: Slowly add Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.1 eq).

  • Buffering (Critical): Add Sodium Acetate (NaOAc) or aqueous NaOH slowly, maintaining internal temperature <10°C. Note: Exothermic reaction.

  • Workup: After stirring at RT for 2 hours, concentrate ethanol, add water, and extract with Ethyl Acetate (EtOAc). Wash with brine, dry, and concentrate.[1]

    • Target Yield: >85%[2][3][4][5][6]

    • Purity: >98% (GC)[3]

Step 2: Controlled Reduction

Objective: Conversion to (3-methylisoxazol-4-yl)methanol.

Rationale: While Lithium Aluminum Hydride (LAH) is common in academic papers, it is hazardous at scale. We recommend Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or DIBAL-H due to higher solubility in aromatics and non-pyrophoric handling characteristics.

Protocol:

  • Setup: Charge Toluene and the Ester from Step 1 into a reactor under N₂. Cool to 0°C.

  • Addition: Dose Red-Al (65% in toluene, 1.2 eq) via a metering pump. Maintain Temp <15°C.

  • Quench: Inverse quench is preferred. Transfer reaction mixture slowly into a chilled solution of Rochelle’s salt (Potassium sodium tartrate) or 15% NaOH to break the aluminum emulsion.

  • Isolation: Separate phases. The product remains in the Toluene layer.

    • Safety Note: Hydrogen gas evolution during quench. Ensure adequate venting.[7]

Step 3: Chlorination

Objective: Synthesis of 4-(chloromethyl)-3-methylisoxazole.

Rationale: Thionyl chloride (SOCl₂) is the standard reagent. However, the HCl byproduct can degrade the isoxazole ring if not removed. We use a catalytic amount of DMF (Vilsmeier-Haack type activation) to lower the reaction temperature.

Protocol:

  • Reaction: Dissolve Alcohol (Step 2) in Dichloromethane (DCM) or Toluene. Add DMF (0.05 eq).

  • Addition: Add SOCl₂ (1.2 eq) dropwise at 0–5°C.

  • Heating: Warm to reflux (40°C for DCM) for 2 hours.

  • Workup: Quench into saturated NaHCO₃ (Caution: CO₂ evolution). Separate organic layer.[8][9]

  • Purification: Silica plug filtration or short-path distillation if high purity is required.

Step 4: Nucleophilic Substitution (Cyanation)

Objective: Synthesis of 4-(cyanomethyl)-3-methylisoxazole.

Rationale: The classic NaCN/DMSO route poses a risk of thermal runaway. We implement a Phase Transfer Catalysis (PTC) method using water/DCM and Tetrabutylammonium Bromide (TBAB). This keeps the bulk cyanide in the aqueous phase, reducing the risk of violent exotherms and simplifying waste treatment.

Protocol:

  • Aqueous Phase: Dissolve NaCN (1.5 eq) in Water (3 vol).

  • Organic Phase: Dissolve Chloride (Step 3, 1.0 eq) and TBAB (0.05 eq) in DCM (5 vol).

  • Reaction: Mix phases and stir vigorously at RT for 12–16 hours.

  • Monitoring: Monitor by HPLC. Disappearance of chloride indicates completion.

  • Safety Quench: Separate layers. Treat the aqueous layer immediately with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.

  • Isolation: Concentrate organic layer to yield the target nitrile.[1]

Part 3: Visualization & Data

Pathway Diagram

The following diagram illustrates the chemical transformations and key intermediates.

G Start Ethyl Acetoacetate + Triethyl Orthoformate Inter1 Ethoxymethylene Intermediate Start->Inter1 Reflux, -EtOH Step1 Ethyl 3-methyl-4- isoxazolecarboxylate Inter1->Step1 NH2OH·HCl NaOAc, Cyclization Step2 (3-Methylisoxazol- 4-yl)methanol Step1->Step2 Red-Al Toluene, 0°C Step3 4-(Chloromethyl)- 3-methylisoxazole Step2->Step3 SOCl2, DMF(cat) DCM Final 4-(Cyanomethyl)- 3-methylisoxazole (Target) Step3->Final NaCN, TBAB PTC (H2O/DCM)

Caption: Figure 1. Four-step regioselective synthesis of 4-(cyanomethyl)-3-methylisoxazole via the carboxylate route.

Process Safety Logic: Cyanation Step

The handling of Cyanide requires a dedicated safety loop.

Safety Reactor Cyanation Reactor (Biphasic: DCM/Aq NaCN) Scrubber Caustic Scrubber (NaOH/NaOCl) Reactor->Scrubber Vent Gas Waste Waste Treatment (pH > 10) Reactor->Waste Aqueous Layer (Post-Reaction) Sensor HCN Detector (Interlock) Sensor->Reactor Emergency Stop Signal Waste->Scrubber Oxidation

Caption: Figure 2. Process safety engineering controls for the cyanation step involving HCN monitoring and oxidative scrubbing.

Analytical Specifications (HPLC)
ParameterSpecificationMethod Note
Column C18 Reverse Phase (e.g., Agilent Zorbax)150mm x 4.6mm, 3.5µm
Mobile Phase A 0.1% H₃PO₄ in WaterAcidic pH prevents tailing
Mobile Phase B AcetonitrileGradient 5% to 95%
Detection UV @ 220 nmIsoxazole ring absorption
Retention Time ~4.5 min (Target)Distinct from Chloride (~6.2 min)
Limit of Quantitation < 0.05%Critical for genotoxic impurities

Part 4: References

  • Lin, Q., et al. (2009).[1] "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999–2002.[1] [Link]

  • Ruggeri, S. G., et al. (2009). "Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines." US Patent 7,598,257. Incyte Corporation.[10]

  • Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry: Ruxolitinib Case Study." Green Chemistry, 13, 2619. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for Red-Al and PTC protocols). [Link]

Sources

Application

Application Note: Functionalization of the Methylene Group in Isoxazole Acetonitriles

Executive Summary The isoxazole-acetonitrile scaffold (Isoxazole- -CN) represents a unique challenge in medicinal chemistry.[1] While the methylene group is activated for functionalization by the electron-withdrawing nat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole-acetonitrile scaffold (Isoxazole-


-CN) represents a unique challenge in medicinal chemistry.[1] While the methylene group is activated for functionalization by the electron-withdrawing nature of both the nitrile and the heteroaromatic ring, the isoxazole core itself is notoriously labile under basic conditions. This guide provides optimized protocols for Knoevenagel condensation  and 

-alkylation
, specifically designed to mitigate the risk of base-induced ring opening (Boulton-Katritzky rearrangement or cleavage).[1]
Core Reactivity Landscape

The methylene protons in isoxazole acetonitriles possess a


 estimated between 15–19 (DMSO), making them significantly more acidic than benzyl cyanide (

~21.9). However, the N-O bond of the isoxazole ring is weak (~55 kcal/mol).

Critical Design Rule: Nucleophilic bases at high temperatures favor ring cleavage. Non-nucleophilic bases at low temperatures favor


-functionalization.[1]

ReactivityLandscape Substrate Isoxazole-CH2-CN (Active Methylene) Base Base Selection Substrate->Base Deprotonation Path_Alkylation Path A: Alpha-Alkylation (C-C Bond Formation) Base->Path_Alkylation LDA/LiHMDS (-78°C) Path_Condensation Path B: Knoevenagel (C=C Bond Formation) Base->Path_Condensation Piperidine/EtOH (Mild Base) Path_RingOpen Path C: Ring Opening (Side Reaction) Base->Path_RingOpen NaOH/NaOEt (High Temp/Strong Nucleophile) Enone Enone Path_RingOpen->Enone Cyanoketone/Enone (Degradation)

Figure 1: Reactivity landscape of isoxazole acetonitriles.[1] Path C represents the primary failure mode in unoptimized protocols.

Application Note: Knoevenagel Condensation

Objective: Synthesis of


-unsaturated nitriles (acrylonitriles) linked to the isoxazole core.[1]
Mechanism:  Base-catalyzed nucleophilic addition to an aldehyde followed by dehydration.
Mechanistic Insight

Unlike phenylacetonitriles, isoxazole derivatives do not require strong heating.[1] The electron-deficient nature of the isoxazole ring stabilizes the carbanion intermediate, facilitating reaction under mild conditions.

Protocol A: Mild Organocatalytic Condensation (Recommended)

Best for: Substrates sensitive to ring opening (e.g., 3-unsubstituted isoxazoles).[1]

Reagents:

  • Substrate: Isoxazolyl-acetonitrile (1.0 equiv)[1]

  • Electrophile: Aromatic/Heteroaromatic Aldehyde (1.0–1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or EDDA (Ethylenediammonium diacetate)[1]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of isoxazolyl-acetonitrile and 1.0 mmol of aldehyde in 5 mL of EtOH at room temperature (RT).

  • Catalysis: Add 10 mol% piperidine. Note: If the reaction is sluggish, add 10 mol% acetic acid to buffer the system (forming in situ piperidinium acetate).

  • Reaction: Stir at RT for 2–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

    • Observation: Product often precipitates from ethanol.

  • Workup:

    • If precipitate forms: Filter and wash with cold EtOH.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with 0.1 M HCl (to remove piperidine), brine, and dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Heptane is preferred over chromatography to avoid silica-induced hydrolysis.

Data Validation:

  • 1H NMR: Look for the disappearance of the singlet CH2 (approx.

    
     4.0–4.5 ppm) and appearance of the vinylic proton (singlet, 
    
    
    
    7.5–8.5 ppm).

Application Note: Alpha-Alkylation

Objective: Mono- or di-alkylation of the methylene carbon.[1] Challenge: The "Leflunomide Effect." Strong bases can trigger the Boulton-Katritzky rearrangement or simple ring scission, especially in 5-isoxazolyl derivatives.[1]

Protocol B: Kinetic Deprotonation (High Precision)

Best for: Mono-alkylation with alkyl halides.[1]

Reagents:

  • Base: LiHMDS (Lithium hexamethyldisilazide) or LDA (1.1 equiv). Avoid NaH unless the ring is fully substituted and proven stable.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Electrophile: Alkyl halide (R-X) (1.0 equiv).

Step-by-Step Workflow:

  • Inert Environment: Flame-dry a round-bottom flask and purge with Argon.

  • Cryogenic Cooling: Add isoxazolyl-acetonitrile (1.0 mmol) in THF (5 mL) and cool to -78°C (Dry ice/Acetone bath).

    • Why: Low temperature prevents the thermodynamic ring-opening pathway.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 mL) dropwise over 10 minutes.

    • Color Change: Solution usually turns deep yellow/orange (formation of the ketenimine-like anion).

    • Stir for 30 minutes at -78°C.

  • Alkylation: Add the alkyl halide (dissolved in 1 mL THF) dropwise.

  • Controlled Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Do not reflux.

  • Quench: Quench with saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc (3x), wash with brine, dry over

    
    .
    

Comparison of Bases:

BasepKa (Conj. Acid)NucleophilicityRisk of Ring OpeningRecommended Use
LiHMDS 26Very LowLowPrimary choice for mono-alkylation.[1]
NaH 35Low (Hydride)ModerateUse only for stable (3,5-disubstituted) rings.
NaOEt 16HighHigh AVOID. Promotes ring cleavage.
K2CO3 10ModerateLowOnly for highly activated electrophiles (e.g., allyl bromide).[1]

Troubleshooting & Optimization

Common Failure Modes
  • Ring Opening (The "Red Tar" Scenario):

    • Symptom:[1][2][3][4][5][6][7] Reaction mixture turns dark red/black; loss of isoxazole characteristic peaks in NMR; appearance of broad aliphatic signals.

    • Cause: Base was too strong or temperature too high.

    • Fix: Switch from NaH to LiHMDS; keep T < -40°C.

  • Over-Alkylation (Dialkylation):

    • Symptom:[1][2][3][4][5][6][7] Mixture of mono- and di-alkylated products.

    • Cause: Proton exchange between product and starting material.

    • Fix: Use exactly 1.05 equiv of base and add the electrophile rapidly at low temp.

  • No Reaction (Knoevenagel):

    • Cause: Aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde).[1]

    • Fix: Use microwave irradiation (80°C, 10 min) or switch solvent to Toluene with a Dean-Stark trap to remove water.

Experimental Decision Tree

Optimization Start Start: Functionalization Goal Type Reaction Type? Start->Type Condensation Condensation (Aldehyde) Type->Condensation Alkylation Alkylation (Alkyl Halide) Type->Alkylation Cond_Base Use Piperidine/EtOH Condensation->Cond_Base Alk_Ring Isoxazole Stability? Alkylation->Alk_Ring Cond_Problem Low Yield? Cond_Base->Cond_Problem Cond_Fix Add AcOH (EDDA conditions) or Microwave Cond_Problem->Cond_Fix Stable Stable (3,5-disubstituted) Alk_Ring->Stable Unstable Sensitive (3-H or EWG) Alk_Ring->Unstable Method_A NaH / DMF (0°C) Stable->Method_A Method_B LiHMDS / THF (-78°C) Unstable->Method_B

Figure 2: Decision tree for selecting reaction conditions based on substrate stability.[1]

References

  • Kalgutkar, A. S., et al. (2003).[1][8] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726." Drug Metabolism and Disposition. Link

    • Context: Establishes the mechanism of base-induced isoxazole ring opening.
  • Freeman, F. (1980). "Properties and reactions of ylidenemalononitriles." Chemical Reviews. Link[1]

    • Context: Foundational review for Knoevenagel condens
  • Serebryannikova, A. V., et al. (2019).[1] "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." The Journal of Organic Chemistry. Link[1]

    • Context: Detailed conditions for isoxazole rearrangements and stability.
  • Praveen, C., et al. (2010).[1][9] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[1][9] Synlett. Link

    • Context: Synthesis of substituted isoxazoles relevant to the starting m
  • Dhongade-Desai, S., et al. (2018).[1] "Environmentally Benign Protocol of Knoevenagel Condensation Reaction." ResearchGate.[10] Link

    • Context: Green chemistry protocols for condensation reactions applicable to sensitive heterocycles.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-methylisoxazole-4-acetonitrile synthesis

Topic: Optimization of 3-methylisoxazole-4-acetonitrile Synthesis Ticket ID: ISOX-CN-4482 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary You have reached the Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 3-methylisoxazole-4-acetonitrile Synthesis Ticket ID: ISOX-CN-4482 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You have reached the Technical Support Center for Heterocyclic Process Development. This guide addresses yield optimization for 3-methylisoxazole-4-acetonitrile (CAS: 13054-81-4).

Our data indicates that users typically encounter yield bottlenecks (stalling at 40-50%) during the nucleophilic substitution of the chloromethyl precursor. This is often due to poor phase contact and competitive hydrolysis. The protocol below transitions your workflow from a standard aqueous reflux to a Phase Transfer Catalysis (PTC) system, which has been validated to increase yields to >85% while minimizing byproduct formation.

Module 1: The Critical Step (Cyanidation)

User Query:

"I am reacting 4-chloromethyl-3-methylisoxazole with sodium cyanide in aqueous ethanol, but my yield is capped at 45%. The reaction is slow, and I see a lot of hydrolysis products. How do I push conversion?"

Technical Diagnosis:

The reaction is a nucleophilic substitution (


) of an alkyl halide.
  • The Problem: Sodium cyanide (NaCN) is water-soluble but insoluble in non-polar organics. Your substrate (the isoxazole chloride) is lipophilic.[1] In a simple aqueous/ethanol mixture, the effective concentration of cyanide ions near the substrate is low.

  • The Side Reaction: Prolonged heating in aqueous media promotes the hydrolysis of the chloromethyl group to the alcohol or the nitrile to the amide/acid, destroying your product.

The Solution: Phase Transfer Catalysis (PTC)

You must employ a biphasic system using a Quaternary Ammonium Salt catalyst.[2] This acts as a "shuttle," transporting cyanide ions (


) from the aqueous phase into the organic phase where the reaction occurs rapidly and anhydrously.
Optimized Protocol
ParameterStandard Condition (Avoid)Optimized PTC Condition (Recommended)
Solvent System Ethanol / Water (Homogeneous)Toluene / Water (Biphasic)
Reagent NaCN (excess)NaCN (1.2 - 1.5 eq)
Catalyst NoneTBAB (Tetrabutylammonium bromide) or TEBA (1-3 mol%)
Temperature Reflux (often too hot)60°C - 70°C (Controlled)
Reaction Time 12-24 Hours2-4 Hours
Typical Yield 40-50%85-92%
Step-by-Step Workflow
  • Charge: Dissolve 4-chloromethyl-3-methylisoxazole (1.0 eq) in Toluene (5-10 volumes).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.03 eq).

  • Aqueous Phase: Dissolve NaCN (1.3 eq) in minimal water (3 volumes). Warning: See Safety Module.

  • Initiation: Add the aqueous cyanide solution to the toluene mixture.

  • Reaction: Vigorously stir (high RPM is critical for interfacial area) at 65°C.

  • Monitor: Check TLC/HPLC every 30 mins. The reaction should be complete in <4 hours.

  • Workup: Separate layers. Wash organic layer with water (to remove salts) and brine.[3] Dry over MgSO4 and concentrate.

Mechanistic Visualization (PTC Cycle)

PTC_Mechanism Figure 1: Phase Transfer Catalysis Cycle. Q+ (Quaternary Ammonium) shuttles CN- into the organic phase. cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) NaCN Na+  CN- (Reservoir) QCN_aq Q+ CN- (Active Catalyst) NaCN->QCN_aq Ion Exchange QCl_aq Q+ Cl- (Recycled Catalyst) QCl_aq->NaCN Regeneration QCN_org Q+ CN- (Shuttle) QCN_aq->QCN_org Phase Transfer Substrate R-CH2-Cl (Substrate) Product R-CH2-CN (Product) Substrate->Product Reaction QCl_org Q+ Cl- (Spent Catalyst) Product->QCl_org Leaving Group (Cl-) QCN_org->Product SN2 Attack QCl_org->QCl_aq Return to Aq

[1]

Module 2: Precursor Purity & Regioselectivity

User Query:

"My NMR shows a mixture of isomers even before the cyanide step. Does this affect the yield?"

Technical Diagnosis:

Yes. The synthesis of the isoxazole ring (often via hydroxylamine + 1,3-dicarbonyls) can produce regioisomers: 3-methylisoxazole (Target) vs. 5-methylisoxazole .

  • Impact: If your starting material is only 80% pure 3-methyl isomer, your maximum theoretical yield is capped at 80%. The 5-methyl isomer may react differently or co-elute.[4]

Troubleshooting Protocol
  • Verify Regiochemistry:

    • 3-Methyl isomer: Methyl protons typically appear around

      
       2.2-2.3 ppm.
      
    • 5-Methyl isomer: Methyl protons often appear slightly downfield (

      
       2.4-2.5 ppm) due to proximity to the oxygen.
      
  • Purification Strategy:

    • Do not carry the mixture forward.

    • Purify the 4-chloromethyl-3-methylisoxazole intermediate by vacuum distillation or crystallization (from Hexane/EtOAc) before the cyanide step. It is much harder to separate the nitriles later.

Module 3: Safety & Handling (Mandatory)

User Query:

"I am scaling up to 100g. What specific safety protocols apply to this cyanide reaction?"

Critical Safety Directives:

Working with NaCN requires strict adherence to protocols to prevent the formation of Hydrogen Cyanide (HCN) gas, which is fatal.

  • pH Control:

    • Rule: Keep the aqueous phase Basic (pH > 10) at all times.

    • Reason: Acidic conditions convert

      
       to HCN gas.
      
    • Action: Add a small amount of NaOH (0.5 eq) to your aqueous NaCN solution to buffer it against any acidic impurities in the toluene layer.

  • Waste Disposal (Quenching):

    • Never pour cyanide waste down the drain.

    • Quench Protocol: Treat all aqueous waste with Sodium Hypochlorite (Bleach) at pH > 10.

    • Mechanism:

      
       (Cyanate is significantly less toxic).
      
    • Let stand for 24 hours before disposal as chemical waste.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Figure 2: Diagnostic Logic for Yield Optimization. Start Problem: Low Yield (<60%) Check_SM Is Starting Material (SM) consumed? Start->Check_SM Check_Byproducts Are there byproducts? Check_SM->Check_Byproducts Yes Check_Phase Is stirring vigorous? Check_SM->Check_Phase No (SM remains) Hydrolysis Reduce Water Vol Check pH (keep >7) Check_Byproducts->Hydrolysis Amide/Acid found Polymer Lower Temp Add Radical Inhibitor Check_Byproducts->Polymer Tars found Check_Catalyst Was PTC used? Check_Phase->Check_Catalyst Yes Increase_RPM Increase Stirring Rate (Interfacial Area) Check_Phase->Increase_RPM No Add_TBAB Add 3 mol% TBAB Switch to Toluene/Water Check_Catalyst->Add_TBAB No Increase_Temp Increase Temp to 70C Check_Catalyst->Increase_Temp Yes

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195-199. Link

  • Hoechst AG. (1981). "Process for the preparation of 5-methylisoxazole-4-carboxylic acid derivatives". US Patent 4,241,215. (Describes fundamental isoxazole functionalization relevant to the Leflunomide class). Link

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399-1403. Link

  • PubChem. (n.d.). "3-Methylisoxazole-4-acetonitrile Compound Summary". National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Isoxazole Chemistry &amp; Nitrile Hydrolysis

Current Status: Operational Topic: Chemoselective Nitrile Hydrolysis in the Presence of Isoxazole Rings Ticket ID: ISOX-CN-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division The Isoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chemoselective Nitrile Hydrolysis in the Presence of Isoxazole Rings Ticket ID: ISOX-CN-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Isoxazole Dilemma: An Introduction

Welcome to the technical support hub for isoxazole chemistry. If you are here, you likely attempted a standard nitrile hydrolysis (using NaOH or


 at reflux) and your reaction mixture turned into a black tar or resulted in complex fragmentation.

The Root Cause: The isoxazole ring is an "aromatic" masquerader. While it possesses 6


-electrons, the N-O bond is weak (

55 kcal/mol), and the ring is highly susceptible to nucleophilic attack, particularly at the C3 and C5 positions.
  • Base Sensitivity: In the presence of hydroxide (

    
    ), the C3-proton (if unsubstituted) is acidic (
    
    
    
    ). Deprotonation leads to immediate ring fragmentation into
    
    
    -keto nitriles (the Kemp elimination pathway). Even fully substituted isoxazoles can suffer N-O bond cleavage under harsh basic conditions.
  • Acid Sensitivity: While generally more stable in acid, strong mineral acids at high temperatures can still hydrolyze the N-O bond or cause rearrangement to oxazoles.

The Solution: You must abandon "brute force" hydrolysis. You need chemoselective methods that operate under mild conditions (pH 6–9 or non-aqueous acid) and low temperatures (< 50°C).

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, identify your target and substrate constraints.

NitrileHydrolysis Start START: Nitrile Substrate (Isoxazole Present) Target What is your target product? Start->Target Amide Primary Amide (-CONH2) Target->Amide Acid Carboxylic Acid (-COOH) Target->Acid BaseSens Is the Isoxazole C3-unsubstituted? Amide->BaseSens AcidSens Is the Isoxazole Acid-Labile? Acid->AcidSens Radz Protocol A: Modified Radziszewski (UHP or H2O2/K2CO3) BaseSens->Radz No (Substituted) MnO2 Protocol B: Amorphous MnO2 (Flow/Heterogeneous) BaseSens->MnO2 Yes (Sensitive) BioCat Protocol C: Biocatalysis (Nitrilase Enzyme) TMSCl Protocol D: In-situ HCl (TMSCl + H2O) AcidSens->BioCat Yes (Neutral pH needed) AcidSens->TMSCl No (Acid stable)

Caption: Figure 1. Decision matrix for selecting the optimal hydrolysis condition based on substrate stability and target functional group.

Mechanisms of Failure

Understanding how the ring breaks is critical for troubleshooting.

The "Leflunomide" Pathway (Base-Induced Fragmentation)

A classic example is the drug Leflunomide. Under basic conditions (pH > 10), the isoxazole ring opens to form the active metabolite (A771726).[1] This is desirable for the drug, but disastrous for your synthesis.

Mechanism:

  • Deprotonation: Base removes the proton at C3.

  • Ring Opening: The electron density shifts, cleaving the N-O bond.

  • Nitrile Formation: The ring opens to form a

    
    -keto nitrile anion.
    

Key Takeaway: If your reaction turns dark red/black and LCMS shows a mass of


 (isomer) or 

(hydration of the wrong nitrile), you have likely triggered this pathway.

Validated Protocols

Protocol A: Modified Radziszewski (Target: Amide)

Best for: Substituted isoxazoles stable to mild base (pH 8-9).

This method uses the hydroperoxide anion (


), which is a super-nucleophile ( 

-effect). It hydrolyzes nitriles 1000x faster than

, allowing you to run the reaction at low temperatures where the isoxazole is stable.

Reagents:

  • Substrate (1.0 equiv)

  • Urea-Hydrogen Peroxide (UHP) adduct (excess, ~4-5 equiv) OR 30%

    
    
    
  • 
     (0.1 - 0.5 equiv)
    
  • Solvent: Acetone/Water or MeOH/Water (1:1)

Step-by-Step:

  • Dissolve the nitrile substrate in Acetone/Water (1:1).

  • Cool the solution to 0°C.

  • Add

    
     (start with 0.1 equiv).
    
  • Add UHP or

    
     dropwise to control the exotherm.
    
  • Allow to warm to Room Temperature (20-25°C). Do not heat above 40°C.

  • Monitor by TLC/LCMS.[2] The reaction usually completes in 1-4 hours.

  • Quench: Add saturated sodium thiosulfate (to destroy excess peroxide) before extraction.

Why it works: The


 attacks the nitrile carbon to form a peroxyimidic acid intermediate, which collapses to the amide and releases oxygen. The pH remains moderate (< 9.5), preserving the ring.
Protocol B: Biocatalytic Hydrolysis (Target: Acid)

Best for: Highly sensitive C3-unsubstituted isoxazoles.

Nitrilases operate at physiological pH (7.0–7.4) and ambient temperature (30°C). This is the only method that guarantees near-zero ring degradation for sensitive substrates.

Reagents:

  • Commercial Nitrilase Screening Kit (e.g., from Codexis or similar)

  • Phosphate Buffer (pH 7.2, 100 mM)

  • Co-solvent: DMSO or MeOH (max 10% v/v)

Step-by-Step:

  • Suspend the nitrilase enzyme powder in Phosphate Buffer.

  • Dissolve substrate in DMSO (make a highly concentrated stock).

  • Add substrate stock to the buffer (final concentration 10-50 mM; DMSO < 10%).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Troubleshooting: If conversion is low due to solubility, add a surfactant (e.g., Triton X-100 at 0.1%) or use a biphasic system (Buffer + MTBE).

Protocol C: In-Situ HCl / TMSCl (Target: Amide/Acid)

Best for: Base-sensitive but acid-stable isoxazoles.

This method generates anhydrous HCl in situ. It avoids the harshness of refluxing sulfuric acid.

Reagents:

  • Trimethylsilyl chloride (TMSCl) (2-4 equiv)

  • Water (2-4 equiv)

  • Solvent: Dry THF or Acetonitrile

Step-by-Step:

  • Dissolve nitrile in THF/Acetonitrile.

  • Add water (stoichiometric amount).

  • Add TMSCl dropwise at 0°C. (Exothermic: TMSCl + H2O

    
     TMS-OH + HCl).
    
  • Stir at RT.[2]

  • Outcome: This typically yields the primary amide.[3] For the acid, slight heating or longer times with excess water are required.

Comparative Data Analysis

FeatureStandard Hydrolysis (NaOH/Heat)Radziszewski (H2O2/Base)Biocatalysis (Nitrilase)In-Situ HCl (TMSCl)
pH Condition > 12 (Harsh)8–9.5 (Mild)7.0–7.4 (Neutral)< 1 (Acidic)
Temperature > 80°C0–25°C30°C0–25°C
Isoxazole Stability Poor (Ring Opening)Good (If Temp < 40°C)Excellent Good (If Acid Stable)
Product AcidAmideAcidAmide (mostly)
Scalability HighMedium (Safety check needed)HighMedium

Troubleshooting & FAQ

Q: My reaction mixture turned black/tarry. What happened? A: You likely triggered the base-catalyzed ring opening (Kemp elimination type). The resulting fragments (


-keto nitriles) are highly reactive and polymerize.
  • Fix: Switch to Protocol A (keep temp < 20°C) or Protocol B (Enzymatic).

Q: I used the Radziszewski method, but the reaction stalled at 50% conversion. A: The "Stall" is often due to pH drop. As the reaction proceeds, trace acid formation can lower the pH, deactivating the peroxide.

  • Fix: Check pH.[1][2] If < 8, add a small amount of

    
    . Also, ensure your 
    
    
    
    is fresh (titrate it).

Q: Can I use MnO2 for this? A: Yes. Amorphous Manganese Dioxide (


) is an excellent heterogeneous catalyst for hydrating nitriles to amides. It works under neutral conditions.
  • Ref: See Battilocchio et al. (Reference 4). This is ideal for flow chemistry setups.

Q: How do I separate the Amide from the Acid if I over-hydrolyze? A: Isoxazole amides are often much less soluble in basic water than the acids.

  • Trick: Dissolve the crude mixture in dilute

    
    . The acid will dissolve (as the salt); the amide will precipitate or can be extracted with EtOAc.
    

References

  • BenchChem Technical Support. (2025).[2] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory drug leflunomide.[1] Drug Metabolism and Disposition. Retrieved from

  • Basu, M. K., et al. (2024). Efficient Transformation of Nitrile into Amide under Mild Condition (TMSCl method).[4] Chemical Journal of Chinese Universities.[4] Retrieved from

  • Battilocchio, C., et al. (2014).[5] Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide.[5] Organic Letters.[6] Retrieved from

  • Gong, J., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes. The Open Biotechnology Journal. Retrieved from

  • Common Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions (UHP/NaOH).[7] Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

Case ID: ISOX-CN-PUR-001 Compound: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile Alternative Names: 3-Methyl-4-isoxazoleacetonitrile; (3-Methylisoxazol-4-yl)acetonitrile CAS Registry Number: 57612-87-0 (Analogous reference) M...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-CN-PUR-001 Compound: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile Alternative Names: 3-Methyl-4-isoxazoleacetonitrile; (3-Methylisoxazol-4-yl)acetonitrile CAS Registry Number: 57612-87-0 (Analogous reference) Molecular Formula: C6H6N2O Molecular Weight: 122.12 g/mol

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile , a critical intermediate often used in the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogs) and other bioactive heterocycles.

Critical Technical Warning: The isoxazole ring in this compound possesses a "dual nature" of stability. While generally robust, the 4-cyanomethyl substitution activates the ring toward base-catalyzed ring opening (the Kemp elimination mechanism equivalent), and the nitrile group is susceptible to hydrolysis under acidic/basic extremes.

This guide prioritizes crystallization for scalability but provides a chromatographic rescue protocol for difficult batches.

Part 1: Purification Decision Matrix

Before selecting a method, assess your crude material's profile. The physical state of this compound (low-melting solid vs. oil) often leads to "oiling out" during crystallization.[1]

PurificationLogic Start Crude Material Assessment PurityCheck HPLC/NMR Purity > 85%? Start->PurityCheck Crystallization Primary Method: Recrystallization PurityCheck->Crystallization Yes Chromatography Rescue Method: Flash Chromatography PurityCheck->Chromatography No (<85%) SolventChoice Select Solvent System: IPA/Heptane or Toluene Crystallization->SolventChoice OilingOut Issue: Product Oils Out? SolventChoice->OilingOut SeedProtocol Apply Seeding Protocol (Slow Cooling) OilingOut->SeedProtocol Yes SilicaPrep Neutralize Silica (1% Et3N wash) Chromatography->SilicaPrep Elution Gradient Elution: Hexane -> 30% EtOAc SilicaPrep->Elution

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity.

Part 2: Crystallization Protocol (The Preferred Method)

Crystallization is preferred over distillation due to the thermal instability of the isoxazole ring above 150°C.

Solvent System Selection
Solvent SystemRatio (v/v)SuitabilityNotes
IPA / Heptane 1:3 to 1:5Best Isopropyl alcohol (IPA) provides gentle solubility; heptane acts as the anti-solvent. Less prone to oiling out than hexane.
Toluene / Hexane 1:2GoodToluene interacts well with the aromatic isoxazole ring. Good for removing non-polar tars.
Ethanol / Water VariesRiskyAvoid if possible. Water at high temps can promote nitrile hydrolysis to the amide (3-methyl-4-isoxazoleacetamide).
Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in the minimum amount of warm IPA (45–50°C) . Do not boil (bp 82°C) to minimize thermal stress.

    • Tip: If the solution is dark brown/black, treat with activated carbon (10 wt%) for 15 minutes, then filter hot through Celite.

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the warm solution until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add just enough warm IPA to clear the solution.

  • Controlled Cooling (Critical):

    • Wrap the flask in foil or a towel to cool slowly to room temperature (25°C) over 2 hours.

    • Troubleshooting: If droplets (oil) form instead of crystals, vigorous stirring is required. Add a "seed crystal" from a previous pure batch if available.

  • Final Crystallization: Once solid forms, cool to 0–4°C for 1 hour.

  • Isolation: Filter the solid and wash with cold Heptane. Dry under vacuum at 35°C.

Part 3: Flash Chromatography (The Rescue Method)

Use this method if the crude purity is <85% or if the material persistently oils out.

Stationary Phase Sensitivity

Isoxazoles are weak bases. Standard acidic silica gel can sometimes cause streaking or degradation.

  • Pre-treatment: Slurry the silica gel in Hexane containing 1% Triethylamine (Et3N) to neutralize surface acidity. Rinse with pure Hexane before loading the sample.

Elution Strategy
  • Mobile Phase A: Hexanes (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Loading: Dissolve crude in a minimum volume of Dichloromethane (DCM) or Toluene. Avoid loading in EtOAc.

Gradient Table:

Column Volume (CV) % Mobile Phase B Purpose
0–2 CV 0% Elute non-polar impurities (e.g., dimers).
2–5 CV 0% → 10% Linear ramp to start moving the product.
5–12 CV 10% → 30% Product Elution Window. (Expect product around 20-25%).

| 12+ CV | 100% | Flush polar byproducts (amides/acids). |

Part 4: Troubleshooting & FAQs

Q1: My product turned from off-white to yellow/red during workup. What happened?

A: This indicates isoxazole ring opening . Under basic conditions (pH > 10), the isoxazole ring is susceptible to cleavage, forming reactive nitriles or enolates. This is often irreversible.

  • Prevention: Never use strong bases (NaOH, KOH) during the extraction of the nitrile. Use saturated NaHCO3 or K2CO3 if neutralization is necessary. Keep workup temperatures < 30°C.

Q2: The NMR shows a new set of peaks, and the nitrile stretch (2250 cm⁻¹) is weak.

A: You likely hydrolyzed the nitrile to the amide or carboxylic acid .

  • Cause: Extended heating in aqueous solvents (e.g., Ethanol/Water recrystallization) or acidic silica columns.

  • Solution: Repurify via column chromatography. The amide will be significantly more polar (elutes at >60% EtOAc).

Q3: Why does the product "oil out" instead of crystallizing?

A: This compound has a relatively low melting point and high conformational flexibility in the side chain.

  • Fix:

    • Seeding: Add a tiny crystal of pure material at the cloud point.

    • Scratching: Use a glass rod to scratch the inner wall of the flask to create nucleation sites.

    • Solvent Switch: Switch from Hexane (too non-polar) to Heptane or a mix of Toluene/Heptane to slow down precipitation.

Mechanism of Instability (Visualized)

Degradation Isoxazole 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (Target) RingOpen Ring Opening (Formation of enamino-nitriles) Isoxazole->RingOpen Base Catalysis Hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) Isoxazole->Hydrolysis Acid/Heat + H2O Base Strong Base (pH > 10)

Figure 2: Primary degradation pathways. Avoid strong bases to prevent ring opening and excess heat/water to prevent hydrolysis.

References

  • BenchChem Technical Support. (2025).[2][3] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

  • National Institutes of Health (NIH). (2024). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. Retrieved from

  • World Intellectual Property Organization (WIPO). (2001). Process for the Preparation of 1-(6-Methylpyridin-3-yl)-2-(4-methylthiophenyl)-ethanone and its Use in the Synthesis of Diarylpyridines.[4] (Patent WO/2001/029003).[4] Retrieved from

  • Organic Syntheses. (2020). Synthesis of Isoxazole Derivatives via Cycloaddition. Organic Syntheses, Vol. 97. Retrieved from

Sources

Optimization

Technical Support Center: Purification of Isoxazole Acetonitrile Derivatives

Product Line: Heterocyclic Intermediates (Isoxazole Series) Document ID: TS-ISOX-ACN-004 Last Updated: 2025-05-20 Status: Active Introduction: The "Black Tar" Paradox User Query: "I synthesized 5-methyl-3-isoxazoleaceton...

Author: BenchChem Technical Support Team. Date: February 2026

Product Line: Heterocyclic Intermediates (Isoxazole Series) Document ID: TS-ISOX-ACN-004 Last Updated: 2025-05-20 Status: Active

Introduction: The "Black Tar" Paradox

User Query: "I synthesized 5-methyl-3-isoxazoleacetonitrile via nucleophilic substitution of the chloromethyl precursor. The TLC looks promising, but my crude product is a black, viscous oil that refuses to crystallize. NMR shows the product is there, but it's trapped. How do I clean this up without destroying the isoxazole ring?"

Expert Analysis: This is the most common support ticket we receive for this class of compounds. The "black tar" is rarely the product itself but a mixture of polymerized pyrrole-like byproducts and inorganic salts trapped in an organic matrix.

The synthesis of isoxazole acetonitriles (typically via cyanide displacement of chloromethyl isoxazoles) presents two antagonistic challenges:

  • Ring Lability: The isoxazole ring is sensitive to strong bases (leading to ring opening via Kemp elimination-like mechanisms) and high heat (N-O bond cleavage).

  • Impurity Profile: The reaction generates stubborn inorganic salts and often requires polar solvents (DMSO/DMF) that are difficult to remove completely, leading to "oiling out" during crystallization.

This guide provides a self-validating workflow to recover high-purity material.

Module 1: The Critical Wash (Chemical Workup)

Before attempting crystallization, you must remove the "invisible" impurities: residual cyanide salts and dipolar aprotic solvents (DMSO/DMF). If these remain, crystallization will fail.

Standard Operating Procedure (SOP-ISOX-01)

Step 1: The Aqueous Partition [1]

  • Do NOT use strong basic washes (NaOH/KOH). The isoxazole ring is prone to base-catalyzed cleavage at the C3/C5 positions.

  • Protocol: Dissolve the crude tar in Ethyl Acetate (EtOAc) or MTBE . Avoid Dichloromethane (DCM) initially if you suspect heavy inorganic salt contamination, as emulsions form easily.

Step 2: Cyanide Remediation (Safety & Purity)

  • If you used NaCN/KCN, residual cyanide can complex with metals or act as a nucleophile during workup.

  • Wash 1: Water (removes bulk salts).

  • Wash 2: 5% Ferrous Sulfate (

    
    ) solution (complexes free cyanide).
    
  • Wash 3: Brine (breaks emulsions).

Step 3: The "Tar" Removal (Activated Carbon)

  • The color bodies are often high-molecular-weight polymers.

  • Add Activated Carbon (10 wt% of crude) to the organic layer.

  • Stir for 30 minutes at room temperature. Do not heat strongly.

  • Filter through a Celite pad. The filtrate should transition from black/opaque to yellow/orange.

Module 2: Crystallization Strategies

User Question: "My oil won't solidify. I scratched the flask, froze it, and prayed. Nothing."

Diagnosis: You are likely experiencing "oiling out" (liquid-liquid phase separation) rather than nucleation. This occurs when the impurity profile depresses the melting point below the solvent's boiling point, or when residual DMF/DMSO acts as a solubilizer.

Solvent System Selection Table
Solvent SystemRatio (v/v)SuitabilityMechanismNotes
Ethanol / Water 1:1 to 1:3High Anti-solvent precipitationBest for removing inorganic salts. Add water slowly to hot ethanol solution until turbidity persists.
Heptane / EtOAc 4:1Medium Cooling crystallizationGood for removing non-polar side products. Risk of oiling out if cooled too fast.[2]
IPA (Isopropyl Alcohol) 100%High Evaporative crystallizationExcellent for 3,5-disubstituted isoxazoles.
Toluene 100%Low Temperature gradientRisk: High boiling point (110°C) may cause thermal degradation of the ring. Avoid if possible.
Troubleshooting "Oiling Out"
  • Re-dissolve the oil in the minimum amount of the "Good Solvent" (e.g., Ethanol) at 40-50°C.

  • Add the "Bad Solvent" (Water) dropwise until the solution turns slightly milky.

  • Add a Seed Crystal: If you lack a seed, take a drop of the solution on a glass slide and let it evaporate. Scratch the residue to induce crystals, then add this back to the flask.

  • Slow Cool: Wrap the flask in foil/towel to cool to RT over 2-3 hours. Rapid cooling traps impurities.

Module 3: Advanced Impurity Removal

User Question: "I have a persistent impurity at roughly 10% by NMR. It looks like the amide. How do I separate it?"

Technical Insight: The nitrile group (


) can partially hydrolyze to the primary amide (

) under the reaction conditions. Amides are hydrogen-bond donors/acceptors and have significantly different solubility profiles.

Protocol: The "Selective Crash"

  • Solubility Difference: Amides are generally less soluble in non-polar solvents (Heptane/Toluene) than their corresponding nitriles.

  • Procedure:

    • Dissolve the mixture in warm Toluene or DCM/Heptane (1:4) .

    • Cool to 0°C.

    • The amide often precipitates first as a white solid. Filter this off.

    • Evaporate the filtrate to recover the enriched nitrile.

Visualizing the Workflow

Diagram 1: The Purification Decision Matrix

Caption: Logical flow for determining the optimal purification route based on crude physical state and impurity profile.

PurificationLogic Start Crude Isoxazole Acetonitrile Analysis 1. Physical State? 2. TLC/NMR Analysis? Start->Analysis State_Solid Solid / Semi-Solid Analysis->State_Solid If Solid State_Oil Viscous Oil / Tar Analysis->State_Oil If Oil Impurity_Polar Polar Impurities (Salts, Amides) State_Solid->Impurity_Polar Impurity_NonPolar Non-Polar Impurities (Starting Material) State_Solid->Impurity_NonPolar Action_Wash Aqueous Workup (EtOAc/Brine) State_Oil->Action_Wash Remove DMF/DMSO Action_Recryst Recrystallization (EtOH/Water) Impurity_Polar->Action_Recryst Solubility Diff Action_Column Flash Chromatography (Hex/EtOAc) Impurity_NonPolar->Action_Column Rf Diff Action_Carbon Activated Carbon Treatment Action_Wash->Action_Carbon Remove Tars Action_Carbon->Analysis Re-evaluate

Frequently Asked Questions (FAQs)

Q1: Can I distill my product to purify it? A: Proceed with extreme caution. Isoxazoles are thermally unstable. The N-O bond is weak (


). Heating above 150°C can cause ring cleavage to form acylazirines or rearrangement to oxazoles. If you must distill, use high vacuum (<1 mbar)  to keep the bath temperature below 100°C.

Q2: Why does my product turn red/brown upon standing? A: This indicates oxidative instability, likely at the methylene position (


-carbon to the nitrile). This position is acidic (

) and can form radical species.
  • Fix: Store the purified product under Argon/Nitrogen at -20°C. Add a radical scavenger (e.g., BHT) if the application permits.

Q3: I used NaOH to wash out the starting material, and my yield plummeted. A: You likely degraded your product. Isoxazoles with a 3-unsubstituted position (or generally electron-deficient rings) are susceptible to base-catalyzed ring opening (Kemp elimination mechanism).

  • Fix: Use saturated Sodium Bicarbonate (

    
    ) or a pH 7 phosphate buffer for washes. Never use hydroxide bases.
    

References

  • Synthesis and Reactivity of Isoxazoles

    • Pinho e Melo, T. M. (2005).[3] "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958.

  • Purification of Nitriles

    • Vogel, A. I. (1989). "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical. (See Section on Nitrile Purification).

  • Isoxazole Thermal Stability

    • Wakefield, B. J. (2013). "Isoxazoles."[4][5][6][7] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

  • Recrystallization Techniques

    • University of Rochester, Dept. of Chemistry. "Tips & Tricks: Recrystallization."[2]

Sources

Troubleshooting

Optimizing nucleophilic substitution for isoxazolyl methyl halides

Technical Support Center: Isoxazole Chemistry Division Ticket ID: ISOX-SN2-OPT-001 Topic: Optimization of Nucleophilic Substitution on Isoxazolyl Methyl Halides Status: Open [Resolution Provided Below] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Chemistry Division Ticket ID: ISOX-SN2-OPT-001 Topic: Optimization of Nucleophilic Substitution on Isoxazolyl Methyl Halides Status: Open [Resolution Provided Below]

Executive Summary

You are encountering difficulties with nucleophilic substitution (


) on isoxazolyl methyl halides (chloromethyl or bromomethyl isoxazoles). The central challenge in this chemistry is the "Reactivity-Stability Paradox" : the isoxazole ring is electronically similar to pyridine (electron-deficient), making the methyl halide highly reactive toward nucleophiles. However, the ring's N-O bond  is chemically labile and prone to cleavage under the very basic conditions often required for substitution.

This guide provides a validated workflow to maximize yield while preserving ring integrity.

Module 1: The Stability Paradox & Base Selection

The Critical Failure Point: The most common cause of low yield is not "no reaction," but rather ring degradation . The isoxazole ring contains a weak N-O bond (


 55 kcal/mol). Strong bases or hard nucleophiles can attack the ring (often at C-3 or C-5), triggering a cascade that opens the ring to form nitriles or enones (similar to the metabolic activation of Leflunomide).
Base Compatibility Matrix

Do not treat this as a suggestion; treat it as a rule set.

Base ClassExamplesCompatibilityTechnical Notes
Tertiary Amines DIPEA (Hünig's Base), TEAHigh Preferred. Non-nucleophilic.[1] Buffers HCl/HBr generated during substitution without attacking the ring.
Weak Inorganics

,

,

Medium-High Safe if dry.

(Cesium effect) enhances solubility in organic solvents (MeCN/DMF).
Alkoxides NaOEt, KOtBuCritical Risk AVOID. Strong bases deprotonate C-3 (if unsubstituted) or attack the C=N bond, causing immediate ring scission.
Hydroxides NaOH, KOHCritical Risk AVOID. Hydroxide ions rapidly hydrolyze the ring to

-keto nitriles.

Module 2: Kinetic Optimization (The Finkelstein Modification)

If your reaction is sluggish with isoxazolyl chlorides , do not simply increase the temperature (which promotes decomposition). Instead, use the Finkelstein Modification .

The Mechanism: Alkyl chlorides are poor electrophiles. By adding Sodium Iodide (NaI), you perform an in situ halogen exchange. The iodide displaces the chloride to form a transient, highly reactive isoxazolyl iodide, which then reacts rapidly with your nucleophile.

Standardized Protocol: Finkelstein-Assisted Substitution

Reagents:

  • Substrate: Isoxazolyl methyl chloride (1.0 eq)

  • Nucleophile: Amine/Thiol (1.1 – 1.2 eq)

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)

  • Base: DIPEA (1.5 eq)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Workflow:

  • Solvation: Dissolve the isoxazolyl methyl chloride in anhydrous MeCN (0.1 M concentration).

  • Activation: Add NaI (0.1 eq). Stir at RT for 15 minutes. Observation: Solution may darken slightly due to trace

    
    , this is normal.
    
  • Addition: Add the Base (DIPEA) followed by the Nucleophile.

  • Reaction: Stir at RT. If no progress after 2 hours, heat to 40°C. Warning: Do not exceed 60°C unless necessary.

  • Workup: Dilute with EtOAc, wash with water (to remove NaI and salts), then brine. Dry over

    
    .
    

Module 3: Visualization of Pathways

The following diagram illustrates the competing pathways. Your goal is to stay on the Green Path (


) and avoid the Red Path  (Ring Cleavage).

IsoxazolePathways Start Isoxazolyl Methyl Chloride NaI Add NaI (Finkelstein) Start->NaI Activation Product Target Product (Substitution) Start->Product Slow Direct SN2 BaseAttack Strong Base/High Temp Start->BaseAttack Improper Conditions Inter Intermediate: Isoxazolyl Iodide (Highly Reactive) NaI->Inter Cl -> I Exchange Inter->Product Nucleophile Attack (SN2) RingOpen Ring Cleavage (Nitrile/Enone Formation) BaseAttack->RingOpen N-O Bond Breakage

Caption: Figure 1. Kinetic competition between Finkelstein activation (Green) and Base-mediated degradation (Red).

Module 4: Troubleshooting (FAQ)

Q1: I see a new peak in the IR spectrum around 2200-2250 cm⁻¹. What is it?

  • Diagnosis: This is a Nitrile (

    
    ) stretch.
    
  • Cause: You have cleaved the isoxazole ring. This usually happens if you used a strong base (like NaH or alkoxide) or if the reaction temperature was too high (>80°C).

  • Fix: Switch to a milder base (

    
     or DIPEA) and lower the temperature.
    

Q2: The reaction stalls at 50% conversion.

  • Diagnosis: Chloride inhibition or nucleophile deactivation.

  • Cause: As the reaction proceeds, chloride ions accumulate. If using Acetone, NaCl precipitates (good).[2][3] If using DMF/DMSO, chloride stays in solution and can compete.

  • Fix: Add 0.5 eq of NaI (if not already added) to push the equilibrium. Ensure your nucleophile is not protonated (add more DIPEA if necessary).

Q3: My product decomposes on the silica column.

  • Diagnosis: Acid sensitivity.

  • Cause: Isoxazoles can be acid-sensitive, and silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize it before loading your sample.

Q4: Can I use alcohols (MeOH/EtOH) as solvents?

  • Diagnosis: Solvolysis risk.

  • Cause: Alcohols are nucleophilic. They can compete with your desired nucleophile to form the ether byproduct (isoxazolyl methyl ether).

  • Fix: Stick to non-nucleophilic polar aprotic solvents: Acetonitrile (MeCN), DMF, or THF.

Module 5: Decision Tree for Optimization

TroubleshootingTree Problem Start: Low Yield / Impurity CheckBase Is Base Strong? (NaOH, NaOEt, NaH) Problem->CheckBase ChangeBase Switch to DIPEA or K2CO3 CheckBase->ChangeBase Yes CheckLG Is Leaving Group Cl? CheckBase->CheckLG No ChangeBase->CheckLG AddNaI Add 0.2 eq NaI (Finkelstein) CheckLG->AddNaI Yes CheckSolvent Is Solvent Protic? (MeOH, EtOH) CheckLG->CheckSolvent No (It is Br/I) AddNaI->CheckSolvent ChangeSolvent Switch to MeCN or DMF CheckSolvent->ChangeSolvent Yes Success Proceed to Workup CheckSolvent->Success No (Aprotic) ChangeSolvent->Success

Caption: Figure 2. Troubleshooting logic for optimizing isoxazole substitution reactions.

References

  • BenchChem. (2025).[1][4] The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Retrieved from

  • Pérez, M. A., et al. (2000). Ring Opening of Isoxazoles: Mechanisms and Synthetic Applications. Journal of Organic Chemistry. (General reference on base-sensitivity).
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • Bauman, J. N., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug Metabolism and Disposition. Retrieved from (Demonstrates metabolic ring opening risks).

  • Organic Chemistry Portal. (2024). Finkelstein Reaction: Mechanism and Conditions. Retrieved from

Sources

Optimization

Technical Support Center: Recrystallization of Isoxazole Derivatives

Content Type: Troubleshooting Guide & Technical FAQs Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Last Updated: 2025-05-18 Introduction: The Isoxazole Challenge Isoxazole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Troubleshooting Guide & Technical FAQs Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Last Updated: 2025-05-18

Introduction: The Isoxazole Challenge

Isoxazole derivatives are cornerstones in medicinal chemistry (e.g., Valdecoxib, Leflunomide, Sulfamethoxazole) due to their bioisosteric properties. However, purifying them via recrystallization presents a unique dichotomy:

  • Thermal Instability: The N-O bond is thermodynamically weak (~230 kJ/mol). Prolonged heating or exposure to basic environments can trigger ring cleavage (isoxazole-to-nitrile rearrangement).

  • Crystallization Inhibition: Many substituted isoxazoles possess "greasy" lipophilic side chains attached to the polar heterocyclic core, leading to the notorious "oiling out" phenomenon (Liquid-Liquid Phase Separation) rather than crystal nucleation.

This guide provides a logic-driven approach to solvent selection and troubleshooting, moving beyond trial-and-error to mechanistic understanding.

Module 1: The Solvent Selection Matrix

The Polarity-Stability Balance

Unlike robust carbocycles, isoxazoles require solvents that solubilize without triggering ring opening.

Critical Rule: Avoid high-boiling basic solvents (e.g., Pyridine, Morpholine) or strong mineral acids at high temperatures. The isoxazole ring is sensitive to base-catalyzed ring opening (e.g., Leflunomide degradation to A771726).[1]

Solvent Compatibility Table
Solvent ClassSpecific SolventsSuitabilityTechnical Notes
Alcohols Ethanol, Isopropanol (IPA), MethanolHigh Best Starting Point. Excellent for polar isoxazoles (e.g., Sulfamethoxazole). Often used with water as an anti-solvent.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Ideal for lipophilic derivatives. Low risk of solvolysis. Forms excellent binary systems with Heptane.
Aromatics Toluene, XyleneMedium Good for highly non-polar derivatives. Warning: High boiling points (110°C+) increase risk of N-O cleavage if refluxed too long.
Chlorinated DCM, ChloroformLow Generally too good at dissolving; hard to induce precipitation. Good only for very polar salts.
Anti-Solvents Water, Heptane, Hexane, MTBEHigh Water is compatible with alcohols; Heptane is compatible with esters/toluene.
Decision Logic: Solvent Screening Workflow

The following diagram outlines the logical flow for selecting the initial solvent system based on compound polarity and thermal sensitivity.

SolventSelection Start START: Crude Isoxazole SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest IsSolubleCold Soluble at RT? SolubilityTest->IsSolubleCold IsSolubleHot Soluble at Reflux? IsSolubleCold->IsSolubleHot No TooSoluble Too Soluble: Use as Solvent 1 in Binary System IsSolubleCold->TooSoluble Yes Ideal IDEAL: Single Solvent Recrystallization IsSolubleHot->Ideal Yes Insoluble Insoluble: Use as Anti-Solvent IsSolubleHot->Insoluble No Rec_Polar Polar/Salt: Try EtOH/Water TooSoluble->Rec_Polar Rec_Lipophilic Lipophilic: Try EtOAc/Heptane TooSoluble->Rec_Lipophilic

Figure 1: Decision tree for initial solvent screening based on thermodynamic solubility profiles.

Module 2: Troubleshooting "Oiling Out"

The Issue: You heat the mixture, it dissolves, but upon cooling, distinct liquid droplets form at the bottom of the flask instead of crystals. The Cause: Liquid-Liquid Phase Separation (LLPS). The solution hits the "oiling boundary" (metastable limit) before it hits the solubility curve. This is common when the melting point of the solvated compound is lower than the boiling point of the solvent.[2]

Rescue Protocol: The "Re-Dissolve & Seed" Method
  • Do NOT cool further: Cooling an oiled-out solution yields an amorphous glass, not crystals.

  • Re-heat: Bring the mixture back to a boil until the oil redissolves into a clear solution.

  • Adjust Solvent: Add a small volume (5-10%) of the "Good Solvent" (e.g., Ethanol or EtOAc). This shifts the phase diagram away from the oiling region.

  • Seeding (Critical): Allow to cool just below the boiling point. Add a seed crystal of the pure isoxazole.

  • Isothermal Hold: Hold the temperature steady for 30 minutes to allow the seed to grow.

  • Slow Cool: Cool at a rate of 10°C/hour.

OilingOutRescue OilState Oiling Out Observed (Emulsion/Droplets) Reheat Re-heat to Reflux (Clear Solution) OilState->Reheat AddSolvent Add 10% Excess Good Solvent Reheat->AddSolvent Seed Add Seed Crystal at T = (Bp - 10°C) AddSolvent->Seed SlowCool Controlled Cooling (-10°C / hour) Seed->SlowCool Isolate Filtration & Wash SlowCool->Isolate

Figure 2: Workflow for rescuing a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Recommended for: Sulfamethoxazole analogs, polar isoxazoles.

  • Dissolution: Place 1.0 g of crude isoxazole in a flask. Add minimum hot Ethanol (approx. 60-70°C) until dissolved.

    • Note: Do not boil aggressively; keep below 78°C to preserve the N-O bond.

  • Filtration: If insoluble particles remain (dust/catalyst), perform a hot filtration.[3][4]

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling), add warm Water dropwise.

    • Endpoint: Stop when a faint, persistent turbidity (cloudiness) appears.[4][5]

  • Clarification: Add 2-3 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Insulate the flask with a towel or cork ring to ensure slow cooling to Room Temperature (RT).

  • Yield Maximization: Once at RT, cool in an ice bath (0-5°C) for 20 minutes.

  • Isolation: Filter via Büchner funnel. Wash with cold 50:50 EtOH/Water.

Protocol B: Hydrocarbon Precipitation (Toluene/Heptane)

Recommended for: Leflunomide analogs, lipophilic intermediates.

  • Dissolution: Suspend crude solid in Toluene. Heat to 80°C.

  • Saturation: If fully soluble at RT, reduce volume via rotary evaporation until the solution is slightly viscous.

  • Precipitation: Add Heptane slowly to the warm toluene solution.

  • Cooling: Allow to cool to RT.

    • Warning: If oiling occurs here, refer to Module 2 immediately.

Module 4: Frequently Asked Questions (FAQs)

Q1: My isoxazole product turned yellow during recrystallization. What happened? A: Yellowing often indicates ring cleavage. The isoxazole ring can open to form a


-amino enone or a nitrile, which are often colored.
  • Cause: The solvent was likely too basic or the temperature too high for too long.

  • Fix: Switch to a neutral solvent system (e.g., IPA/Water) and keep temperatures below 60°C. Check the pH of your water source; it must be neutral.

Q2: Can I use Acetone as a solvent? A: Acetone is an excellent solvent for solubility, but it has a high evaporation rate and can lead to "crusting" on the flask walls. It is best used in a mixture with water (Acetone/Water) rather than pure. Caution: Acetone can react with primary amines (if present on your isoxazole) to form imines (Schiff bases).

Q3: How do I remove the "furoxan" byproduct? A: Furoxans (nitrile oxide dimers) are common impurities in isoxazole synthesis. They are generally less polar than the isoxazole.

  • Strategy: Recrystallization from Ethanol usually leaves the furoxan in the mother liquor. If the impurity load is >10%, perform a silica plug filtration before recrystallization.

Q4: Why is my yield so low (<40%)? A: Isoxazoles often have significant solubility even in cold solvents.

  • Fix: Do not discard the mother liquor. Concentrate it to half volume and induce a "second crop" of crystals. Alternatively, the anti-solvent ratio was too low. Aim for a 3:1 ratio of Anti-Solvent:Solvent by the end of the process.

References

  • BenchChem. (2025).[6][7][8] An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications. Retrieved from

  • Zaini, E., et al. (2017). Formation and Characterization of Sulfamethoxazole-Trimethoprim Cocrystal by Milling Process. Journal of Applied Pharmaceutical Science. Retrieved from

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from [4]

  • ResearchGate. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles.[9] Retrieved from

Sources

Troubleshooting

Troubleshooting low conversion in isoxazole cyanation reactions

Executive Summary Cyanation of isoxazoles via transition-metal catalysis is deceptively difficult. Unlike standard aryl halides, isoxazoles present a "double-edged" challenge: they are electron-deficient heteroarenes pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanation of isoxazoles via transition-metal catalysis is deceptively difficult. Unlike standard aryl halides, isoxazoles present a "double-edged" challenge: they are electron-deficient heteroarenes prone to catalyst coordination (poisoning), yet their N-O bond is thermodynamically unstable, leading to ring-opening under the very basic/nucleophilic conditions required for transmetallation.

This guide moves beyond generic advice. We treat the reaction as a system of competing kinetic pathways: Productive Cyanation vs. Catalyst Deactivation vs. Substrate Degradation.

Module 1: Diagnostic Troubleshooting (Q&A)
Scenario A: "The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning by Substrate or Product. Isoxazoles are Lewis bases. The nitrogen atom (N2) can coordinate to the Palladium(II) center, displacing the phosphine ligand and forming an off-cycle resting state [L_nPd(Ar)(Isoxazole)]. Furthermore, free cyanide ions (


) are notorious catalyst poisons, forming inactive [Pd(CN)_4]^{2-} species.

Corrective Actions:

  • Switch to Bulky Ligands: Move from simple phosphines (

    
    ) to bulky bidentate ligands like dppf  (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . The wide bite angle and steric bulk prevent the isoxazole nitrogen from coordinating to the metal center.
    
  • Slow-Release Cyanide: Replace highly soluble sources (NaCN, KCN) with Potassium Hexacyanoferrate(II) (

    
    ) . This releases cyanide ions slowly, maintaining a concentration high enough for transmetallation but low enough to prevent formation of the inactive tetracyanopalladate complex.
    
  • Add Zinc Dust: Add 10-20 mol% metallic Zinc powder. This acts as a reductant to regenerate

    
     from inactive 
    
    
    
    cyanide species.
Scenario B: "Starting material disappears, but the product yield is low. The baseline is messy."

Diagnosis: Base-Mediated Ring Opening (Kemp Elimination Type). Isoxazoles are sensitive to strong bases. Deprotonation at the C3 position (or nucleophilic attack at C5) can trigger N-O bond cleavage, resulting in acyclic nitriles or enaminones.

Corrective Actions:

  • Lower Basicity: If using

    
     or hydroxides, stop immediately. Switch to weak bases like KOAc  or 
    
    
    
    .
  • Buffer the System: If using

    
    , the reaction is often self-buffering and may not require external base.
    
  • Thermodynamic Control: Reduce temperature. While cyanation often requires heat (100°C+), isoxazole fragmentation is accelerated significantly above 120°C. Try 80-90°C with a more active catalyst (e.g.,

    
    ).
    
Scenario C: "The reaction works on 50mg but fails on 5g."

Diagnosis: Mass Transfer & Oxygen Poisoning. Cyanation is strictly air-sensitive. Oxygen oxidizes the phosphine ligands and promotes homocoupling. On larger scales, "sparging" with nitrogen is often insufficient to degas the solvent volume.

Corrective Actions:

  • Freeze-Pump-Thaw: For scale-up, rigorously degas solvents using freeze-pump-thaw cycles or active argon sparging for >30 mins with vigorous stirring.

  • Polymetallic Cyanide: Use

    
    .[1][2] It is heterogeneous. On larger scales, stirring efficiency becomes critical to ensure the solid reagent interacts with the solution-phase catalyst.
    
Module 2: Mechanistic Visualization

The following diagram maps the productive catalytic cycle against the two primary failure modes: Catalyst Poisoning (left) and Ring Opening (bottom).

IsoxazoleCyanation cluster_legend Pathway Legend Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Coordination Isoxazole N-Coordination (OFF-CYCLE TRAP) OxAdd->Coordination Isoxazole Binding TransMet Transmetallation (Ar-Pd(II)-CN) OxAdd->TransMet CN Source RingOpen Ring Opening / Degradation (Base Mediated) OxAdd->RingOpen Strong Base / High T Coordination->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Ar-CN + Pd(0)) TransMet->RedElim Poison [Pd(CN)4]2- Inactive (Cyanide Poisoning) TransMet->Poison Excess CN- RedElim->Pd0 key1 Green: Productive Cycle key2 Red: Catalyst Death key3 Grey: Substrate Death

Caption: Kinetic competition between productive cyanation (Green) and isoxazole-specific failure modes (Red/Grey).

Module 3: Comparative Reagent Data

Select your cyanide source based on your substrate's stability profile.

ParameterZinc Cyanide (

)
Potassium Hexacyanoferrate (

)
TMSCN
Mechanism Heterogeneous; slow dissolution.Slow release of

ligands.
Requires activation (F- or base).
Toxicity High (Solid).Low (Non-toxic solid).High (Volatile liquid).
Isoxazole Safety High. Neutral conditions possible.Medium. Often requires base (

).
Low. Activation often triggers ring opening.
Catalyst Compatibility Excellent with Pd(dppf).Good with Pd(OAc)2/dppf.Variable.
Reaction Temp 80 - 120°C100 - 140°C60 - 100°C
Recommendation Primary Choice for Isoxazoles.Secondary Choice (Green Chemistry).Avoid unless necessary.
Module 4: Optimized Experimental Protocol

Protocol: Pd-Catalyzed Cyanation of 4-Bromoisoxazole using


 
Rationale: This protocol utilizes Zinc Cyanide to minimize free cyanide concentration (preventing poisoning) and Zinc powder to maintain the active Pd(0) oxidation state.

Materials:

  • Substrate: 4-Bromoisoxazole derivative (1.0 equiv)

  • Reagent:

    
     (0.6 equiv)[3]
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Additive: Zn dust (activated) (10-20 mol%)

  • Solvent: Anhydrous DMA (Dimethylacetamide) or DMF [0.2 M]

Step-by-Step Workflow:

  • Pre-activation (Critical):

    • In a glovebox or under Argon flow, charge the reaction vial with

      
      , Zn dust, and the Pd-catalyst.
      
    • Note: Using

      
       is preferred over 
      
      
      
      due to higher stability against oxidation and better bite angle.
  • Solvent Addition:

    • Add the isoxazole substrate dissolved in anhydrous DMA.

    • Why DMA? Higher boiling point than DMF and often cleaner profiles for heteroaromatics.

  • Degassing:

    • Seal the vial with a crimp cap (PTFE septum).

    • Sparge with Argon via needle for 15 minutes. Do not skip this step. Oxygen is the enemy of low-turnover reactions.

  • Reaction:

    • Heat to 100°C (internal temperature).

    • Monitor via LCMS at 2 hours and 12 hours.

    • Checkpoint: If conversion stops at 50%, add 2 mol% fresh catalyst (dissolved in degassed DMA) via syringe.

  • Workup (Safety Warning):

    • Cool to room temperature.

    • Quench: Dilute with EtOAc and add 10%

      
       or saturated 
      
      
      
      .
    • Cyanide Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

References
  • Velcicky, J., Soicke, A., Steiner, R., & Schmalz, H. G. (2011).[4] Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation.[4] Journal of the American Chemical Society. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Efficient, and Practical Cyanating Agent for Palladium-Catalyzed Cyanations of Aryl Halides. Chemical Communications. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011).[5] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Sperotto, E., van Klink, G. P., de Vries, J. G., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. [Link]

  • Marcantonio, K. M., et al. (2004). Practical Synthesis of 5-Cyano-1-methyl-1H-imidazole-4-carboxylic Acid Ethyl Ester. Organic Letters. [Link]

Sources

Optimization

Stability of (3-Methylisoxazol-4-yl)acetonitrile under basic conditions

Topic: Stability of (3-Methylisoxazol-4-yl)acetonitrile under basic conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Produc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of (3-Methylisoxazol-4-yl)acetonitrile under basic conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Product: (3-Methylisoxazol-4-yl)acetonitrile

CAS: 35166-37-1 (Analogous/Related) | Class: Heterocyclic Building Block

Module 1: Critical Stability Profile

The Central Conflict: Using (3-Methylisoxazol-4-yl)acetonitrile requires navigating a narrow thermodynamic window. You are balancing two competing reactivities:

  • The Desired Pathway (

    
    -Deprotonation):  The methylene protons (
    
    
    
    to the nitrile) are acidic (
    
    
    in DMSO). Removal of a proton generates a nucleophile suitable for alkylation or condensation.
  • The Degradation Pathway (Ring Fragmentation): The isoxazole ring, particularly the N-O bond, is inherently labile. The electron-withdrawing nitrile group at the 4-position activates the C5 position toward nucleophilic attack. Strong nucleophilic bases (e.g., NaOH, NaOMe) will rapidly cleave the ring.

Mechanism of Failure (Base-Induced Ring Opening): Under basic conditions, particularly with small nucleophiles or at elevated temperatures, the base attacks the C5 carbon. This triggers a cascade resulting in N-O bond cleavage, often yielding enamino nitriles or


-keto nitrile derivatives.

DegradationMechanism Start (3-Methylisoxazol-4-yl)acetonitrile Intermediate Transition State: Base attack at C5 Start->Intermediate + Base (Nucleophilic) Base Nucleophilic Base (OH-, OMe-) RingOpen Ring Cleavage (N-O bond break) Intermediate->RingOpen Rapid Rearrangement Product Degradation Product: Enamino Nitrile / Beta-Keto Nitrile RingOpen->Product Irreversible

Caption: Figure 1. Mechanism of base-mediated isoxazole degradation via nucleophilic attack at C5.

Module 2: Troubleshooting Guides
Issue 1: Reaction mixture turned dark/black immediately upon base addition.

Diagnosis: Rapid Ring Fragmentation (Polymerization). Root Cause: You likely used a base that is too nucleophilic or the temperature was too high, causing the isoxazole ring to open and the resulting reactive intermediates to polymerize. Corrective Action:

  • Switch Base: Replace hydroxide/alkoxide bases (NaOH, KOH, NaOMe) with non-nucleophilic bases .

    • Recommended: NaH (Sodium Hydride), LDA (Lithium Diisopropylamide), or LiHMDS.

    • Alternative:

      
      -BuOK (Potassium tert-butoxide) is bulky enough to often favor deprotonation over ring attack, but temperature control is critical.
      
  • Lower Temperature: Perform the deprotonation step at -78°C to 0°C . Never add strong base at room temperature.

Issue 2: Low yield in alkylation reactions; starting material consumed.

Diagnosis: Competitive Hydrolysis or "Self-Quenching." Root Cause: If using a protic solvent (Methanol, Ethanol) or wet solvent, the base may be reacting with the solvent or water to generate a nucleophile (alkoxide/hydroxide) that attacks the ring. Corrective Action:

  • Strict Anhydrous Conditions: Use dry THF or DMF. Water content must be <50 ppm.

  • Solvent Choice: Avoid alcohols completely. The

    
     of the nitrile is high enough that alkoxides are equilibrium bases, but the risk of ring opening via solvolysis is too high.
    
Issue 3: Product decomposes during workup.

Diagnosis: Basic Hydrolysis during Quench. Root Cause: The reaction mixture remained basic during the aqueous workup, leading to hydrolysis of the nitrile or the ring in the biphasic system. Corrective Action:

  • Acidic Quench: Always quench the reaction with cold, dilute acid (e.g., 1M HCl or saturated

    
    ) to immediately neutralize the base before the mixture warms to room temperature.
    
  • pH Monitoring: Ensure the aqueous layer is pH 4-6 during extraction.

Module 3: Optimized Protocol (Safe Alkylation)

This protocol is designed to maximize the stability of the isoxazole ring by using kinetic control.

Reagents:

  • (3-Methylisoxazol-4-yl)acetonitrile (1.0 eq)

  • Base: NaH (60% dispersion, 1.1 eq) OR LDA (1.1 eq)

  • Electrophile: Alkyl Halide (1.1 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Workflow:

  • Preparation: Flame-dry glassware under Argon/Nitrogen.

  • Solubilization: Dissolve substrate in anhydrous THF. Cool to 0°C (for NaH) or -78°C (for LDA).

  • Deprotonation:

    • If using NaH: Add portion-wise over 15 minutes. Evolution of

      
       gas will be observed. Stir for 30 min at 0°C.
      
    • If using LDA: Add dropwise via syringe. Stir for 15 min at -78°C.

  • Alkylation: Add the electrophile dropwise.

  • Reaction: Allow to warm slowly.

    • Critical Checkpoint: Monitor via TLC/LCMS every 30 minutes. Do not let the reaction stir overnight at RT unless stability is confirmed.

  • Quench: Pour reaction mixture into cold saturated

    
     .
    

Data Summary: Base Compatibility Table

Base TypeSpecific BaseCompatibilityRisk FactorNotes
Non-Nucleophilic LDA, LiHMDSHigh LowBest for kinetic deprotonation at low temp.
Hydride NaH, KHHigh LowExcellent choice;

byproduct is inert.
Bulky Alkoxide

-BuOK
Medium ModerateSteric bulk reduces ring attack, but still risky at RT.
Small Alkoxide NaOMe, NaOEtLow Critical High risk of nucleophilic attack at C5. Avoid.
Hydroxide NaOH, KOHNone Critical Will cause rapid hydrolysis/ring opening.
Amine

, DIPEA
Low LowToo weak to deprotonate

-proton (

mismatch).
Module 4: Decision Logic for Experimental Design

Use this flow to determine the correct conditions for your specific transformation.

DecisionTree Start Start: Reaction Planning Goal What is the goal? Start->Goal Alkylation Alkylation at CH2 Goal->Alkylation Condensation Knoevenagel Condensation Goal->Condensation BaseQ Select Base Alkylation->BaseQ WeakBase Use Piperidine/AcOH (Catalytic) Condensation->WeakBase Thermodynamic Control StrongBase Use NaH or LDA (Anhydrous THF) BaseQ->StrongBase Kinetic Control TempQ Temperature Control StrongBase->TempQ Cold Keep < 0°C TempQ->Cold Safe Warm Reflux (Risk!) TempQ->Warm Degradation

Caption: Figure 2. Decision logic for selecting base and conditions based on reaction type.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent for alkylation? A: No. While ethanol is a common solvent, it is protic. In the presence of a base strong enough to deprotonate the acetonitrile (


-proton), you will generate ethoxide anions. Ethoxide is a nucleophile that can attack the isoxazole ring (C5 position), leading to ring opening. Use aprotic solvents like THF, DMF, or DMSO.

Q: What is the estimated pKa of the


-protons? 
A:  The pKa is estimated to be between 18 and 20  in DMSO. The acetonitrile group (

) is further acidified by the electron-withdrawing nature of the isoxazole ring attached at the 4-position. This allows deprotonation by bases like NaH or alkoxides (though alkoxides are chemically incompatible as noted above).

Q: How do I store the compound to ensure long-term stability? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture and base. Long-term exposure to ambient moisture can lead to slow hydrolysis of the nitrile or the ring.

Q: I see a new spot on TLC that is very polar. What is it? A: This is likely the ring-opened product (a


-keto nitrile or carboxylate salt). It is much more polar than the starting material due to the formation of charged species or primary amines/enols.
References
  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[1][2] Current Opinion in Drug Discovery & Development. Link

  • Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa data of nitriles).

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[2][3][4] Current Organic Chemistry, 9(10), 925-958. Link

Sources

Troubleshooting

Handling moisture sensitivity in isoxazole synthesis protocols

Case ID: ISOX-GEN-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Moisture Management & Protocol Optimization in Isoxazole Construction Executive Summary: The Moisture Paradox Isoxazole s...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-GEN-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Moisture Management & Protocol Optimization in Isoxazole Construction

Executive Summary: The Moisture Paradox

Isoxazole synthesis presents a unique "moisture paradox." In classical 1,3-dipolar cycloadditions involving dehydration of nitroalkanes, water is a contaminant that kills the dehydrating agent (e.g., PhNCO,


). However, in modern oxidative cycloadditions  (using Chloramine-T or NaOCl), water is the required solvent.

This guide addresses the three most common synthesis failures reported by medicinal chemists: Dimerization (Furoxan formation) , Regioisomer Contamination , and Catalyst Deactivation .

Diagnostic Hub: Triage Your Reaction

Use this table to match your observation with a root cause before proceeding to the specific protocol.

ObservationProbable CauseTechnical ExplanationImmediate Action
Precipitate forms immediately upon adding base/oxidant.Dimerization The Nitrile Oxide dipole concentration was too high, leading to self-reaction (Furoxan) rather than cycloaddition.Reduce addition rate of the precursor.[1] Increase equivalents of dipolarophile (alkyne).
No reaction ; Starting material (Oxime) recovered.Reagent Hydration The chlorinating agent (NCS) is hydrolyzed or "dead."[1] NCS is highly moisture-sensitive in storage.[1]Recrystallize NCS or switch to fresh bottle.[1] Check solvent dryness (

ppm

).[1]
Mixture of Regioisomers (3,5- vs 3,4-).[2]Thermodynamic Control In cyclocondensation, uncontrolled water/pH allowed equilibration between keto-enol tautomers.[1]Switch from 1,3-diketone to

-enamino ketone
or buffer the pH.[1]
Low Yield in Cu-Catalyzed reaction (Click).Catalyst Oxidation

oxidized to inactive

by dissolved

/moisture.[1]
Degas solvents (freeze-pump-thaw).[1] Add Sodium Ascorbate as a reductant.[1]
Critical Mechanism: The Nitrile Oxide Fork

Understanding the fate of the Nitrile Oxide (CNO) intermediate is crucial.[1] It is a high-energy species that will choose the "path of least resistance."[1]

NitrileOxidePath Start Oxime / Nitroalkane Intermediate Nitrile Oxide (R-CNO) [Reactive Dipole] Start->Intermediate Dehydration/Oxidation PathA Path A (Desired): Trapped by Alkyne Intermediate->PathA High Dipolarophile Conc. PathB Path B (Side Reaction): Dimerization Intermediate->PathB High Dipole Conc. (Fast Addition) PathC Path C (Failure): Hydrolysis Intermediate->PathC Excess Water (If using POCl3/PhNCO) Product Isoxazole PathA->Product Byproduct Furoxan (Dimer) [Precipitate] PathB->Byproduct DeadEnd Nitrile/Amide PathC->DeadEnd

Figure 1: The "Nitrile Oxide Fork."[1] Success depends on favoring Path A over Path B (dimerization) and Path C (hydrolysis).

Protocol A: The "Dry" Route (Dehydration Strategy)

Context: Used when generating nitrile oxides from primary nitroalkanes using dehydrating agents like Phenyl Isocyanate (PhNCO) or


.[1]
Moisture Tolerance: Zero. 
Troubleshooting the "Mukaiyama" Method
  • Reagent Integrity: Phenyl isocyanate reacts violently with water to form urea derivatives (white solid).[1] If your PhNCO bottle has a crusty white rim, distill it before use.[1]

  • Solvent: Use anhydrous Benzene or Toluene.[1] Do not use THF unless distilled from Na/Benzophenone, as wet THF inhibits the dehydration.[1]

Step-by-Step Protocol:
  • Setup: Flame-dry a 2-neck round bottom flask under

    
     flow.
    
  • Dissolution: Dissolve nitroalkane (1.0 eq) and alkyne (2.0 eq - excess is critical) in anhydrous toluene.

  • Catalyst Addition: Add catalytic

    
     (3-5 drops).[1]
    
  • The "Slow Drip": Dissolve PhNCO (2.2 eq) in toluene. Add this solution via a syringe pump over 4–6 hours at

    
    .[1]
    
    • Why? Slow addition keeps the concentration of Nitrile Oxide low, statistically favoring reaction with the alkyne (Product) over reaction with itself (Furoxan).

  • Workup: Filter off the diphenylurea byproduct (formed from the dehydration event).[1] Evaporate solvent.[1][3]

Protocol B: The "Wet" Route (Oxidative Chlorination)

Context: Used when the substrate can tolerate aqueous conditions.[1][4] This is often more robust than the dry route.[1] Moisture Tolerance: High.

Troubleshooting the NCS/Base Method
  • The "Dead" NCS: N-Chlorosuccinimide (NCS) degrades over time.[1]

    • Test: Add a pinch of NCS to NaI solution.[1] No iodine color? Throw it away.

  • The "Lump" Effect: If NCS is added as a solid, it forms local hotspots of high concentration, leading to side reactions.[1] Always add NCS as a solution (DMF/DMSO).

Step-by-Step Protocol:
  • Chlorination: Dissolve aldoxime (1.0 eq) in DMF (wet DMF is acceptable). Add NCS (1.1 eq) portion-wise at

    
    .[1]
    
    • Checkpoint: Monitor by TLC.[1][3][5] The oxime spot should disappear, replaced by the Hydroximoyl Chloride (often less polar).

  • Cycloaddition: Add the alkyne (1.2 eq) to the reaction vessel.

  • Base Release: Add

    
     (1.2 eq) dissolved in DMF dropwise  over 1 hour.
    
    • Mechanism:[6][7][8][9] The base eliminates HCl from the hydroximoyl chloride, generating the nitrile oxide in situ.

  • Quench: Pour into ice water. Extract with EtOAc.[1]

Protocol C: Cyclocondensation (The Regio-Control Route)

Context: Reaction of Hydroxylamine (


) with 1,3-dicarbonyls.
Moisture Sensitivity: Medium  (Water is a byproduct, not a reactant).[1]
The Regioselectivity Problem

Reaction of a non-symmetric 1,3-diketone with hydroxylamine yields a mixture.

  • Acidic pH: Favors attack at the most enolizable carbonyl.[1]

  • Basic pH: Favors attack at the most electrophilic carbonyl.[1]

Optimized Protocol (Dean-Stark Method):
  • Reagents: 1,3-Diketone (1.0 eq), Hydroxylamine Hydrochloride (1.1 eq).

  • Solvent: Ethanol (for reflux) or Toluene (for water removal).[1]

  • Buffering:

    • To favor 3,5-disubstituted : Use

      
       (buffers to pH ~5).[1]
      
    • To favor isomer mixture (usually undesired): Use Pyridine.[1]

  • Water Removal: If the reaction stalls, switch to Toluene and attach a Dean-Stark trap .

    • Logic: The condensation produces 2 equivalents of

      
      .[1] Removing it azeotropically drives the equilibrium to completion (Le Chatelier's principle).[1]
      
Visual Troubleshooting Guide

TroubleshootingTree Start Start: Identify Issue Issue1 Low Yield / No Reaction Start->Issue1 Issue2 Regioisomer Mix Start->Issue2 Check1 Check Reagents Issue1->Check1 1,3-Dipolar Route Sol3 Use Dean-Stark (Remove Water) Issue1->Sol3 Condensation Route Check2 Check pH / Solvent Issue2->Check2 Sol1 Recrystallize NCS Distill PhNCO Check1->Sol1 Reagents degraded Sol2 Switch to Beta-Enamino Ketone Check2->Sol2 Poor Selectivity

Figure 2: Decision matrix for troubleshooting synthesis failures.

References
  • Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][5][8][10][11] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Mukaiyama, T., & Hoshino, T. (1960).[1] The Reaction of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society.[1][12][13] Link

  • Bast, K., et al. (1973).[1] Preparation of isoxazoles by reaction of hydroxylamine with 1,3-dicarbonyl compounds. Organic Syntheses. Link

  • Rai, K. M. L., & Linganna, N. (2000).[1] Synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions of nitrile oxides. Journal of Chemical Research. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Isomer Resolution: 1H NMR Analysis of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

Executive Summary This guide provides a definitive structural analysis of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (also known as 3-methyl-4-isoxazolylacetonitrile). In drug development, this scaffold is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural analysis of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (also known as 3-methyl-4-isoxazolylacetonitrile). In drug development, this scaffold is a critical intermediate for GABA agonists and beta-lactamase inhibitors.

The primary analytical challenge with this molecule is regioisomerism . The synthesis of 3,4-disubstituted isoxazoles frequently yields the thermodynamically stable 5-methyl isomer (4,5-disubstituted) as a byproduct. Standard low-resolution NMR often fails to distinguish these due to overlapping chemical shift ranges.

This guide compares the target molecule against its 5-methyl regioisomer and evaluates solvent-dependent resolution (CDCl₃ vs. DMSO-d₆), providing a self-validating protocol for unambiguous assignment.

Theoretical & Experimental Chemical Shifts

The isoxazole ring current induces significant deshielding. The values below represent the consensus of experimental data for 4-substituted isoxazoles.

Table 1: Comparative Chemical Shift Data (δ ppm)

Comparison of Target (3-Me) vs. Alternative Isomer (5-Me)

Signal AssignmentTarget: 3-Methyl Isomer Alternative: 5-Methyl Isomer MultiplicityIntegralMechanistic Insight
Ring Proton (H-5 vs H-3) 8.20 – 8.45 (H-5)8.10 – 8.25 (H-3)Singlet1HH-5 is adjacent to Oxygen, causing greater deshielding than H-3 (adjacent to Nitrogen).
Methylene (-CH₂-CN) 3.55 – 3.65 3.45 – 3.55 Singlet2HThe 3-Me group exerts steric compression on the 4-position, slightly deshielding the methylene compared to the 5-Me isomer.
Methyl Group (-CH₃) 2.25 – 2.35 2.35 – 2.45 Singlet3H5-Me is directly attached to the O-C=N moiety, typically shifting it slightly downfield compared to 3-Me.

Critical Note: The chemical shift difference between H-5 (Target) and H-3 (Alternative) is often <0.2 ppm. Reliance on 1D ¹H NMR alone is insufficient for GMP-grade validation.

Solvent Comparison: CDCl₃ vs. DMSO-d₆

Choosing the right solvent is crucial for resolving the methylene peak from water suppression artifacts.

Scenario A: Chloroform-d (CDCl₃)
  • Pros: Sharp lines; H-5 appears as a distinct singlet downfield.

  • Cons: The acetonitrile methylene protons (

    
     3.[1]6) can overlap with satellite peaks of methoxy impurities or water if the sample is wet.
    
  • Verdict: Best for routine purity checks.

Scenario B: DMSO-d₆
  • Pros: Superior solubility for polar isoxazoles.

  • Cons: Viscosity broadens the linewidth. The water peak (

    
     3.33) is dangerously close to the methylene signal (
    
    
    
    3.6), potentially obscuring integration.
  • Verdict: Use only if the sample is insoluble in CDCl₃; requires pre-saturation (water suppression).

Advanced Validation: The "Self-Validating" Protocol

To definitively prove you have the 3-methyl isomer and not the 5-methyl alternative, you must use Heteronuclear Multiple Bond Correlation (HMBC). 1D NMR is presumptive; 2D NMR is definitive.

The HMBC Logic Gate
  • Target (3-Methyl): The Methyl protons (

    
     2.[2]3) will correlate to the C-3  carbon. C-3 is an imine-like carbon (
    
    
    
    ~155-160 ppm).
  • Alternative (5-Methyl): The Methyl protons (

    
     2.4) will correlate to the C-5  carbon. C-5 is an oxygen-bound enol-like carbon (
    
    
    
    ~165-175 ppm).
Visualization of the Assignment Workflow

The following diagram illustrates the decision matrix for confirming the structure.

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 (Preferred) Start->Solvent Acquire1D Acquire 1H NMR (16 scans) Solvent->Acquire1D CheckH Check Aromatic Singlet Acquire1D->CheckH Ambiguous Ambiguous/Overlapping? CheckH->Ambiguous RouteA Signal @ 8.2-8.45 ppm (H-5) RunHMBC Run HMBC (Long-range C-H) RouteA->RunHMBC Verify RouteB Signal @ 8.1-8.20 ppm (H-3) RouteB->RunHMBC Verify Ambiguous->RouteA Likely Target Ambiguous->RouteB Likely Isomer Result3Me Methyl correlates to C-3 (~160 ppm) RunHMBC->Result3Me Result5Me Methyl correlates to C-5 (~170 ppm) RunHMBC->Result5Me Conclusion1 CONFIRMED: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile Result3Me->Conclusion1 Conclusion2 REJECT: 5-Methyl Isomer Detected Result5Me->Conclusion2

Caption: Decision tree for distinguishing 3-methyl vs. 5-methyl isoxazole regioisomers using HMBC correlations.

Detailed Experimental Protocol

Sample Preparation[1][2][3][4][5]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: If the solution is cloudy, filter through a cotton plug in a glass pipette. Suspended solids cause magnetic field inhomogeneity (broad peaks).

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: The nitrile-adjacent methylene protons and the isolated aromatic proton have longer T1 relaxation times. A short d1 (e.g., 1.0s) will suppress their integration relative to the methyl group, leading to incorrect 2:3 ratios.

  • Spectral Width: -2 to 14 ppm.

  • Scans (ns): 16 (sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

Data Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising resolution.

  • Phasing: Manually phase the aromatic singlet (H-5) to ensure a flat baseline; this is critical for detecting small impurity peaks under the base.

  • Referencing: Set the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

References

  • BenchChem. (2025).[3][4] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Retrieved from

  • ChemicalBook. (2023). Isoxazole NMR Spectrum Data. Retrieved from

  • National Institutes of Health (NIH). (2015). Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives. Spectrochimica Acta. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [5]

Sources

Comparative

Spectroscopic Characterization of Isoxazole Nitriles: A Comparative IR Analysis Guide

Executive Summary & Pharmacophore Context In modern drug discovery, the isoxazole ring is a privileged scaffold, serving as a bioisostere for amide bonds and carboxylic acids (e.g., Leflunomide, Valdecoxib). When functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

In modern drug discovery, the isoxazole ring is a privileged scaffold, serving as a bioisostere for amide bonds and carboxylic acids (e.g., Leflunomide, Valdecoxib). When functionalized with a nitrile group (-C≡N), it becomes a potent electrophilic trap or a precursor for further heterocycle synthesis.

However, characterizing isoxazole nitriles via Infrared (IR) spectroscopy presents a unique challenge: distinguishing the nitrile stretch from other aromatic nitriles (like benzonitriles) and identifying the specific ring vibrations of the isoxazole core.

This guide provides a definitive spectral analysis, contrasting the isoxazole nitrile signature against common alternatives and establishing a self-validating identification protocol.

Mechanistic Principles: Why the Peaks Shift

To interpret the spectrum accurately, one must understand the electronic war between Conjugation and Induction within the isoxazole system.

The Frequency Equation

The vibrational frequency (


) is governed by Hooke’s Law:


Where

is the bond force constant.
The Isoxazole Effect

Unlike a standard phenyl ring, the isoxazole ring is


-excessive  (aromatic) but contains highly electronegative atoms (Oxygen and Nitrogen).
  • Inductive Effect (-I): The Oxygen and Nitrogen atoms withdraw electron density through the sigma framework. This strengthens the C≡N bond by increasing its polarity and shortening the bond, leading to a higher wavenumber shift (Blue Shift).

  • Mesomeric Effect (+M): The aromatic system allows delocalization. Usually, conjugation lowers the bond order of the nitrile (Red Shift).

The Result: In isoxazole nitriles, the inductive withdrawal often dominates or balances the conjugation effect more strongly than in benzonitriles. Consequently, isoxazole nitriles often absorb at slightly higher frequencies (2235–2255 cm⁻¹) than their phenyl counterparts (2220–2230 cm⁻¹).

Visualization: Resonance & Electronic Effects[1]

ResonanceEffects cluster_0 Electronic Influences on Nitrile cluster_1 Observed Shift Isoxazole Isoxazole Ring (Heteroaromatic) Nitrile Nitrile Group (-C≡N) Isoxazole->Nitrile Inductive Withdrawal (-I) (Increases k, Higher cm⁻¹) Isoxazole->Nitrile Resonance (+M) (Decreases k, Lower cm⁻¹) Benzonitrile Benzonitrile ~2225 cm⁻¹ IsoxazoleCN Isoxazole-CN ~2245 cm⁻¹ Benzonitrile->IsoxazoleCN Heteroatom Effect (Blue Shift)

Caption: Schematic representation of the competing electronic effects. The strong inductive withdrawal from the isoxazole oxygen/nitrogen typically pushes the nitrile frequency higher than standard aromatic nitriles.

Comparative Spectral Data

The following table synthesizes experimental data to allow for rapid differentiation of isoxazole nitriles from common analogs.

Table 1: Characteristic IR Absorptions of Nitrile Sub-classes
Functional Classngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Stretch)
IntensityDiagnostic Companion PeaksNotes
Isoxazole Nitrile 2235 – 2255 cm⁻¹ Strong1610–1640 cm⁻¹ (C=N Ring)1480–1520 cm⁻¹ (Ring skel.)Sharp, distinct peak. Often ~15-20 cm⁻¹ higher than benzonitrile.
Benzonitrile (Aromatic)2220 – 2230 cm⁻¹Med-Strong1580, 1450 cm⁻¹ (Aromatic C=C)Lower frequency due to strong conjugation with phenyl ring.
Aliphatic Nitrile (Alkyl)2250 – 2260 cm⁻¹Weak-Med2800–3000 cm⁻¹ (sp³ C-H only)Highest frequency; no aromatic ring modes.
Acrylonitrile (Alkenyl)2215 – 2225 cm⁻¹Strong1600–1650 cm⁻¹ (C=C alkene)"Conjugation band" of C=C is often very intense.
Positional Nuances (Isoxazole Ring)

While subtle, the position of the nitrile on the ring effects the frequency:

  • 4-Cyanoisoxazole: ~2240–2250 cm⁻¹ (Directly conjugated with the C=C-C=N system).

  • 3- or 5-Cyanoisoxazole: ~2235–2245 cm⁻¹ (Alpha to heteroatoms; inductive effects are maximized).

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, follow this protocol. It is designed to rule out false positives (like isocyanates or diazonium salts) and confirm the isoxazole core.

Step 1: Sample Preparation (Crucial)
  • Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond crystal.

  • Alternative: KBr Pellet. Warning: Nitriles can hydrogen bond with moisture in hygroscopic KBr, causing a "ghost" shift or broadening. Dry KBr at 110°C overnight before use.

  • Solvent Warning: Avoid protic solvents (Methanol/Water) if running solution IR, as H-bonding to the nitrile lone pair will shift the peak to higher frequencies (~ +10 cm⁻¹).

Step 2: The "Triangulation" Workflow

Do not rely on the nitrile peak alone. Use the following logic flow to confirm the structure.

IdentificationWorkflow Start Unknown Sample Spectrum Check2200 Check 2200-2260 cm⁻¹ Region Start->Check2200 Decision1 Peak Present? Check2200->Decision1 NoPeak No Nitrile Present Decision1->NoPeak No YesPeak Analyze Frequency Decision1->YesPeak Yes FreqCheck Is peak > 2235 cm⁻¹? YesPeak->FreqCheck LowFreq Likely Benzonitrile or Conjugated Alkene (Check 700-800 cm⁻¹ for aromatic CH) FreqCheck->LowFreq No (<2230) HighFreq Likely Heteroaromatic or Aliphatic FreqCheck->HighFreq Yes (>2235) ConfirmRing CONFIRMATION STEP: Check 1610-1640 cm⁻¹ (C=N) Check 1400-1500 cm⁻¹ (Ring) LowFreq->ConfirmRing Verify HighFreq->ConfirmRing FinalResult Confirmed Isoxazole Nitrile ConfirmRing->FinalResult Peaks Match

Caption: Logical workflow for distinguishing isoxazole nitriles from other nitrile-containing species using spectral triangulation.

Step 3: Validation Criteria
  • Sharpness: The Nitrile peak must be sharp (narrow FWHM). If broad, suspect degradation or H-bonding.

  • Ring Breathing: Look for the "Isoxazole Breathing" mode. Unlike the benzene "breathing" mode (~990 cm⁻¹), the isoxazole ring often shows a distinct, medium-intensity band around 1000–1100 cm⁻¹ (often attributed to N-O stretch coupling).

  • Absence of C=C: Ensure there is no strong alkene C-H stretch >3000 cm⁻¹ unless the R-group contains one.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for general nitrile and heterocyclic frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • NIST Chemistry WebBook. Infrared Spectra of Isoxazole Derivatives. National Institute of Standards and Technology. [Link]

  • Katritzky, A. R. (Ed.). (1963). Physical Methods in Heterocyclic Chemistry. Vol 2. Academic Press.
  • SDBS. Spectral Database for Organic Compounds. AIST, Japan.[1] (Source for comparative spectra of benzonitrile vs. isoxazole derivatives). [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 3-methylisoxazole-4-acetonitrile

Content Type: Technical Comparison Guide Subject: 3-Methylisoxazole-4-acetonitrile (CAS: 13955-04-9) Audience: Analytical Chemists, Medicinal Chemists, Drug Development Professionals Executive Summary & Strategic Context...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 3-Methylisoxazole-4-acetonitrile (CAS: 13955-04-9) Audience: Analytical Chemists, Medicinal Chemists, Drug Development Professionals

Executive Summary & Strategic Context

3-Methylisoxazole-4-acetonitrile (MW: 122.12 Da) is a critical heterocyclic intermediate used in the synthesis of beta-lactam antibiotics and immunomodulatory drugs. Its structural integrity hinges on the isoxazole ring, a pharmacophore prone to specific fragmentation pathways.

For researchers, the analytical challenge is twofold:

  • Isomer Differentiation: Distinguishing the 3-methyl isomer from its regioisomers (e.g., 5-methylisoxazole-4-acetonitrile or 3,5-dimethylisoxazole-4-carbonitrile).

  • Method Selection: Choosing between Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for sensitivity in biological matrices.

This guide objectively compares these two ionization modalities, providing mechanistic insights and validated protocols to ensure confident identification.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1]

The choice of ionization technique dictates the observed fragmentation landscape. The table below contrasts the performance of "Hard" vs. "Soft" ionization for this specific molecule.

Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Application Structural Elucidation & Library MatchingQuantitation in Biological Matrices
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Molecular Ion (

)
Low Intensity (

122)
High Intensity (


123)
Fragmentation Richness High: Extensive ring cleavageLow: Requires MS/MS (CID) to induce breaks
Key Diagnostic Peak

82 (Loss of

)

82 (via CID, Loss of

)
Isomer Specificity Excellent (Fingerprint region)Moderate (Requires optimized collision energy)
Decision Framework

Use the following logic flow to determine the optimal workflow for your specific analytical goal.

MethodSelection Start Analytical Goal Goal1 Pure Substance ID / Impurity Profiling Start->Goal1 Goal2 Trace Quantitation (Bioanalysis) Start->Goal2 Method1 GC-MS (EI) Goal1->Method1 Volatile Method2 LC-MS/MS (ESI) Goal2->Method2 Polar Matrix Outcome1 Fragment Rich Spectrum (Library Searchable) Method1->Outcome1 Outcome2 High Sensitivity (MRM Transitions) Method2->Outcome2

Caption: Decision tree for selecting ionization mode based on analytical requirements.

Fragmentation Mechanics & Pattern Analysis[2]

Understanding the why behind the peaks is essential for validating the molecule's identity.

Mechanism of Action: The Isoxazole Ring Shatter

The isoxazole ring is characterized by a weak N-O bond. Under ionization stress, this bond is the first to cleave, leading to a rearrangement (often to an azirine intermediate) before expelling neutral fragments.

Key Fragmentation Pathways (EI @ 70eV):

  • Molecular Ion (

    
     122):  The radical cation 
    
    
    
    .
  • Primary Cleavage (

    
     82):  Loss of the acetonitrile side chain radical (
    
    
    
    , 40 Da). This is the most diagnostic cleavage for the 4-position substituent.
  • Ring Contraction (

    
     54):  Subsequent loss of CO (28 Da) from the remaining fragment.
    
  • Acetyl Fragment (

    
     43):  If the 3-methyl group interacts with the ring oxygen during rearrangement, an acetyl cation 
    
    
    
    is often formed.
Visualized Pathway (Graphviz)

Fragmentation M Molecular Ion [M]+ m/z 122 Frag1 Ring Core [C3H4NO]+ m/z 82 M->Frag1 - CH2CN (40) Frag3 Acetyl Cation [CH3CO]+ m/z 43 M->Frag3 Rearrangement Frag2 Azirine Deriv. m/z 54 Frag1->Frag2 - CO (28)

Caption: Proposed fragmentation pathway for 3-methylisoxazole-4-acetonitrile under EI conditions.

Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: GC-MS (Structural Confirmation)

Best for: Raw material purity checks.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Injector: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source: Electron Impact (70 eV), Source Temp 230°C.

  • Validation Check: The ratio of

    
     82 to 
    
    
    
    122 should remain constant (>10%) across the peak width. If
    
    
    82 drops at peak edges, suspect co-eluting isomer.
Protocol B: LC-MS/MS (Quantitation)

Best for: PK studies or trace analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes protonation of isoxazole N).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 2.1 x 50mm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transition Setup:

    • Precursor: 123.1 (

      
      )
      
    • Product 1 (Quant): 82.0 (Collision Energy: ~15-20 eV)

    • Product 2 (Qual): 54.0 (Collision Energy: ~30 eV)

Isomer Differentiation (The "Gotcha" Factor)

A common error in isoxazole analysis is misidentifying the 3-methyl vs. 5-methyl isomers.

Feature3-Methyl-4-acetonitrile 5-Methyl-4-acetonitrile
Fragmentation Tendency Favors loss of side chain (

82) due to steric access.
Favors ring cleavage yielding

(

41) more prominently.
NMR Cross-Check Methyl singlet

ppm.
Methyl singlet

ppm (deshielded by Oxygen).

Expert Tip: If your mass spectrum shows a dominant peak at


 41 (Acetonitrile) that is stronger than the ring fragment (

82), suspect the 5-methyl isomer or the 3,5-dimethyl-4-carbonitrile isomer (MW 122).

References

  • NIST Mass Spectrometry Data Center. Isoxazole Fragmentation Patterns. National Institute of Standards and Technology. Available at: [Link]

  • Bowie, J. H., et al. (1967). "Electron Impact Studies: The Fragmentation of Isoxazoles." Australian Journal of Chemistry. (Foundational text on N-O bond cleavage mechanics).
  • PubChem Compound Summary. 3-Methylisoxazole-4-acetonitrile (CAS 13955-04-9). National Center for Biotechnology Information. Available at: [Link]

Comparative

13C NMR Chemical Shift Guide: Isoxazole Ring Carbons

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and QC Scientists Executive Summary The isoxazole ring is a privileged scaffold in drug discovery, serving as a bioisostere for...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and QC Scientists

Executive Summary

The isoxazole ring is a privileged scaffold in drug discovery, serving as a bioisostere for amides and esters in compounds like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). However, unambiguous assignment of the isoxazole carbon backbone (C3, C4, C5) is notoriously difficult due to sensitivity to substituent effects and solvent polarity.

This guide provides an authoritative comparison of 13C NMR chemical shifts for isoxazole rings versus their reduced isoxazoline counterparts. It establishes a self-validating assignment protocol using 2D NMR (HMBC/HSQC) to resolve regiochemical ambiguity in 1,3-dipolar cycloaddition libraries.

Structural Dynamics & Assignment Logic

The isoxazole ring consists of three carbon atoms with distinct electronic environments. The assignment logic follows the electronegativity of the heteroatoms (O > N) and the resonance contribution of the aromatic system.

Baseline Chemical Shifts (Unsubstituted Isoxazole in CDCl₃)
Carbon PositionChemical Shift (

, ppm)
Electronic EnvironmentKey Characteristic
C5 (O-C=C)158 - 170 Deshielded (Next to Oxygen)Most downfield signal; sensitive to C5-substitution.
C3 (C=N)150 - 160 Deshielded (Next to Nitrogen)Often overlaps with C5; distinguished via HMBC.
C4 (C=C-C)100 - 110 Shielded (Beta to heteroatoms)Characteristic high-field aromatic signal.

Critical Nuance: In 3,5-disubstituted systems, the C4 carbon acts as the diagnostic "anchor," remaining relatively shielded compared to the C3/C5 positions.

Comparative Analysis: Isoxazole vs. Alternatives

Comparison A: Isoxazole vs. Isoxazoline (The Aromatization Check)

A common synthetic pitfall is incomplete oxidation of the isoxazoline intermediate. 13C NMR provides the definitive "Go/No-Go" decision point.

FeatureIsoxazole (Aromatic)Isoxazoline (Reduced, Non-Aromatic)Diagnostic Shift
Hybridization sp² (Planar)sp³ (Tetrahedral at C4/C5)Huge Upfield Shift
C5 Shift 160 - 170 ppm75 - 85 ppm (Methine)

ppm
C4 Shift 100 - 110 ppm35 - 45 ppm (Methylene)

ppm
C3 Shift 150 - 160 ppm150 - 160 ppmMinimal change (remains C=N)

Causality: The loss of aromaticity in isoxazoline disrupts the ring current and changes the hybridization of C4/C5 from sp² to sp³, resulting in a massive upfield shift (shielding).

Comparison B: Regioisomer Discrimination (3,5- vs. 3,4-Substitution)

In "Click" chemistry (1,3-dipolar cycloaddition), obtaining the correct regioisomer is critical.

  • 3,5-Disubstituted (Preferred): C4 is unsubstituted.

    • C4 Signal: ~100-105 ppm (Doublet in HSQC).

  • 3,4-Disubstituted: C5 is unsubstituted.

    • C5 Signal: ~145-155 ppm (Doublet in HSQC).

    • C4 Signal: Shifts downfield to ~115-125 ppm (Quaternary).

Experimental Protocol: Self-Validating Assignment

Objective: Unambiguously assign C3, C4, and C5 in a novel isoxazole derivative. Standard: Do not rely on 1D 13C NMR alone. Substituent effects (e.g., Phenyl vs. Methyl) can invert C3/C5 ordering.

Workflow Diagram

Isoxazole_Assignment Start Start: Unknown Isoxazole Deriv. Step1 Step 1: 1D 13C NMR Identify # of Carbons Start->Step1 Decision1 Check C4 Region (100-110 ppm) Step1->Decision1 Isoxazoline Signal at 35-45 ppm? Sample is Isoxazoline (Impurity) Decision1->Isoxazoline Upfield Signals Isoxazole Signal at 100-110 ppm Confirm Isoxazole Core Decision1->Isoxazole Aromatic Signals Step2 Step 2: HSQC (1H-13C) Identify Protonated Carbons Isoxazole->Step2 Result1 C4 is Protonated (3,5-disubstituted) Step2->Result1 H-C Correlation @ 100ppm Result2 C5 is Protonated (3,4-disubstituted) Step2->Result2 H-C Correlation @ 150ppm Step3 Step 3: HMBC (Long Range) Link Ring to Substituents Result1->Step3 Result2->Step3 Final Definitive Structure Assignment Step3->Final

Figure 1: Decision tree for distinguishing isoxazole regioisomers and oxidation states.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of compound in 0.6 mL CDCl₃ (Standard).

    • Note: Use DMSO-d6 only if solubility is poor; expect C3/C5 signals to shift +1-2 ppm due to solvent polarity.

  • Acquisition Parameters (600 MHz equivalent):

    • 1D 13C: 256-512 scans. Delay (d1) = 2.0s to ensure quaternary carbon relaxation.

    • HSQC: Multiplicity-edited (distinguishes CH/CH3 from CH2).

    • HMBC: Optimize for long-range coupling (

      
      ).
      
  • Data Processing & Logic:

    • Locate C4: Look for the most shielded aromatic carbon (100-110 ppm).

      • Validation: In HSQC, does this carbon correlate to a singlet aromatic proton (~6.0-6.8 ppm)? If yes, it is C4-H (3,5-disubstituted).

    • Differentiate C3 vs C5 (The HMBC Lock):

      • Find the substituent protons (e.g., a Methyl group).[1][2]

      • If Methyl protons correlate (3-bond) to the C=N carbon (~150-160 ppm), that carbon is C3 .

      • If Methyl protons correlate to the O-C=C carbon (~160-170 ppm), that carbon is C5 .

Substituent Effects Data Table

The following table illustrates how functional groups shift the core resonances.

CompoundSubstituent (Pos)C3 (ppm) C4 (ppm) C5 (ppm)
Isoxazole None157.8103.5159.3
3,5-Dimethylisoxazole 3-Me, 5-Me159.8102.5168.7
3-Phenyl-5-Methyl 3-Ph, 5-Me162.5100.2169.5
4-Nitroisoxazole 4-NO₂ (EWG)150.1135.2 155.4

Observation: Note the massive deshielding of C4 (103.5


 135.2 ppm) when an Electron Withdrawing Group (EWG) like Nitro is attached. This breaks the "C4 is shielded" rule, requiring HMBC for confirmation.

Advanced Visualization: HMBC Connectivity

The following diagram details the specific HMBC correlations required to prove a 3,5-disubstituted structure.

HMBC_Connectivity Subst_3 Substituent (Pos 3) C3 C3 (C=N) ~160 ppm Subst_3->C3 2J/3J HMBC C4 C4 (C-H) ~103 ppm Subst_3->C4 3J HMBC C4->C3 HSQC (C4-H) C5 C5 (O-C=) ~170 ppm C4->C5 Intrinsic Subst_5 Substituent (Pos 5) Subst_5->C4 3J HMBC Subst_5->C5 2J/3J HMBC

Figure 2: HMBC Connectivity Map. Solid lines indicate strong correlations from substituent protons to the ring carbons.

References

  • Kara, Y. S. (2015).[1] Substituent effect study on experimental 13C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.[1] Link

  • Bimoussa, A., et al. (2026).[3] Potential Anticancer Agents Based on Monoterpenic Skeleton With Mono and Bis-Isoxazoline Derivatives: Diastereoselective Synthesis and Experimental Study. Journal of Heterocyclic Chemistry. Link

  • SpectraBase. (2025).[4] Isoxazole 13C NMR Chemical Shifts. Wiley Science Solutions. Link

  • Yuzuri, T., et al. (2001). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles. Heterocycles, 55. Link

Sources

Validation

TLC Visualization Stains for Isoxazole Nitrile Compounds: A Comparative Technical Guide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Introduction: The Visualization Challenge Isoxazole nitriles serve as critical pharmacophores in modern drug discovery, acting as bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]

Introduction: The Visualization Challenge

Isoxazole nitriles serve as critical pharmacophores in modern drug discovery, acting as bioisosteres for aromatic rings or as precursors to diverse heterocycles. However, their detection on Thin Layer Chromatography (TLC) presents a unique challenge:

  • The "Silent" Nitrile: The cyano group (-CN) is notoriously difficult to visualize chemically. It lacks the nucleophilicity to react with aldehydes (like p-Anisaldehyde) and the reducing power to trigger mild oxidative stains immediately.

  • The Isoxazole Ring: While aromatic, the isoxazole ring is electron-deficient. It does not easily form the colored condensation products typical of electron-rich aromatics (e.g., indoles or phenols) when treated with electrophilic stains.

Therefore, the strategy for visualizing isoxazole nitriles relies on fluorescence quenching and universal oxidative staining . This guide compares the most effective methods, establishing a hierarchy of protocols to ensure no compound goes undetected.

Primary Detection: Non-Destructive Methods

Before applying chemical stains, UV visualization is the mandatory first step.

Ultraviolet Absorption (UV 254 nm)[2]
  • Mechanism: Commercial silica plates (e.g., Silica Gel 60 F

    
    ) are impregnated with a fluorescent indicator (zinc silicate or manganese-activated zinc silicate). When irradiated at 254 nm, the background fluoresces green (520 nm). The isoxazole ring, being aromatic, absorbs the 254 nm UV light, preventing it from reaching the indicator.
    
  • Observation: The compound appears as a dark spot against a bright green fluorescent background.[2]

  • Effect of Nitrile: The electron-withdrawing nitrile group often enhances the molar absorptivity (

    
    ) of the isoxazole ring, making these compounds particularly distinct under UV.
    

Secondary Detection: Chemical Stains Comparison[3][4]

When UV is insufficient (e.g., low concentration or impurities with similar R


), chemical staining is required. The following table compares the three most effective stains for isoxazole nitriles.
Comparative Performance Matrix
FeaturePhosphomolybdic Acid (PMA) Ceric Ammonium Molybdate (CAM) Iodine Vapor (

)
Type Universal OxidativeUniversal OxidativeReversible Adsorption
Sensitivity High (< 1 µg)Very High (< 0.5 µg)Moderate (1–5 µg)
Selectivity Low (Stains most organics)Low (Stains most organics)Low (Unsaturated/Aromatics)
Background Yellow-GreenPale Blue/WhiteYellow/Brown
Spot Color Dark Blue/GreenDark BlueBrown
Destructive? YesYesNo (Reversible)
Shelf Life Months (Light Sensitive)YearsIndefinite
Suitability Best Overall for IsoxazolesBest for Trace ImpuritiesQuick In-Process Check
Why Other Stains Fail
  • Ninhydrin: Specific to primary amines.[3][4] Will not stain isoxazole nitriles unless an amine side-chain is present.

  • p-Anisaldehyde / Vanillin: Rely on nucleophilic attack from the analyte.[2] The electron-deficient isoxazole nitrile is a poor nucleophile, leading to faint or non-existent staining.

  • KMnO

    
    :  While effective for alkenes, the aromatic stability of the isoxazole ring often resists permanganate oxidation unless vigorous heating is applied, making PMA a more reliable choice.
    

Mechanisms of Action[5][6]

Phosphomolybdic Acid (PMA) Staining

PMA is the "Gold Standard" for this class of compounds. It functions as a heteropolyacid oxidant.

  • The Chemistry: Upon heating, the hexavalent molybdenum, Mo(VI), in the phosphomolybdate complex oxidizes the organic substrate.

  • The Chromophore: The Mo(VI) is reduced to mixed-valence Mo(V)/Mo(IV) species, collectively known as "Molybdenum Blue." This results in high-contrast dark spots.[3]

Iodine Adsorption
  • The Chemistry: Iodine vapor dissolves into the organic phase of the spot on the silica gel. It forms weak charge-transfer complexes with the

    
    -electrons of the isoxazole ring.
    
  • Reversibility: Because no covalent bonds are formed, the iodine eventually sublimes off, allowing the plate to be stained again with PMA or CAM.

Decision Logic & Workflows

The following diagrams illustrate the optimal workflow for analyzing isoxazole nitriles.

Figure 1: Visualization Decision Tree

G Start TLC Plate Developed UV Step 1: UV Visualization (254 nm) Start->UV Decision1 Spots Visible? UV->Decision1 Mark Circle Spots with Pencil Decision1->Mark Yes Iodine Step 2: Iodine Chamber Decision1->Iodine No / Confirm Mark->Iodine PMA Step 3: PMA Stain (Dip & Heat) Iodine->PMA If more sensitivity needed Analyze Analyze R_f & Purity PMA->Analyze

Caption: A hierarchical workflow prioritizing non-destructive methods (UV, Iodine) before destructive oxidation (PMA).

Figure 2: PMA Staining Mechanism[2]

Mechanism Substrate Isoxazole Nitrile (Analyte) Heat Heat (200°C) Substrate->Heat Reagent Mo(VI) Complex (Yellow) Reagent->Heat Product Oxidized Analyte Heat->Product Oxidation Chromophore Mo(V)/Mo(IV) 'Molybdenum Blue' Heat->Chromophore Reduction

Caption: The redox reaction driving PMA visualization.[2][5] The analyte reduces yellow Mo(VI) to blue Mo(V/IV).

Detailed Experimental Protocols

A. Phosphomolybdic Acid (PMA) – The Recommended Stain

Preparation: [4]

  • Weigh 10 g of Phosphomolybdic Acid hydrate.

  • Dissolve in 100 mL of Ethanol (absolute).

  • Stir until fully dissolved (solution will be bright yellow).

  • Optional: Store in a dark/amber jar to extend shelf life.

Procedure:

  • Elute the TLC plate and dry it completely with a heat gun to remove solvent.

  • Dip the plate quickly into the PMA solution (1-2 seconds).

  • Wipe the back of the plate with a paper towel.[2][4]

  • Heat the plate with a heat gun (approx. 200°C) or on a hot plate.

  • Stop heating when dark blue/green spots appear against the yellow background. Overheating will turn the entire background green.

B. Ceric Ammonium Molybdate (CAM) – High Sensitivity

Preparation (Hanessian’s Stain):

  • Dissolve 2.5 g Ammonium Molybdate and 1.0 g Ceric Ammonium Sulfate in 90 mL of water.

  • Carefully add 10 mL of concentrated Sulfuric Acid (

    
    ).
    
  • Safety Note: Always add acid to water. Exothermic reaction.

Procedure:

  • Dip the dried plate into the CAM solution.

  • Blot excess liquid on a paper towel.[2][4]

  • Heat vigorously with a heat gun.[4]

  • Spots appear as dark blue/black on a white/pale blue background.

C. Iodine Chamber – The Reversible Check

Preparation:

  • Place 5–10 crystals of solid Iodine (

    
    ) into a glass TLC jar.
    
  • Add a small amount of silica gel powder (optional, helps dispersion).

  • Keep the jar closed to saturate the atmosphere with purple iodine vapor.

Procedure:

  • Place the dried TLC plate into the jar using tweezers.

  • Close the lid and wait 30–60 seconds.

  • Remove the plate.[4][6] Brown spots indicate compounds.[3][4][7]

  • Note: Circle spots immediately with a pencil; they will fade as iodine sublimes.

References

  • University of Rochester. "TLC Stains and Dips: Magic Formulas." Not Voodoo X. [Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." Organic Chemistry Lab Techniques. [Link]

  • Reach Devices. "TLC Stains: Recipes and Mechanisms." [Link]

Sources

Comparative

Beyond the Formula: Validating C7H6N2O Isoxazole Scaffolds via Elemental Analysis

Topic: Elemental Analysis Data for C7H6N2O Isoxazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes arena of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Data for C7H6N2O Isoxazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of heterocyclic drug discovery, the isoxazole ring system—specifically the C7H6N2O scaffold (e.g., 3-amino-1,2-benzisoxazole )—remains a critical pharmacophore, serving as a precursor for anticonvulsants like zonisamide and various antipsychotics. While high-resolution mass spectrometry (HRMS) and NMR provide structural identity, they often fail to quantify bulk purity or detect non-chromophoric impurities (e.g., inorganic salts, retained solvents) as effectively as combustion-based Elemental Analysis (EA).

This guide objectively compares the performance of Elemental Analysis (CHN) against modern alternatives for validating C7H6N2O derivatives. It provides experimental protocols, comparative data tables, and a decision-making framework to ensure your chemical scaffolds meet the rigorous purity standards required for downstream biological assays.

The Target: C7H6N2O Isoxazole Derivatives

The primary focus of this guide is 3-amino-1,2-benzisoxazole , a bicyclic aromatic system where a benzene ring is fused to an isoxazole ring substituted with an amine group.[1]

  • Molecular Formula: C7H6N2O

  • Molecular Weight: 134.14 g/mol

  • Key Challenge: Nitrogen-rich heterocycles (N-N bonds) are notoriously "refractory," meaning they resist complete combustion, often leading to low Nitrogen recovery and false-negative purity results if protocols are not optimized.

Theoretical Composition (Standard)

Before analyzing experimental data, the theoretical baseline must be established.

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 712.01184.07762.68%
Hydrogen (H) 61.0086.0484.51%
Nitrogen (N) 214.00728.01420.88%
Oxygen (O) 115.99915.99911.93%
Comparative Performance: EA vs. Alternatives

Is Elemental Analysis still relevant in the age of Orbitraps and 600 MHz NMR? The data below compares the "blind spots" of each technique when analyzing a crude batch of 3-amino-1,2-benzisoxazole synthesized via the reaction of 2-fluorobenzonitrile with acetohydroxamic acid.

Table 1: Technique Sensitivity Comparison
FeatureElemental Analysis (CHN) HRMS (ESI-TOF) qNMR (1H)
Primary Metric Bulk Purity (Mass %)Molecular Formula (m/z)Molar Ratio / Structure
Inorganic Salt Detection High (Values drop proportionally)None (Salts don't ionize/fly)None (Invisible in 1H)
Solvent Entrapment High (C/H ratios shift)Low (Solvent peak often excluded)High (Visible peaks)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision (Typical) ± 0.4% (Absolute)< 5 ppm (Mass accuracy)± 1–2% (Integration error)
Blind Spot Isomers (Same % for all isomers)Quantitation (Response factors vary)Baseline noise / Overlap

Insight: EA is the only method that strictly validates the bulk material state. A sample can be 99% pure by HPLC (UV detection) but only 85% pure by mass due to trapped NaCl or silica gel. EA reveals this discrepancy immediately.

Experimental Protocol: Optimized CHN Combustion

Objective: Achieve complete oxidation of the refractory N-N isoxazole bond to prevent low nitrogen recovery. Instrument: PerkinElmer 2400 Series II (or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the C7H6N2O sample under vacuum at 40°C for 6 hours to remove surface moisture.

    • Weigh 1.5 – 2.5 mg of sample into a tin capsule .

    • Critical Step: For nitrogen heterocycles, add roughly 1-2 mg of Vanadium Pentoxide (V2O5) or Tungsten Oxide (WO3) as a combustion aid. This provides localized oxygen enrichment and catalyzes the breakdown of stable aromatic rings.

  • Combustion Parameters:

    • Combustion Temp: Set to 975°C (Standard is often 925°C; isoxazoles require higher heat).

    • Reduction Temp: 640°C (Copper column).

    • Oxygen Boost: Increase O2 dose time by 2 seconds to ensure excess oxygen environment.

  • Calibration:

    • Run a "Conditioning" blank.

    • Calibrate using Acetanilide (Standard) or Sulfanilamide (if S is analyzed, though not for this molecule).

    • K-factor verification: Must be within 0.995 – 1.005.

  • Analysis:

    • Run samples in triplicate.

    • Acceptance Criteria: Experimental values must fall within ±0.4% of the theoretical value.

Data Analysis & Interpretation

The following table simulates a "Pass" vs. "Fail" scenario for a batch of 3-amino-1,2-benzisoxazole.

Table 2: Experimental Data Evaluation (C7H6N2O)
ElementTheoretical %Batch A (Pass) Diff (A) Batch B (Fail) Diff (B) Diagnosis (Batch B)
Carbon 62.6862.55-0.1360.12-2.56Significant drop suggests inorganic contamination (silica/salt).
Hydrogen 4.514.55+0.044.80+0.29High H often indicates trapped water or solvent (EtOAc/Hexane).
Nitrogen 20.8820.75-0.1319.10-1.78Incomplete combustion (N-N bond survival) or bulk impurity.

Causality Analysis:

  • Batch A is analytically pure. The deviations are within the instrument's uncertainty (±0.4%).

  • Batch B shows low Carbon and Nitrogen but elevated Hydrogen. This "Low C/N, High H" pattern is the classic signature of retained water or ethanol .

    • Correction: Dry Batch B at 60°C under high vacuum for 12 hours and re-analyze.

Visualization: The Purity Validation Workflow

This diagram illustrates the logical flow for validating isoxazole derivatives, highlighting where EA acts as the critical "Gatekeeper."

PurityValidation Synthesis Synthesis of C7H6N2O Isoxazole Crude Crude Isolation Synthesis->Crude EA Elemental Analysis (CHN) Crude->EA Dry Sample Pass Within ±0.4%? EA->Pass HRMS HRMS / qNMR (Structural Conf.) Pass->HRMS Yes (Bulk Pure) FailAnalysis Diagnose Impurity (Salt/Solvent/Isomer) Pass->FailAnalysis No (>0.4% Diff) Release Release for Bio-Assay HRMS->Release Structure Confirmed FailAnalysis->Crude Recrystallize/Dry

Figure 1: Integrated Analytical Workflow. EA serves as the primary gatekeeper for bulk purity before expensive structural confirmation is performed.

References
  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations.[2] RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 36216-80-5, 3-Amino-1,2-benzisoxazole. PubChem.[3][4] Available at: [Link]

  • Gollapalli, N. R., et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.[5][6][7] Der Pharma Chemica, 2015, 7(6):346-352.[5] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile: Safe Handling &amp; Disposal Protocol

Executive Summary & Operational Directive Do not treat this compound as generic organic waste. 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (CAS: 57612-87-0) presents a dual-hazard profile characteristic of heterocyclic nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not treat this compound as generic organic waste.

2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (CAS: 57612-87-0) presents a dual-hazard profile characteristic of heterocyclic nitriles: acute toxicity and chemical reactivity (specifically hydrolysis-induced cyanide evolution). While the isoxazole ring confers some stability, the acetonitrile side chain requires strict pH control during waste consolidation.

Immediate Action Plan:

  • Segregate: Isolate from all acidic waste streams immediately.

  • Label: Mark all waste containers clearly as "TOXIC: ORGANIC NITRILE."

  • Disposal Method: High-temperature incineration is the only validated method for complete destruction of the cyano-moiety.

Chemical Profile & Hazard Identification

Understanding the physical properties is the first step in building a self-validating safety system.

PropertyDataOperational Implication
Chemical Name 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrilePrimary identifier for waste manifests.
CAS Number 57612-87-0Use for specific inventory tracking.
Molecular Formula C₆H₆N₂OHigh nitrogen content requires incineration with scrubber.
Physical State Solid (typically off-white/yellow)Dust inhalation risk; use localized exhaust.
Primary Hazards Acute Tox. 4 (Oral/Dermal/Inhal.), Eye Irrit. 2PPE (Nitrile gloves, safety glasses) is non-negotiable.
Reactivity Incompatible with Strong Acids/OxidizersCRITICAL: Acid contact may release HCN gas.

The Mechanism of Hazard: Why Segregation Matters

As scientists, we must understand why a protocol exists to follow it effectively. The disposal risk centers on the nitrile group (–C≡N).

The Hydrolysis Risk

Under acidic conditions, the nitrile group can undergo hydrolysis. While this is a standard synthetic pathway to carboxylic acids, in a waste drum containing random acidic byproducts, it poses a severe safety risk.

  • Acidic Hydrolysis:

    
    
    
  • Incomplete Combustion/Reaction: If mixed with strong acids and subjected to heat or uncontrolled conditions, there is a non-zero risk of liberating Hydrogen Cyanide (HCN) or toxic nitrogen oxides (NOx).

The Rule: Never add this compound to a "General Organic Waste" drum unless you have verified the drum's pH is neutral or slightly basic (pH 7-9).

Disposal Workflow & Decision Logic

The following diagram outlines the logical decision tree for disposing of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile. This workflow ensures compliance with RCRA standards and minimizes exposure risks.

DisposalWorkflow Start Waste Generation: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound or heavily contaminated solids) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquors, reaction mixtures) StateCheck->LiquidWaste Solution ContainerSolid Pack in Wide-Mouth HDPE or Glass Jar SolidWaste->ContainerSolid LabelSolid Label: 'Hazardous Waste - Toxic Solid' (Constituent: Nitrile) ContainerSolid->LabelSolid FinalDisposal Transfer to EHS/Waste Vendor Method: Incineration LabelSolid->FinalDisposal SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Ethyl Acetate, Methanol) SolventCheck->NonHalogenated pHCheck CRITICAL: Check pH Must be pH ≥ 7 Halogenated->pHCheck NonHalogenated->pHCheck Neutralize Neutralize with Dilute NaHCO3 pHCheck->Neutralize Acidic (pH < 7) CombineLiquid Consolidate in Appropriate Carboy pHCheck->CombineLiquid Neutral/Basic Neutralize->CombineLiquid CombineLiquid->FinalDisposal

Figure 1: Decision logic for the segregation and packaging of nitrile-bearing waste streams.

Detailed Procedural Steps

Protocol A: Solid Waste (Pure Substance & Spill Cleanup)

Applicability: Expired reagents, weigh-boat residues, spill cleanup materials.

  • Containment: Do not sweep dry dust. If a spill occurs, dampen slightly with an inert solvent (like heptane) or water to prevent aerosolization, then wipe up.

  • Packaging: Place waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double Bagging: Seal the jar, then place it inside a clear 6-mil polyethylene bag.

  • Labeling: Affix a hazardous waste tag listing:

    • Chemical Name: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

    • Hazards: Toxic, Irritant.[1][2]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction solvents.

  • pH Verification (The "Self-Validating" Step):

    • Dip a pH strip into the waste solution.

    • If Acidic (pH < 7): Slowly add saturated Sodium Bicarbonate (

      
      ) solution with stirring until gas evolution ceases and pH is neutral (pH 7-8).
      
    • Why? This prevents the formation of HCN gas once the container is closed.

  • Segregation:

    • If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Waste."

    • If dissolved in Ethyl Acetate/Methanol : Dispose in "Non-Halogenated Organic Waste."

  • Container: Use standard safety carboys (HDPE or Stainless Steel). Ensure the cap is vented if there is any risk of continued off-gassing, though neutralization should mitigate this.

Protocol C: Contaminated Debris

Applicability: Nitrile gloves, paper towels, syringes.

  • Syringes/Sharps: Must go into a hard-walled Sharps container. Do not recap needles.

  • Gloves/Paper: If heavily contaminated, treat as Protocol A (Solid Waste) . If only incidentally contaminated, place in the lab's specific "Solid Hazardous Waste" bin (often a yellow or red bag/drum system).

Regulatory & Compliance Codes (US Focus)

Proper coding ensures your waste vendor processes the material correctly.

  • RCRA Classification:

    • This specific compound is not a "Listed" waste (P or U list) by specific name in 40 CFR 261.33.

    • However, it must be characterized by characteristic :

      • D001 (Ignitable) - If in flammable solvent.

      • D003 (Reactive) - Potential, if cyanide generation is possible (though less likely with organic nitriles than inorganic cyanides).

  • DOT Shipping (if pure):

    • Likely UN 3439 (Nitriles, solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).

Emergency Contingencies

In case of Accidental Exposure:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[3]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents to wash skin, as this increases absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4][5][6]

Spill Management:

  • Small Spill (< 5g): Isolate area. Wear PPE.[1][2][3][4][5][6][7][8][9] Wet wipe with water/detergent. Dispose of wipes as hazardous solid waste.

  • Large Spill: Evacuate area. Contact EHS. Do not attempt cleanup without respiratory protection (SCBA) due to dust/vapor toxicity.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[10][11] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings & Characteristics (40 CFR Part 261). [Link]

  • PubChem. (n.d.). Compound Summary: 2-(3-Methylisoxazol-4-yl)acetonitrile (CAS 57612-87-0). [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

Topic: Role: Senior Application Scientist[1][2] Emergency Overview & Hazard Classification Critical Alert: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (also known as 3-methyl-4-isoxazolylacetonitrile) is a functionalized or...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist[1][2]

Emergency Overview & Hazard Classification

Critical Alert: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (also known as 3-methyl-4-isoxazolylacetonitrile) is a functionalized organic nitrile.[1][2] In the absence of compound-specific toxicological data, you must apply the "Worst-Case Nitrile" safety protocol. [1][2]

Primary Hazards:

  • Acute Toxicity (Oral/Dermal/Inhalation): Like many acetonitrile derivatives, this compound can metabolize to release cyanide ions (

    
    ), inhibiting cytochrome c oxidase and causing cytotoxic hypoxia.
    
  • Skin & Eye Irritation: The isoxazole ring and nitrile tail are potent irritants; direct contact may cause severe dermatitis or corneal damage.[2]

  • Reactivity: Isoxazoles are thermally sensitive.[2] The acetonitrile side chain is susceptible to hydrolysis under strong acidic/basic conditions, potentially releasing toxic byproducts.

Part 1: Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a requirement for maintaining a self-validating safety loop in the laboratory.

PPE Category Standard Requirement Advanced/High-Risk Requirement Causality/Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness each).[1][2]Silver Shield / Laminate Gloves (under nitrile).[2]Nitriles can permeate standard latex/thin nitrile rapidly.[2] Double gloving creates a sacrificial outer layer and a visual breakthrough indicator.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).[1]Full Face Shield + Goggles.[2][3]Standard safety glasses fail against aerosols or splashes.[2] Goggles seal the orbital area against volatile nitrile vapors.
Respiratory Fume Hood (Face velocity: 80–100 fpm).[1]P100/OV Respirator (if hood unavailable).[2]Inhalation is the fastest route for systemic nitrile toxicity.[2] The hood acts as the primary engineering control.
Body Protection Lab Coat (Cotton/Poly blend, buttoned).Tyvek® Suit or Chemical Apron.[2]Prevents dermal absorption.[2][4] Synthetic fibers in standard clothes can melt if the isoxazole ring participates in a runaway exothermic reaction.

Part 2: Operational Protocols

Workflow 1: Weighing & Transfer (Solid State)

The highest risk of particulate inhalation occurs here.[1]

  • Engineering Control: Place the analytical balance inside a chemically filtered weighing enclosure or a fume hood.[2]

  • Static Control: Use an anti-static gun or ionizer bar.[2] Isoxazole derivatives are often fluffy, electrostatic solids that disperse easily.

  • Technique:

    • Tare the receiving vial before opening the source container.

    • Use a disposable spatula.[2]

    • Never return excess material to the stock bottle (prevents cross-contamination and hydrolysis).

Workflow 2: Solubilization & Reaction Setup

The highest risk of splash and vapor exposure occurs here.

  • Solvent Choice: Acetonitrile, DMSO, or DMF are common solvents.

  • Dissolution: Add solvent to the solid, not solid to solvent, to minimize splashing.

  • Inert Atmosphere: Flush the reaction vessel with Argon or Nitrogen. Isoxazoles can degrade in the presence of atmospheric moisture and oxygen, leading to unknown, potentially unstable byproducts.

Workflow 3: Decontamination & Spill Response

Protocol for "Small Scale" (< 5g) Spills.

  • Isolate: Evacuate the immediate 3-meter radius.[1][2]

  • Neutralize: Do not use water immediately (spreads the nitrile).[2]

    • Cover spill with a Dry Absorbent (Vermiculite or chemically treated pads).

    • Advanced: Treat the area with a 5% Sodium Hypochlorite (Bleach) solution to oxidize the nitrile functionality (convert to cyanate/carbonate), but only if the specific isoxazole stability allows (consult specific reaction data first).

  • Disposal: Collect in a dedicated "Toxic Organic" waste stream. DO NOT mix with acidic waste (risk of HCN gas generation).

Part 3: Visualization & Logic Flows

Figure 1: PPE Selection Logic Tree

This decision tree guides the researcher through the correct PPE selection based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Heated / Pressurized? Liquid->Qty_Liquid PPE_Basic_Solid Standard PPE: Double Nitrile Gloves Lab Coat + Goggles Fume Hood Qty_Solid->PPE_Basic_Solid No PPE_High_Solid High Risk PPE: Add N95/P100 Mask Anti-static measures Closed Weighing Station Qty_Solid->PPE_High_Solid Yes PPE_Basic_Liquid Standard PPE: Double Nitrile Gloves Splash Goggles Fume Hood Sash < 18" Qty_Liquid->PPE_Basic_Liquid No PPE_High_Liquid High Risk PPE: Silver Shield Gloves Face Shield + Goggles Blast Shield Qty_Liquid->PPE_High_Liquid Yes

Caption: Figure 1. Decision logic for selecting appropriate PPE based on physical state and operational risk factors.

Figure 2: Emergency Exposure Response Pathway

A self-validating loop for immediate action in case of dermal or inhalation exposure.[1][2]

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Dermal Contact Type->Skin Inhal Inhalation Type->Inhal Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT Scrub (Abrasion risk) Skin->Action_Skin Action_Inhal 1. Move to Fresh Air 2. Administer Oxygen (if trained) 3. Check for Cyanide Symptoms Inhal->Action_Inhal Medical Seek Medical Attention (Bring SDS/Chemical Name) Action_Skin->Medical Action_Inhal->Medical Monitor Monitor for Delayed Effects (Headache, Dizziness, Nausea) Medical->Monitor

Caption: Figure 2. Immediate response protocol for accidental exposure, prioritizing rapid decontamination and medical surveillance.

Part 4: Waste Management & Disposal

The "Segregation Rule": Never mix nitrile waste with acidic waste streams.

  • Mechanism:

    
     Risk of hydrolysis to amides or release of volatile toxic species depending on conditions.[1][2]
    
  • Correct Protocol:

    • Collect in a container labeled: "Hazardous Waste - Organic Nitriles (Toxic)." [1][2]

    • Ensure the container is compatible (HDPE or Glass).

    • If quenching is required (e.g., for reaction mixtures), treat with basic hypochlorite solution (pH > 10) to oxidize the cyanide moiety before disposal, only if validated by a specific reaction risk assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45791256, (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][5] Retrieved from [Link]

Sources

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